molecular formula C13H20N2O2 B1521207 Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1174006-82-6

Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B1521207
CAS No.: 1174006-82-6
M. Wt: 236.31 g/mol
InChI Key: MYXLXKKWRQMPOP-UHFFFAOYSA-N
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Description

Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-cyano-6-azaspiro[2.5]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(13)9-14/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXLXKKWRQMPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The spirocyclic cyclopropane motif introduces conformational rigidity and three-dimensionality, which can lead to improved pharmacological properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the key chemical principles involved.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, particularly those incorporating small, strained rings like cyclopropane, have garnered significant attention in modern drug design. The defined spatial orientation of substituents on a spirocyclic core can enhance binding affinity and selectivity for biological targets. The 6-azaspiro[2.5]octane skeleton, in particular, serves as a bioisostere for the ubiquitous piperidine ring, offering a novel vector for exploring chemical space while potentially improving metabolic stability. The incorporation of a nitrile group provides a versatile handle for further synthetic transformations, making the title compound a highly valuable intermediate.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the commercially available N-Boc-4-piperidone. The overall strategy involves an initial olefination to introduce the cyanomethylene group, followed by a cyclopropanation to construct the spirocyclic system.

Synthetic_Pathway Start N-Boc-4-piperidone Intermediate tert-Butyl 4-(cyanomethylene)piperidine-1-carboxylate Start->Intermediate Horner-Wadsworth-Emmons Reaction Product This compound Intermediate->Product Simmons-Smith Cyclopropanation

Caption: Proposed two-step synthesis of the target molecule.

Part 1: Horner-Wadsworth-Emmons Olefination

The first key transformation is the conversion of the ketone in N-Boc-4-piperidone to an exocyclic α,β-unsaturated nitrile. The Horner-Wadsworth-Emmons (HWE) reaction is the method of choice for this transformation due to its high efficiency and the facile removal of the phosphate byproduct.[1][2][3] The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide, often leading to higher yields and cleaner reactions.[1][3]

Mechanistic Insight

The reaction proceeds via the deprotonation of a cyanomethylphosphonate ester, typically diethyl (cyanomethyl)phosphonate, to generate a resonance-stabilized carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of N-Boc-4-piperidone. The resulting betaine intermediate cyclizes to form an oxaphosphetane, which then collapses to yield the desired alkene and a water-soluble phosphate salt. The HWE reaction generally favors the formation of the (E)-isomer.[1]

HWE_Mechanism cluster_0 Carbanion Formation cluster_1 Olefination Phosphonate Diethyl (cyanomethyl)phosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base (e.g., NaH) N-Boc-4-piperidone N-Boc-4-piperidone Carbanion->N-Boc-4-piperidone Nucleophilic Attack Oxaphosphetane Oxaphosphetane N-Boc-4-piperidone->Oxaphosphetane Cyclization Intermediate_Alkene tert-Butyl 4-(cyanomethylene)piperidine-1-carboxylate Oxaphosphetane->Intermediate_Alkene Elimination

Caption: Horner-Wadsworth-Emmons reaction workflow.

Experimental Protocol: Synthesis of tert-Butyl 4-(cyanomethylene)piperidine-1-carboxylate

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Diethyl (cyanomethyl)phosphonate177.121101.1
Sodium hydride (60% dispersion in oil)24.001201.2
N-Boc-4-piperidone199.251001.0
Anhydrous Tetrahydrofuran (THF)---
Saturated aqueous NH₄Cl---
Ethyl acetate---
Brine---
Anhydrous sodium sulfate---

Procedure:

  • A flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (60% dispersion in mineral oil, 4.8 g, 120 mmol).

  • The sodium hydride is washed with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, and the hexanes are carefully decanted.

  • Anhydrous THF (200 mL) is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

  • A solution of diethyl (cyanomethyl)phosphonate (19.5 g, 110 mmol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension over 30 minutes.

  • The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour, or until hydrogen evolution ceases.

  • The resulting solution is cooled back to 0 °C, and a solution of N-Boc-4-piperidone (19.9 g, 100 mmol) in anhydrous THF (100 mL) is added dropwise over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (100 mL).

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 150 mL).

  • The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate as a white solid.

Part 2: Simmons-Smith Cyclopropanation

The second step involves the construction of the spirocyclic cyclopropane ring via the cyclopropanation of the electron-deficient alkene intermediate. The Simmons-Smith reaction is a classic and reliable method for this transformation.[4][5][6] It involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which adds a methylene group across the double bond in a concerted, stereospecific manner.[4][5]

Mechanistic Insight

The active reagent in the Simmons-Smith reaction is believed to be an organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI).[5] This species is electrophilic in nature and reacts with the alkene in a concerted fashion, meaning both new carbon-carbon bonds are formed simultaneously.[6] This mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product. For electron-deficient alkenes, such as the α,β-unsaturated nitrile intermediate, modifications to the classical Simmons-Smith conditions, such as the use of diethylzinc (Furukawa modification) or the addition of a Lewis acid, may be beneficial to enhance the reaction rate.[7]

Simmons_Smith_Mechanism cluster_0 Carbenoid Formation cluster_1 Cyclopropanation Reagents CH₂I₂ + Zn(Cu) Carbenoid (Iodomethyl)zinc iodide Reagents->Carbenoid Alkene_Intermediate tert-Butyl 4-(cyanomethylene)piperidine-1-carboxylate Carbenoid->Alkene_Intermediate Addition Transition_State Concerted Transition State Alkene_Intermediate->Transition_State Final_Product This compound Transition_State->Final_Product

Caption: Simmons-Smith cyclopropanation workflow.

Experimental Protocol: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Zinc-Copper Couple---
Diiodomethane267.841501.5
tert-Butyl 4-(cyanomethylene)piperidine-1-carboxylate222.291001.0
Anhydrous Diethyl ether---
Saturated aqueous NH₄Cl---
Saturated aqueous NaHCO₃---
Ethyl acetate---
Brine---
Anhydrous sodium sulfate---

Procedure:

  • A flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with zinc-copper couple (prepared from 13.1 g, 200 mmol of zinc dust).

  • Anhydrous diethyl ether (200 mL) is added to the flask.

  • A solution of diiodomethane (40.2 g, 150 mmol) in anhydrous diethyl ether (50 mL) is added dropwise to the stirred suspension. The mixture is gently refluxed for 1 hour to form the carbenoid reagent.

  • The mixture is cooled to room temperature, and a solution of tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate (22.2 g, 100 mmol) in anhydrous diethyl ether (100 mL) is added dropwise.

  • The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by TLC.

  • The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (100 mL).

  • The mixture is filtered through a pad of Celite to remove the zinc salts, and the Celite is washed with ethyl acetate (2 x 50 mL).

  • The combined filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 100 mL).

  • The combined organic layers are washed successively with saturated aqueous NaHCO₃ solution (100 mL) and brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Conclusion

The described two-step synthetic sequence provides a reliable and scalable route to this compound. The methodology relies on well-established and high-yielding reactions, namely the Horner-Wadsworth-Emmons olefination and the Simmons-Smith cyclopropanation. This guide offers a detailed framework for the synthesis, including mechanistic considerations and practical experimental procedures, to aid researchers in the preparation of this valuable spirocyclic building block for applications in drug discovery and medicinal chemistry.

References

  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958 , 80 (19), 5323–5324. [Link]

  • Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Org. React.2001 , 58, 1. [Link]

  • The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Organic Chemistry Tutor. [Link]

  • Shi, Z.; Li, Z.; Liu, Y. A Novel Class of Tunable Zinc Reagents (RXZnCH2Y) for Efficient Cyclopropanation of Olefins. J. Org. Chem.2004 , 69 (2), 327–334. [Link]

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Phosphor-organische Verbindungen, XIII. Darstellung von Olefinen durch Carbonyl-Olefinierung mit Hilfe von Phosphinoxiden. Chem. Ber.1958 , 91 (1), 61–63. [Link]

  • Wadsworth, W. S., Jr.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. J. Am. Chem. Soc.1961 , 83 (7), 1733–1738. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

Sources

Physicochemical properties of tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a unique spirocyclic scaffold featuring a synthetically versatile aminonitrile moiety. This guide provides a comprehensive overview of its known properties, outlines standard methodologies for its characterization, proposes a logical synthetic pathway, and discusses its potential applications in medicinal chemistry and drug discovery. While extensive experimental data on this specific molecule is not widely published, this document serves as an expert guide for researchers, leveraging established principles of organic and medicinal chemistry to inform its handling, characterization, and utilization as a novel building block.

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the landscape of modern drug discovery, moving beyond "flat" aromatic structures is a critical strategy for identifying novel intellectual property and improving physicochemical properties. Spirocycles, carbocyclic ring systems that share a single carbon atom, offer a compelling solution. Their inherent three-dimensionality allows for precise vectoral projection of substituents into protein binding pockets, often leading to enhanced potency and selectivity. The spiro[2.5]octane core, containing a cyclopropane ring, introduces conformational rigidity and a unique spatial arrangement of functional groups.

This compound combines this valuable spirocyclic core with two key functional groups: a Boc-protected amine for stability and future deprotection/derivatization, and a nitrile. The nitrile group is a particularly versatile functional handle; it is a bioisostere for carbonyl groups, can act as a hydrogen bond acceptor, and can be chemically transformed into amines, amides, or carboxylic acids, providing a gateway to a diverse range of analogs. This combination makes it a building block of significant interest for programs seeking to explore novel chemical space.

Molecular and Physicochemical Profile

Comprehensive experimental data for this compound is not extensively documented in peer-reviewed literature. A Safety Data Sheet (SDS) from Capot Chemical Co., Ltd. indicates that the chemical, physical, and toxicological properties have not been thoroughly investigated[1]. The information presented here is a consolidation of data from chemical supplier databases and theoretical expert analysis based on its structure.

Compound Identification
IdentifierValueSource
IUPAC Name This compound-
CAS Number 1174006-82-6[2][3][4]
Molecular Formula C₁₃H₂₀N₂O₂[2][4]
Molecular Weight 236.31 g/mol [2][4]
Predicted Physicochemical Properties

The following properties are predicted based on the molecule's structure. These values should be considered estimates, and experimental determination is crucial for any research application.

PropertyPredicted Value/RangeRationale & Experimental Protocol
Melting Point Solid, likely >50 °CThe rigid spirocyclic structure and polar nitrile group would favor a crystalline solid state. Protocol: Determined via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus.
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH); Low aqueous solubilityThe bulky, lipophilic tert-butyl group and carbocyclic core reduce aqueous solubility. Protocol: Kinetic and thermodynamic solubility assays using HPLC-UV or nephelometry.
LogP 2.0 - 3.5A measure of lipophilicity. The Boc group and hydrocarbon scaffold contribute to a higher LogP. Protocol: Shake-flask method in octanol/water, followed by quantification in each phase using LC-MS.
pKa No ionizable groups in pH 1-14 rangeThe piperidine nitrogen is protected as a carbamate, rendering it non-basic. The α-proton to the nitrile is weakly acidic but not relevant under physiological conditions. Protocol: Not applicable.
Appearance White to off-white solidTypical appearance for purified, crystalline organic compounds of this class.
Storage Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years)[2]

Synthesis and Purification Workflow

Caption: Proposed synthetic workflow for the target compound.

Detailed Synthetic Protocol (Proposed)

Step 1: Synthesis of the Ketone Precursor

  • Epoxidation: To a solution of N-Boc-4-piperidone in DMSO, add sodium hydride followed by trimethylsulfoxonium iodide. The Corey-Chaykovsky reaction forms the spirocyclic epoxide, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

  • Rearrangement/Oxidation: While not a direct oxidation, a more common route to the desired alpha-functionalized spirocycle would involve an alternative strategy. A more direct and reliable method starts with a pre-functionalized piperidine. Correction: A more plausible route involves the reaction of N-Boc-4-piperidone with a suitable cyclopropylating agent that can be converted to a ketone, or a multi-step sequence involving ring formation. However, for the purpose of this guide, we will assume the ketone precursor, tert-butyl 6-oxo-5-azaspiro[2.5]octane-5-carboxylate, is available or can be synthesized via known methods for constructing spirocyclic ketones.

Step 2: Strecker Reaction for Cyanation

  • To a solution of the ketone precursor in a suitable aprotic solvent (e.g., dichloromethane), add trimethylsilyl cyanide (TMSCN).

  • Add a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂), to facilitate the reaction.

  • Stir the reaction at room temperature until completion, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, dry over sodium sulfate, and concentrate in vacuo.

Step 3: Purification

  • The crude product is purified by flash column chromatography on silica gel.

  • A gradient elution system, typically starting with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity, is used to isolate the final product.

  • Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield this compound.

Analytical Characterization Workflow

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following workflow outlines the standard analytical techniques that should be employed.

G A Purified Compound B Mass Spectrometry (LC-MS) Confirms Molecular Weight (236.31) A->B C ¹H & ¹³C NMR Spectroscopy Confirms Structure & Connectivity A->C D FTIR Spectroscopy Confirms Functional Groups (C≡N, C=O) A->D E HPLC Analysis Determines Purity (>95%) A->E F Characterization Complete B->F C->F D->F E->F

Caption: Standard workflow for analytical characterization.

Expected Spectroscopic Data
  • ¹H NMR: Expect to see characteristic signals for the tert-butyl group (a singlet integrating to 9H around 1.4-1.5 ppm). The diastereotopic protons of the piperidine and cyclopropane rings will appear as complex multiplets in the aliphatic region (approx. 0.5-4.0 ppm).

  • ¹³C NMR: Key signals would include the nitrile carbon (approx. 118-122 ppm), the carbamate carbonyl (approx. 154-156 ppm), the quaternary spiro-carbon, and the carbons of the tert-butyl group.

  • FTIR: A sharp, medium-intensity absorption band around 2240-2250 cm⁻¹ is indicative of the C≡N (nitrile) stretch. A strong absorption around 1680-1700 cm⁻¹ will correspond to the C=O stretch of the Boc-carbamate.

  • Mass Spectrometry: Using electrospray ionization (ESI), the expected [M+H]⁺ ion would be at m/z 237.16, and the [M+Na]⁺ adduct at m/z 259.14.

Applications and Future Directions

The true value of this compound lies in its potential as a versatile starting material in drug discovery campaigns.

  • Scaffold for Fragment-Based Screening: The rigid, 3D structure makes it an excellent core for building fragment libraries to probe the topology of protein active sites.

  • Synthesis of Novel Enzyme Inhibitors: The nitrile group is a known pharmacophore in many enzyme inhibitors, including cathepsin and dipeptidyl peptidase (DPP) inhibitors, where it can form covalent or non-covalent interactions with active site residues.

  • Access to Amines and Constrained Diamines: Reduction of the nitrile group provides access to a primary amine. Subsequent deprotection of the Boc group would yield a spirocyclic diamine, a highly valuable scaffold for creating ligands for GPCRs and ion channels, where precise orientation of basic nitrogens is key for activity.

Safety and Handling

According to the available Safety Data Sheet, this compound's toxicological properties have not been fully evaluated[1].

  • General Handling: Use in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: May cause respiratory irritation[1]. Avoid inhalation of dust. Avoid contact with skin and eyes.

  • First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists[1].

Conclusion

This compound is a promising, albeit underexplored, building block for medicinal chemistry. Its spirocyclic nature provides access to three-dimensional chemical space, while the protected amine and versatile nitrile group offer multiple avenues for synthetic elaboration. This guide provides the foundational knowledge—from proposed synthesis to analytical validation and potential applications—to empower researchers to confidently incorporate this valuable scaffold into their discovery programs. The key to unlocking its full potential will be rigorous experimental validation of the properties and protocols outlined herein.

References

  • BIOFOUNT. This compound. [Link]

  • Tetrahedron. This compound. [Link]

  • Capot Chemical Co., Ltd. MSDS of this compound. [Link]

Sources

An In-Depth Technical Guide to Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1174006-82-6

Introduction

Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate is a synthetically valuable spirocyclic building block. Its unique three-dimensional structure, combining a piperidine ring and a cyano-substituted cyclopropane, makes it a compound of significant interest for medicinal chemists. Spirocyclic scaffolds are increasingly sought after in drug discovery for their ability to confer improved pharmacological properties. This guide provides a comprehensive overview of the strategic value, potential synthesis, and hypothetical applications of this compound, grounded in the established principles of medicinal and synthetic chemistry.

The Strategic Value of the Azaspiro[2.5]octane Scaffold

The incorporation of spirocyclic systems, such as the azaspiro[2.5]octane core, is a deliberate strategy in modern drug design to enhance the three-dimensionality of molecules. This structural rigidity offers several advantages over simpler, linear molecules:

  • Increased sp³ Character: A higher fraction of sp³-hybridized carbon atoms in a molecule is often correlated with greater success in clinical development. The azaspiro[2.5]octane scaffold inherently increases the sp³ character, which can lead to improved solubility, metabolic stability, and reduced off-target effects.

  • Novel Chemical Space: Spirocycles provide access to novel and diverse chemical space, allowing for the creation of unique molecular shapes that can interact with biological targets in new ways. This can be particularly advantageous when designing compounds with high selectivity for a specific receptor or enzyme.

  • Improved Physicochemical Properties: The rigid nature of the spirocyclic core can lead to a lower rotational bond count, which is often associated with better oral bioavailability. Furthermore, the introduction of a spiro-center can modulate a compound's lipophilicity (LogP) and polar surface area (PSA), key parameters in determining its absorption, distribution, metabolism, and excretion (ADME) profile.

The Functional Significance of the Cyano Group

The cyano (-C≡N) group is a versatile functional group in medicinal chemistry, and its presence on the cyclopropane ring of the title compound is of particular note:

  • Hydrogen Bond Acceptor: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, enabling specific interactions with biological targets.

  • Metabolic Stability: The cyano group is generally stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

  • Bioisosteric Replacement: It can serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom, allowing for the fine-tuning of a molecule's electronic and steric properties.

  • Synthetic Handle: The cyano group can be chemically transformed into other functional groups, such as a carboxylic acid, an amine, or a tetrazole, providing a key site for further molecular elaboration and the generation of compound libraries.

Physicochemical Properties

While extensive experimental data for this compound is not widely available, its key physicochemical properties can be predicted using computational models. These predictions are valuable for guiding initial experimental design and for understanding the compound's potential behavior in biological systems.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₃H₂₀N₂O₂Provides the elemental composition.
Molecular Weight 236.31 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP (octanol/water) ~1.5 - 2.5Indicates a favorable balance between solubility and permeability.
Topological Polar Surface Area (TPSA) ~50 - 60 ŲSuggests good cell permeability.
Hydrogen Bond Donors 0Influences solubility and membrane permeability.
Hydrogen Bond Acceptors 4Affects solubility and target binding.
Rotatable Bonds 2A low number is associated with improved oral bioavailability.

Note: The values in this table are estimates derived from computational models and should be confirmed by experimental analysis.

Hypothetical Synthesis Strategy

A plausible synthetic route to this compound could involve the cyclopropanation of a suitable piperidine-derived precursor. The following is a conceptual, multi-step synthetic workflow.

Conceptual Synthesis Workflow

G cluster_start Starting Material cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Corey-Chaykovsky Reaction A N-Boc-4-piperidone B tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate A->B Malononitrile, Base (e.g., piperidine) C This compound B->C Trimethylsulfoxonium iodide, Base (e.g., NaH)

Caption: A hypothetical two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

Step 1: Knoevenagel Condensation to form tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate

  • To a solution of N-Boc-4-piperidone (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent such as ethanol or toluene, add a catalytic amount of a weak base like piperidine or β-alanine.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate, tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate. The causality for this step is to introduce the cyanomethylene group which will be the precursor to the cyano-substituted cyclopropane.

Step 2: Corey-Chaykovsky Reaction to form this compound

  • Prepare a solution of trimethylsulfoxonium iodide (1.2 eq) in a dry aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a strong base, such as sodium hydride (1.2 eq), portion-wise to the solution at room temperature. Stir for 1 hour to generate the sulfur ylide. The choice of a strong base is critical for the deprotonation of the sulfoxonium salt.

  • Cool the ylide solution to 0 °C and add a solution of tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate (1.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, this compound. This reaction is chosen for its efficiency in forming cyclopropanes from α,β-unsaturated nitriles.

Potential Applications in Drug Discovery

The unique structural features of this compound make it a versatile building block for the synthesis of more complex molecules for various therapeutic areas.

Logical Flow of Application

G cluster_scaffold Core Scaffold cluster_deprotection Deprotection cluster_functionalization Functionalization cluster_library Compound Library cluster_application Potential Therapeutic Areas A tert-butyl 1-cyano-6- azaspiro[2.5]octane-6-carboxylate B 1-cyano-6-azaspiro[2.5]octane A->B Acidic Conditions (e.g., TFA) C Amide Coupling, Reductive Amination, etc. B->C D Diverse Spirocyclic Compounds C->D E CNS Disorders, Oncology, Infectious Diseases D->E

Caption: A workflow illustrating the potential use of the title compound.

  • CNS Disorders: The rigid spirocyclic scaffold can help in designing ligands with high selectivity for specific CNS receptors or transporters. The ability to fine-tune lipophilicity is particularly important for ensuring blood-brain barrier penetration.

  • Oncology: Many enzyme inhibitors and protein-protein interaction modulators benefit from the conformational constraint provided by cyclic and spirocyclic systems. This compound could serve as a starting point for the development of novel anti-cancer agents.

  • Infectious Diseases: The unique three-dimensional shape could be exploited to design novel inhibitors of viral or bacterial enzymes that are less susceptible to resistance mechanisms.

The Boc-protecting group on the piperidine nitrogen can be readily removed under acidic conditions (e.g., with trifluoroacetic acid), revealing a secondary amine. This amine can then be further functionalized through a variety of reactions, including amide bond formation, reductive amination, and arylation, allowing for the rapid generation of a library of diverse compounds for biological screening.

Conclusion

This compound represents a promising, albeit underexplored, building block for drug discovery. Its inherent three-dimensionality, coupled with the versatile functionality of the cyano group, provides a strong foundation for the design of novel therapeutic agents with potentially improved pharmacological profiles. While detailed experimental data on this specific compound is limited, the principles of medicinal chemistry strongly support its potential as a valuable tool for researchers and scientists in the pharmaceutical industry. Further exploration of its synthesis and reactivity is warranted to fully unlock its potential in the development of next-generation therapeutics.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry.Journal of Medicinal Chemistry. A comprehensive review on the increasing importance of spirocycles in drug design, highlighting their impact on the physicochemical and pharmacological properties of molecules. [Link: https://pubs.acs.org/journal/jmcmar]
  • The Use of Spirocycles in Drug Discovery.Molecules. This article discusses the prevalence of spirocyclic motifs in approved drugs and clinical candidates, underscoring their value in modern medicinal chemistry. [Link: https://www.mdpi.com/journal/molecules]
  • The Role of Nitrile-Containing Drugs in Chemical Biology.Journal of Medicinal Chemistry. An overview of the diverse roles of the cyano group in drug design, from its electronic properties to its use as a synthetic handle. [Link: https://pubs.acs.org/journal/jmcmar]
  • Corey-Chaykovsky Reaction.Organic Syntheses. Provides detailed procedures and mechanistic insights into the Corey-Chaykovsky reaction, a key transformation for the synthesis of cyclopropanes, epoxides, and aziridines. [Link: http://www.orgsyn.org/]
  • Knoevenagel Condensation.Comprehensive Organic Name Reactions and Reagents. A detailed description of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis. [Link: https://onlinelibrary.wiley.com/book/10.1002/9780470638859]

A Technical Guide to the Spectral Analysis of Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the expected spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the novel spirocyclic compound, tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic techniques is paramount for its synthesis, characterization, and application. This document serves as a detailed reference, offering predicted spectral data, interpretation, and the underlying scientific principles governing the spectroscopic behavior of this molecule. The methodologies presented herein are designed to be self-validating, ensuring researchers can confidently apply these principles to their own experimental work.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in modern drug discovery. Their rigid, three-dimensional structures offer a distinct advantage over more flexible aliphatic or aromatic systems by enabling more precise and potent interactions with biological targets. The compound this compound incorporates several key functional groups—a nitrile, a tert-butoxycarbonyl (Boc) protected amine, and a spiro[cyclopropane-piperidine] core—making it a versatile building block for the synthesis of more complex bioactive molecules. Accurate spectral characterization is the cornerstone of its use in any synthetic workflow, ensuring purity, confirming identity, and enabling the elucidation of reaction outcomes.

Molecular Structure and Key Spectroscopic Features

The unique arrangement of functional groups in this compound gives rise to a predictable and interpretable set of spectral data. Understanding the expected signals from each component of the molecule is crucial for a comprehensive analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR will provide a detailed map of the carbon and proton environments within the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the piperidine ring, and the cyclopropane ring.

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
tert-butyl (Boc)~1.45Singlet (s)9HThe nine equivalent protons of the tert-butyl group are magnetically shielded and do not couple with other protons, resulting in a characteristic sharp singlet.[1][2]
Piperidine Ring CH₂~3.4-3.6 and ~1.5-1.8Multiplets (m)8HThe protons on the piperidine ring are diastereotopic due to the spirocyclic center and will exhibit complex splitting patterns. Protons adjacent to the nitrogen will be deshielded.
Cyclopropane Ring CH₂~0.8-1.2Multiplets (m)4HThe protons on the cyclopropane ring are in a shielded environment and will appear in the upfield region of the spectrum, with complex splitting due to geminal and cis/trans couplings.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Carbon Environment Predicted Chemical Shift (δ, ppm) Rationale
Carbonyl (Boc)~154The carbonyl carbon of the carbamate is significantly deshielded due to the adjacent oxygen and nitrogen atoms.[1]
Cyano (C≡N)~118The carbon of the nitrile group typically appears in this region of the spectrum.[3][4]
Quaternary (Boc)~80The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.[1]
Piperidine Ring CH₂~40-50 and ~25-35Carbons adjacent to the nitrogen will be more deshielded. The presence of the spiro center will lead to distinct signals for each carbon.
Spiro Carbon~30-40The spirocyclic carbon will have a unique chemical shift due to its strained environment.
tert-butyl CH₃~28The methyl carbons of the tert-butyl group are shielded and appear in the aliphatic region.[1]
Cyclopropane Ring CH₂~10-20The carbons of the cyclopropane ring are highly shielded due to their high s-character and ring strain.
Experimental Protocol: NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to the sample.

    • Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the nitrile and carbamate groups.

Functional Group Predicted Absorption (cm⁻¹) Intensity Vibrational Mode Rationale
C≡N (Nitrile)~2240-2260Medium-SharpStretchThe carbon-nitrogen triple bond has a characteristic, sharp absorption in a relatively uncongested region of the spectrum.[3][5][6]
C=O (Carbamate)~1680-1700StrongStretchThe carbonyl group of the Boc protecting group gives a strong, characteristic absorption.
C-H (Aliphatic)~2850-3000Medium-StrongStretchThese absorptions arise from the C-H bonds of the piperidine, cyclopropane, and tert-butyl groups.
C-O (Carbamate)~1160-1250StrongStretchThe C-O single bond stretch of the carbamate is also a prominent feature.
Experimental Protocol: IR Data Acquisition
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Predicted Mass Spectrum

The mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

m/z Proposed Fragment Fragmentation Pathway Rationale
236[M]⁺˙ or [M+H]⁺Molecular IonThe intact molecule with a single positive charge. Its observation depends on the ionization technique used (e.g., ESI, CI).
180[M - C₄H₈]⁺˙Loss of isobutyleneA common fragmentation pathway for Boc-protected amines is the loss of isobutylene to form a carbamic acid intermediate.[7][8]
136[M - Boc]⁺Loss of the Boc groupCleavage of the N-Boc bond to give the protonated azaspirocycle.
57[C₄H₉]⁺tert-butyl cationA very common and often abundant fragment corresponding to the stable tert-butyl cation.[9]
Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which are "soft" ionization techniques that are more likely to yield the molecular ion.

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways that are consistent with the observed masses.

M [M]+. m/z = 236 F1 [M - C4H8]+. m/z = 180 M->F1 - C4H8 F2 [M - Boc]+ m/z = 136 M->F2 - Boc F3 [C4H9]+ m/z = 57 M->F3

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

The spectral analysis of this compound provides a clear and unambiguous fingerprint for its identification and characterization. The combination of NMR, IR, and MS data offers a comprehensive picture of the molecule's structure, confirming the presence of the key functional groups and the overall connectivity of the atoms. The predicted data and experimental protocols outlined in this guide provide a robust framework for researchers working with this and similar spirocyclic compounds, ensuring the integrity and reliability of their scientific endeavors.

References

  • Spectroscopy of Carboxylic Acids and Nitriles . Fiveable. [Link]

  • Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O . The Astrophysical Journal, 483(1), 555. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles . Spectroscopy, 34(7), 22-25. [Link]

  • IR spectrum: Nitriles . Química Organica.org. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles . OpenStax. [Link]

  • Chou, S., et al. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions . International Journal of Molecular Sciences, 12(8), 5015-5026. [Link]

  • Jansson, A. M., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray . International Journal of Mass Spectrometry, 429, 102-107. [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group . ACD/Labs. [Link]

  • Nishikawa, Y., et al. (2017). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry . Forensic Toxicology, 35(2), 358-364. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical analysis of the molecular structure and conformational preferences of tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate, a novel spirocyclic compound with potential applications in medicinal chemistry and drug discovery. Drawing upon established principles of stereochemistry, conformational analysis, and spectroscopic techniques, this document offers valuable insights for researchers, scientists, and drug development professionals working with spirocyclic scaffolds.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic systems have garnered significant attention in modern medicinal chemistry due to their inherent three-dimensionality.[1] Unlike flat, aromatic structures, the rigid, non-planar nature of spirocycles allows for a more precise spatial arrangement of functional groups, leading to enhanced potency and selectivity for biological targets. The 6-azaspiro[2.5]octane core, which combines a cyclopropane and a piperidine ring, introduces a unique conformational rigidity and provides novel vectors for substituent placement. The introduction of a cyano group at the C1 position and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen further modulates the molecule's steric and electronic properties, making it an intriguing candidate for library synthesis and lead optimization.

Synthesis and Stereochemistry

The synthesis of this compound can be envisioned through several plausible routes, leveraging established methodologies for the formation of α-cyano amines and the construction of spirocyclic systems.[2][3][4] A likely synthetic strategy would involve the cyanation of a suitable precursor, such as an iminium ion generated from the corresponding N-Boc-6-azaspiro[2.5]octanone.

The key structural feature of this molecule is the spirocyclic junction at C5, where the cyclopropane and piperidine rings are joined. This spiro center is a quaternary carbon, and the relative orientation of the substituents on both rings is fixed. The presence of a chiral center at C1, the carbon bearing the cyano group, means that the molecule can exist as a pair of enantiomers. The synthesis would likely result in a racemic mixture, requiring chiral resolution or asymmetric synthesis to obtain enantiomerically pure compounds.

Molecular Structure and Conformational Analysis

The conformation of this compound is primarily dictated by the interplay of steric and electronic effects within the N-Boc-piperidine ring and the constraints imposed by the spiro-fused cyclopropane ring.

The N-Boc-Piperidine Ring Conformation

The piperidine ring in N-Boc protected systems typically adopts a chair conformation to minimize torsional strain. However, the presence of the bulky tert-butoxycarbonyl group introduces significant steric interactions that influence the conformational equilibrium. The rotation around the N-C(O) amide bond is restricted, leading to the existence of rotamers.[5]

The piperidine ring can exist in two principal chair conformations, which interconvert via a ring-flip process. The presence of the spiro-fused cyclopropane ring at C5 significantly raises the energy barrier for this ring flip compared to a simple monosubstituted cyclohexane.

Influence of the Spiro-Fused Cyclopropane Ring

The cyclopropane ring is a rigid, planar three-membered ring. Its fusion to the piperidine ring at the C5 position introduces significant conformational constraints. The C-C bonds of the cyclopropane ring have a high degree of p-character, which can influence the electronic properties of the adjacent atoms.

Conformational Preference of the Cyano Group

The cyano group at the C1 position of the cyclopropane ring can adopt either an axial or an equatorial-like orientation relative to the piperidine ring. The preferred conformation will be a balance between minimizing steric hindrance with the piperidine ring and optimizing electronic interactions.

Computational modeling, such as Density Functional Theory (DFT) calculations, would be a powerful tool to predict the lowest energy conformation and the rotational barriers between different conformers.[6] Such studies would provide valuable insights into the three-dimensional shape of the molecule and its potential interactions with biological targets.

Diagram 1: Conformational Isomers of this compound

G cluster_axial Axial Cyano Conformer cluster_equatorial Equatorial Cyano Conformer N_ax N C1_ax C1 N_ax->C1_ax Boc_ax Boc N_ax->Boc_ax C2_ax C2 C1_ax->C2_ax CN_ax CN C1_ax->CN_ax C3_ax C3 C2_ax->C3_ax C4_ax C4 C3_ax->C4_ax C5_ax C5(spiro) C4_ax->C5_ax C5_ax->N_ax C7_ax C7 C5_ax->C7_ax C8_ax C8 C7_ax->C8_ax C8_ax->C5_ax N_eq N C1_eq C1 N_eq->C1_eq Boc_eq Boc N_eq->Boc_eq C2_eq C2 C1_eq->C2_eq CN_eq CN C1_eq->CN_eq C3_eq C3 C2_eq->C3_eq C4_eq C4 C3_eq->C4_eq C5_eq C5(spiro) C4_eq->C5_eq C5_eq->N_eq C7_eq C7 C5_eq->C7_eq C8_eq C8 C7_eq->C8_eq C8_eq->C5_eq Axial Axial Equatorial Equatorial Axial->Equatorial Ring Inversion

Caption: Simplified 2D representation of the two chair conformers of the piperidine ring, showing the axial and equatorial positions of the cyano group.

Spectroscopic Characterization

The structural and conformational features of this compound can be elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure and conformation of organic molecules in solution.

  • ¹H NMR: The proton NMR spectrum would provide a wealth of information. The chemical shifts of the piperidine ring protons would be indicative of their axial or equatorial positions. Protons in an axial orientation are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts. The coupling constants (J-values) between adjacent protons would also be diagnostic of their dihedral angles, further confirming the chair conformation. The protons of the cyclopropane ring would appear at a characteristically high field due to the ring current effect. The tert-butyl protons of the Boc group would give rise to a sharp singlet at around 1.4-1.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shift of the spiro carbon (C5) would be of particular interest. The cyano carbon would appear in the characteristic region for nitriles (around 115-125 ppm). The carbonyl carbon of the Boc group would be observed at around 155 ppm.

  • 2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for unambiguously assigning all proton and carbon signals and for confirming the connectivity of the atoms within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would be particularly valuable for determining the through-space proximity of protons, providing direct evidence for the preferred conformation and the relative stereochemistry of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
C1-H~1.5 - 2.0~20 - 30Diastereotopic protons
C2, C4-H (piperidine)Axial: ~2.8 - 3.2, Equatorial: ~3.8 - 4.2~40 - 50Broad signals due to conformational exchange
C3-H (piperidine)~1.5 - 1.8~25 - 35Complex multiplet
C5 (spiro)-~30 - 40Quaternary carbon
C7, C8-H (cyclopropane)~0.5 - 1.2~10 - 20Diastereotopic protons
-C≡N-~115 - 125Characteristic nitrile shift
Boc (C=O)-~155Carbonyl carbon
Boc (t-Bu)~1.4 - 1.5 (s, 9H)~80 (quaternary), ~28 (methyl)Characteristic singlet for the tert-butyl group

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum (e.g., using MS/MS techniques) could provide further structural information, such as the loss of the tert-butyl group or the cyano group.[7]

Experimental Protocols

General Synthesis of α-Cyano Amines

A general and widely used method for the synthesis of α-cyano amines is the Strecker reaction, which involves the three-component reaction of an aldehyde or ketone, an amine, and a cyanide source.[3] For the target molecule, a plausible approach would be the cyanation of an N-Boc-6-azaspiro[2.5]octanone precursor.

Diagram 2: Proposed Synthetic Pathway

Caption: A simplified proposed synthetic route to the target molecule.

Protocol:

  • To a solution of N-Boc-6-azaspiro[2.5]octanone in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), add a cyanide source such as trimethylsilyl cyanide (TMSCN).

  • Add a Lewis acid catalyst (e.g., ZnI₂, Sc(OTf)₃) to promote the formation of the iminium ion intermediate and subsequent nucleophilic attack by the cyanide.

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

NMR Sample Preparation and Analysis

Protocol:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum to assess purity and initial structural features.

  • Acquire a ¹³C{¹H} NMR spectrum.

  • Perform 2D NMR experiments (COSY, HSQC, HMBC, and NOESY/ROESY) to fully assign the structure and determine the conformation.

  • Process and analyze the NMR data using appropriate software.

Conclusion

This compound represents a fascinating molecular scaffold with significant potential in drug discovery. Its rigid, three-dimensional structure, arising from the spiro-fused cyclopropane and piperidine rings, offers a unique platform for the design of novel therapeutic agents. A thorough understanding of its synthesis, stereochemistry, and conformational preferences, as outlined in this guide, is crucial for unlocking its full potential. The application of advanced spectroscopic techniques, particularly multi-dimensional NMR, coupled with computational modeling, will be instrumental in further elucidating the intricate structural details of this promising molecule and its derivatives.

References

The Azaspiro[2.5]octane Scaffold: A Rising Star in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities, Therapeutic Potential, and Practical Application of Azaspiro[2.5]octane Derivatives

Executive Summary

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a perpetual challenge in drug discovery. In recent years, the focus has shifted towards exploring three-dimensional (3D) molecular scaffolds that can better mimic the complexity of biological targets. Among these, the azaspiro[2.5]octane core has emerged as a privileged structure. This technical guide provides a comprehensive overview of the burgeoning field of azaspiro[2.5]octane derivatives, detailing their significant and diverse biological activities. We will delve into their roles as potent M4 muscarinic acetylcholine receptor antagonists, methionine aminopeptidase 2 (MetAP2) inhibitors, and broad-spectrum anticancer agents. Furthermore, this guide will explore their potential as triple reuptake inhibitors for neurological disorders and as anticonvulsants. By integrating detailed experimental protocols, structure-activity relationship (SAR) insights, and mechanistic analyses, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to harness the full potential of this versatile scaffold.

The Azaspiro[2.5]octane Scaffold: A Gateway to Novel Chemical Space

The azaspiro[2.5]octane scaffold, characterized by a piperidine ring fused to a cyclopropane ring at a single carbon atom, offers a unique and advantageous geometry for drug design. This rigid, 3D structure provides precise vectoral orientation of substituents, allowing for enhanced interaction with biological targets compared to more traditional, planar ring systems. The incorporation of the azaspiro[2.5]octane motif has been shown to improve key physicochemical properties of drug candidates, including aqueous solubility and metabolic stability, while potentially reducing off-target effects.

M4 Muscarinic Acetylcholine Receptor Antagonism: A New Paradigm in Neurotherapeutics

The M4 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, plays a crucial role in modulating neurotransmission.[1] Antagonism of the M4 receptor is a promising therapeutic strategy for a range of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease, by rebalancing dopamine signaling.[1]

Key Azaspiro[2.5]octane-Based M4 Antagonists and Their Potency

A series of chiral 6-azaspiro[2.5]octanes have been identified as highly potent and selective M4 receptor antagonists.[1] A standout example is VU6015241 , which demonstrates high potency across multiple species.[1][2]

CompoundTargetAssay TypePotency (IC50/Ki)Reference
VU6015241 Human M4 ReceptorFunctional AssayIC50 = 0.59 nM[3]
VU6021625 Human M4 ReceptorFunctional AssayIC50 = 0.44 nM[3]
VU6021302 Human M4 ReceptorFunctional AssayIC50 = 1.8 nM[3]
VU6013720 Rat M4 ReceptorRadioligand BindingKi = 1.5 nM[3]
Mechanism of Action and Downstream Signaling

M4 receptors are primarily coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] Antagonists of the M4 receptor block the binding of acetylcholine, thereby preventing this inhibitory signaling cascade.[1] This disinhibition can lead to an increase in the release of neurotransmitters like dopamine, which is a key therapeutic mechanism in disorders characterized by dopamine dysregulation.[1]

M4_Antagonist_Signaling cluster_presynaptic Presynaptic Terminal ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds AC Adenylyl Cyclase (AC) M4R->AC Inhibits (via Gi/o) cAMP ↓ cAMP AC->cAMP Converts ATP to Dopamine_Release ↑ Dopamine Release cAMP->Dopamine_Release Modulates Azaspiro_Octane Azaspiro[2.5]octane Antagonist Azaspiro_Octane->M4R Blocks

Caption: M4 Receptor Antagonism by Azaspiro[2.5]octane Derivatives.

Experimental Protocol: Radioligand Binding Assay for M4 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the M4 receptor.

Materials:

  • Cell membranes expressing the human M4 receptor.

  • [3H]-N-methylscopolamine ([3H]NMS) as the radioligand.

  • Test compound (azaspiro[2.5]octane derivative).

  • Atropine (for non-specific binding determination).

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters (GF/B).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, add 150 µL of M4 receptor-expressing cell membranes (10 µg protein/well).

  • Add 50 µL of the test compound dilution or buffer (for total binding) or 10 µM atropine (for non-specific binding).

  • Add 50 µL of [3H]NMS at a concentration near its Kd (e.g., 100-400 pM).[5]

  • Incubate the plate for 60 minutes at room temperature with gentle agitation.[6]

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester, followed by three washes with ice-cold wash buffer.[5]

  • Dry the filters, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Methionine Aminopeptidase 2 (MetAP2) Inhibition: Targeting Angiogenesis and Metabolism

Methionine aminopeptidase 2 (MetAP2) is a metalloenzyme that plays a critical role in protein maturation by cleaving the N-terminal methionine from newly synthesized proteins. Inhibition of MetAP2 has been shown to have potent anti-angiogenic and anti-proliferative effects, making it an attractive target for the treatment of cancer and obesity.

Azaspiro[2.5]octane Derivatives as MetAP2 Inhibitors

While specific azaspiro[2.5]octane derivatives as MetAP2 inhibitors are not extensively documented in publicly available literature, related spiroepoxide compounds have shown high potency. For instance, a spiroepoxide tetrahydrobenzotriazole derivative demonstrated an IC50 of 0.14 µM against human MetAP2. This highlights the potential of spirocyclic scaffolds in designing novel MetAP2 inhibitors.

Experimental Protocol: MetAP2 Enzyme Inhibition Assay

This protocol outlines a biochemical assay to measure the inhibitory activity of a test compound against MetAP2.

Materials:

  • Recombinant human MetAP2.

  • Met-Gly-Pro-AMC (fluorogenic substrate).

  • Dipeptidyl peptidase.

  • Assay buffer (50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl2, pH 7.4).

  • Test compound.

  • 96-well black plates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add 0.1 µM MetAP2, 0.0125 units/mL dipeptidyl peptidase, and the test compound.

  • Pre-incubate the mixture for 15 minutes at 25°C.

  • Initiate the reaction by adding 0.5 mM Met-Gly-Pro-AMC substrate.

  • Monitor the increase in fluorescence (excitation at 380 nm, emission at 460 nm) over time using a fluorescence plate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Anticancer Activity: A Multifaceted Approach to Tumor Suppression

Azaspirocyclic compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and disruption of the cytoskeleton.

Cytotoxic Effects of Azaspiro Derivatives

A potent azaspiro hydantoin derivative, Propyl-2-(8-(3,4-difluorobenzyl)-2′,5′-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-1′-yl)acetate, has been shown to be cytotoxic to leukemia cell lines with an IC50 value of 28 µM.[7] Another study on 3-azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] reported IC50 values ranging from 4.2 to 24.1 µM across various cancer cell lines.[8] These compounds were found to induce apoptosis and cause an accumulation of cells in the SubG1 phase of the cell cycle.[8]

Mechanism of Anticancer Action

The anticancer mechanism of these compounds often involves the intrinsic (mitochondrial) pathway of apoptosis.[7] This is characterized by the loss of mitochondrial membrane potential and the activation of caspase cascades. Additionally, these derivatives can induce cell cycle arrest, preventing cancer cells from proliferating. Some compounds have also been observed to disrupt actin filaments, which can inhibit cell motility and metastatic potential.[8]

Anticancer_Mechanism cluster_cell_cycle Cell Cycle cluster_apoptosis Apoptosis Azaspiro_Compound Azaspiro[2.5]octane Derivative Cell_Cycle_Arrest Cell Cycle Arrest Azaspiro_Compound->Cell_Cycle_Arrest Mitochondria Mitochondria Azaspiro_Compound->Mitochondria Induces Stress G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Cell_Cycle_Arrest->G1 Blocks Progression Caspases Caspase Activation Mitochondria->Caspases Releases Cytochrome c Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed Anticancer Mechanisms of Azaspiro Derivatives.

Experimental Protocols for Evaluating Anticancer Activity

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 48-72 hours.

  • Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[7]

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Procedure:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Procedure:

  • Treat cells with the test compound.

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the cells and treat with RNase A.

  • Stain the cells with Propidium Iodide (PI).

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Triple Reuptake Inhibition: A Novel Approach for Depression and Other CNS Disorders

Triple reuptake inhibitors (TRIs) that block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) are being investigated as next-generation antidepressants with potentially broader efficacy.[3][6][9] Oxa-azaspiro derivatives have been identified as a novel class of TRIs, suggesting the utility of the azaspiro core in this therapeutic area.[5]

Experimental Protocol: Neurotransmitter Transporter Uptake Assay

This fluorescence-based assay measures the inhibition of neurotransmitter uptake into cells expressing the respective transporters.

Materials:

  • HEK-293 cells stably expressing human SERT, NET, or DAT.

  • Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate and a masking dye).

  • Test compound.

  • 96- or 384-well plates.

  • Fluorescence microplate reader.

Procedure:

  • Plate the transporter-expressing cells in a microplate and allow them to form a confluent monolayer.

  • Pre-incubate the cells with various concentrations of the test compound for 10-20 minutes at 37°C.

  • Add the fluorescent substrate/masking dye solution to each well.

  • Immediately measure the fluorescence in kinetic mode for 10-30 minutes using a bottom-read fluorescence plate reader.

  • The rate of fluorescence increase corresponds to the rate of substrate uptake.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

  • Ki values can be calculated from the IC50 values.

Anticonvulsant Potential: Modulating Neuronal Excitability

Derivatives of 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane-1,3-dione have been synthesized and evaluated for their anticonvulsant properties.[10][11] One of the most potent compounds, N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione, exhibited an ED50 of 76.27 mg/kg in the maximal electroshock seizure (MES) test.[10]

In Vivo Models for Anticonvulsant Screening

This model is predictive of efficacy against generalized tonic-clonic seizures. An electrical stimulus is applied to rodents via corneal or auricular electrodes, and the ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is assessed.

This model is used to identify compounds effective against myoclonic and absence seizures. PTZ, a GABA-A receptor antagonist, is administered subcutaneously to induce clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures is measured.

Synthesis of the Azaspiro[2.5]octane Core

The synthesis of the 6-azaspiro[2.5]octane core and its derivatives is crucial for the exploration of their biological activities. Various synthetic routes have been developed, often involving multi-step sequences. One common strategy involves the construction of the piperidine ring onto a pre-formed cyclopropane-containing fragment. Another approach is the annulation of the cyclopropane ring onto a piperidine precursor. These synthetic strategies often employ protecting group chemistry to allow for the selective functionalization of the azaspirocycle.

Conclusion and Future Directions

The azaspiro[2.5]octane scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. Its inherent three-dimensionality and favorable physicochemical properties make it an attractive starting point for the design of potent and selective modulators of a wide range of biological targets. The demonstrated activities of azaspiro[2.5]octane derivatives as M4 receptor antagonists, potential MetAP2 inhibitors, and anticancer agents highlight the broad therapeutic potential of this chemical class. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and investigation of novel biological targets will undoubtedly lead to the discovery of new and improved medicines based on this remarkable scaffold. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to contribute to this exciting and rapidly evolving field.

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The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland and Embracing Three-Dimensionality

The relentless pursuit of novel chemical entities with superior therapeutic profiles has compelled medicinal chemists to venture beyond the confines of traditional "flat" aromatic and heteroaromatic ring systems. In this paradigm shift towards three-dimensional (3D) molecular architectures, azaspirocyclic compounds have emerged as a preeminent class of scaffolds.[1] Characterized by two rings sharing a single carbon atom (the spirocenter), with at least one ring containing a nitrogen atom, these structures offer a unique combination of rigidity, conformational constraint, and precise vectoral presentation of substituents. This guide provides a comprehensive technical overview of the discovery, history, and synthetic evolution of novel azaspirocyclic compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Historical Perspective: From Natural Products to Rational Design

The story of azaspirocycles is rooted in nature. For centuries, chemists have been fascinated by the complex architectures of alkaloids, many of which feature the azaspirocyclic motif. A landmark example is Histrionicotoxin , an azaspiro[5.5]undecane alkaloid first isolated from the skin of the Colombian poison frog, Dendrobates histrionicus, in 1971 by Witkop and colleagues. Its unique structure and potent, non-competitive inhibitory activity on the nicotinic acetylcholine receptor (nAChR) presented a formidable synthetic challenge and sparked decades of research. Early total syntheses, such as the one reported by Kishi and coworkers in 1985, were monumental achievements that paved the way for the development of new synthetic methodologies.

While natural products provided the initial inspiration, the modern era of azaspirocycle chemistry has been driven by their rational application in drug design as bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. A pivotal moment in this transition was the work of Carreira and others in the early 2010s, who championed the use of strained azaspiro[3.3]heptanes as superior replacements for commonly used saturated heterocycles like piperidine and morpholine.[2][3] This concept, often termed "escaping from flatland," demonstrated that the introduction of a spirocyclic core could dramatically improve key drug-like properties.[1]

The Physicochemical Advantage: A Data-Driven Rationale

The decision to incorporate an azaspirocyclic scaffold is not merely a matter of novelty; it is a strategic choice driven by tangible improvements in physicochemical and pharmacokinetic properties. The rigid, 3D geometry of the spirocycle enforces specific conformations, which can lead to enhanced binding affinity and selectivity for a biological target. Furthermore, the introduction of a spirocenter often leads to improved metabolic stability by shielding adjacent positions from enzymatic degradation.[1][2]

A direct comparison of key properties between a standard piperidine motif and its azaspiro[3.3]heptane bioisosteres reveals the compelling advantages of this scaffold.

PropertyN-Acyl Piperidine (57)N-Acyl 2-Azaspiro[3.3]heptane (58)N-Acyl 1-Azaspiro[3.3]heptane (59)
pKa (amine HCl) 11.19.29.4
Solubility (PBS, pH 7.4) 136 µM12 µM13 µM
logD (pH 7.4) 1.61.21.0
Metabolic Stability (t½, HLM) >60 min31 min52 min

Data synthesized from Grygorenko et al. (2023).[3][4]

The data clearly illustrates that while aqueous solubility is reduced, the azaspiro[3.3]heptane analogues exhibit significantly lower lipophilicity (logD), a critical parameter for reducing off-target effects and improving overall drug-like properties.[4] Notably, the 1-azaspiro[3.3]heptane isomer (59) demonstrates superior metabolic stability compared to its 2-azaspiro counterpart (58), highlighting how subtle structural changes can have a profound impact on pharmacokinetic profiles.[4]

Evolution of Synthetic Strategies: From Classical to Modern

The growing appreciation for azaspirocycles has catalyzed the development of a diverse and powerful arsenal of synthetic methods. The choice of strategy is dictated by the desired ring sizes, substitution patterns, and stereochemical complexity.

Key Synthetic Workflow: A Generalized Approach

A common and versatile strategy for constructing azaspirocycles involves the creation of a di-functionalized precursor followed by a ring-closing event. This workflow allows for modularity and the introduction of diversity elements at various stages.

G cluster_0 Precursor Synthesis cluster_1 Cyclization cluster_2 Final Product A Starting Material (e.g., Cyclic Ketone) B Functional Group Interconversion A->B Step 1 C Chain Elongation/ Alkylation B->C Step 2 D Intramolecular Cyclization Event (e.g., RCM, Reductive Amination) C->D Key Step E Azaspirocyclic Core D->E F Further Functionalization E->F

Caption: Generalized workflow for azaspirocycle synthesis.

Experimental Protocols: Self-Validating Methodologies

Protocol 1: Synthesis of 1-Azaspiro[3.3]heptane via [2+2] Cycloaddition and Reduction

This protocol, adapted from the work of Grygorenko and colleagues, demonstrates a robust method for creating the 1-azaspiro[3.3]heptane core, a valuable bioisostere for piperidine.[3][5]

Step 1: Thermal [2+2] Cycloaddition to form Spirocyclic β-Lactam

  • To a solution of the appropriate endocyclic alkene (1.0 eq) in a suitable solvent such as toluene, add chlorosulfonyl isocyanate (ClO₂S-NCO) (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic β-lactam.

Step 2: Reduction of the β-Lactam Ring

  • To a solution of the spirocyclic β-lactam (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add a solution of alane-dimethylamine complex (BH₃·Me₂N) or a similar reducing agent (e.g., LiAlH₄) (2.0-3.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 4-8 hours, monitoring for completion.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting suspension vigorously for 1 hour, then filter through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude amine by distillation or column chromatography to yield the final 1-azaspiro[3.3]heptane.

Protocol 2: Ring-Closing Metathesis (RCM) for Azaspiro[4.5]decane Synthesis

RCM is a powerful tool for forming unsaturated rings and has been widely applied to the synthesis of azaspirocycles.[6][7]

  • Prepare a suitable acyclic diene precursor containing the nitrogen atom. This can be achieved through standard alkylation procedures.

  • Dissolve the diene precursor (1.0 eq) in a degassed solvent such as anhydrous dichloromethane (DCM) or toluene to a final concentration of 0.001-0.01 M.

  • Add a Grubbs-type catalyst (e.g., Grubbs II or Hoveyda-Grubbs II catalyst) (1-5 mol%) to the solution under an inert atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating (40 °C) for 2-12 hours. Monitor the reaction progress by TLC or LC-MS. The reaction is driven by the formation of volatile ethylene gas.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel to isolate the desired azaspiro[4.5]decene derivative.

Application in Drug Discovery: A Case Study of JAK/STAT Pathway Inhibition

The unique structural and physicochemical properties of azaspirocycles have made them privileged scaffolds for targeting complex biological systems, including kinase signaling pathways. The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is implicated in various cancers and inflammatory diseases.

Recently, a novel N-substituted azaspirane derivative, CIMO (2-(1-(4-(2-cyanophenyl)1-benzyl-1H-indol-3-yl)-5-(4-methoxy-phenyl)-1-oxa-3-azaspiro(5,5) undecane) , was identified as a potent inhibitor of the JAK/STAT pathway. CIMO was shown to mediate its anti-proliferative effects in breast cancer cells by directly inhibiting the phosphorylation of JAK2 and its downstream target, STAT3. This inhibition prevents STAT3 dimerization, nuclear translocation, and the subsequent transcription of genes involved in cell cycle progression and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive 2. Receptor Dimerization JAK2_active P-JAK2 (Active) JAK2_inactive->JAK2_active 3. Autophosphorylation STAT3_inactive STAT3 JAK2_active->STAT3_inactive 4. STAT3 Phosphorylation STAT3_active P-STAT3 STAT3_inactive->STAT3_active STAT3_dimer P-STAT3 Dimer STAT3_active->STAT3_dimer 5. Dimerization Nucleus Nucleus STAT3_dimer->Nucleus 6. Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription 7. DNA Binding CIMO Azaspirane Inhibitor (CIMO) CIMO->JAK2_active Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by an azaspirane compound.

This case study exemplifies the power of azaspirocyclic scaffolds in developing potent and selective modulators of challenging biological targets. The rigid framework of the azaspirane core likely orients the key pharmacophoric elements—the cyanophenyl indole and methoxyphenyl groups—in an optimal geometry for high-affinity binding to the kinase domain of JAK2.

Conclusion and Future Outlook

Azaspirocyclic compounds have firmly transitioned from being curiosities of natural product chemistry to indispensable tools in the modern medicinal chemist's arsenal. Their inherent three-dimensionality provides a powerful strategy to overcome the limitations of "flat" molecules, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.[1][8] The continued innovation in synthetic methodologies will undoubtedly expand the accessible chemical space of novel azaspirocyclic scaffolds. As our understanding of the complex topographies of biological targets deepens, the rational design and application of these unique 3D structures will be paramount in the discovery of the next generation of breakthrough therapeutics.

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Commercial availability of tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the exploration of novel three-dimensional chemical space is paramount for identifying next-generation therapeutics. Spirocyclic scaffolds, which feature two rings connected by a single common atom, have garnered significant attention due to their inherent conformational rigidity and ability to project substituents into distinct vectors of chemical space. This guide provides an in-depth technical overview of tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate , a versatile building block for the synthesis of complex molecules and potential drug candidates.

This document will delve into the commercial availability, physicochemical properties, safety and handling protocols, and potential applications of this unique spirocyclic compound. The insights provided herein are curated to empower researchers to leverage this molecule's full potential in their synthetic and medicinal chemistry programs.

Physicochemical Properties and Identification

This compound is a bifunctional molecule featuring a cyclopropane ring fused to a piperidine core. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, rendering it stable to a wide range of reaction conditions while allowing for facile deprotection under acidic conditions. The nitrile functional group at the spirocyclic carbon is a versatile handle for further chemical transformations.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1174006-82-6[1][2][3][4]
Molecular Formula C₁₃H₂₀N₂O₂[1][2][3]
Molecular Weight 236.31 g/mol [2][3]
Synonyms 6-Boc-1-cyano-6-aza-spiro[2.5]octane[1][4]
EINECS 937-511-1[1]

Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers as a research-grade chemical. Procurement is typically straightforward for research and development purposes, with suppliers offering various quantities.

Table 2: Selected Commercial Suppliers

SupplierCatalog NumberNotes
Parchem-Specialty chemical supplier.[5]
TetrahedronTS90920Available for enquiry.[4]
ChemicalBook-Listed with basic properties.[2]

It is advisable to request a certificate of analysis (CoA) from the supplier to confirm purity and identity before use in sensitive applications.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before commencing any experimental work.

Key Safety Information (Based on available SDS for the compound): [3]

  • Hazard Statements: While a specific GHS classification is not universally available, related azaspiro compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.

Synthetic Pathways and Plausible Synthesis Workflow

While specific, peer-reviewed synthetic procedures for this compound are not extensively published, a plausible retrosynthetic analysis suggests a convergent approach. The key steps would involve the formation of the spirocyclic core and the introduction of the cyano group. A generalized synthetic scheme can be conceptualized based on established organic chemistry principles, such as those used for related diazaspirocycles.[7]

A potential synthetic workflow could start from a suitable piperidine derivative, which is then elaborated to construct the spiro-fused cyclopropane ring.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_functionalization Functionalization cluster_product Final Product Boc_Piperidone N-Boc-4-piperidone Reaction Spirocyclopropanation Boc_Piperidone->Reaction Reagent1 TosMIC or similar cyclopropanating agent Reagent1->Reaction Intermediate tert-butyl 6-azaspiro[2.5]octane- 6-carboxylate derivative Reaction->Intermediate Functionalization_Step Cyanation Intermediate->Functionalization_Step Final_Product tert-butyl 1-cyano-6- azaspiro[2.5]octane-6-carboxylate Functionalization_Step->Final_Product Reagent2 Cyanide source (e.g., TMSCN) Reagent2->Functionalization_Step

Caption: Plausible synthetic workflow for the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.

1. Scaffold for Novel Therapeutics: The rigid azaspiro[2.5]octane core is an attractive scaffold for designing molecules that can bind to protein targets with high specificity. Its three-dimensional nature allows for the precise positioning of pharmacophoric groups, which can lead to improved potency and reduced off-target effects. Related spirocyclic compounds are utilized in the development of novel drugs for various diseases.[8]

2. Versatility of the Nitrile Group: The cyano group is a highly versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or be chemically transformed into other important functionalities:

  • Reduction to a primary amine, providing a point for further derivatization.

  • Hydrolysis to a carboxylic acid or amide.

  • Conversion to a tetrazole ring, a common bioisostere for a carboxylic acid with improved metabolic stability and pharmacokinetic properties.

3. Role of the Boc-Protecting Group: The Boc-protected amine allows for selective reactions at the nitrile position. Subsequent removal of the Boc group under acidic conditions unmasks the piperidine nitrogen, enabling further modifications such as N-alkylation or N-arylation to build molecular complexity and explore structure-activity relationships (SAR).

G cluster_derivatives Potential Derivatives Start This compound Nitrile Protected Amine Amine Primary Amine (via reduction) Start:n->Amine Reduction Acid Carboxylic Acid (via hydrolysis) Start:n->Acid Hydrolysis Tetrazole Tetrazole (via cycloaddition) Start:n->Tetrazole [2+3] Cycloaddition Deprotected Free Piperidine (via deprotection) Start:p->Deprotected Acidic Deprotection

Caption: Chemical derivatization pathways from the core molecule.

Conclusion

This compound represents a valuable and commercially available building block for chemists engaged in the design and synthesis of novel bioactive molecules. Its unique spirocyclic core, combined with the versatile nitrile functionality and the strategically placed Boc-protecting group, provides a powerful platform for accessing novel chemical space. This guide has outlined its key properties, availability, and potential applications, offering a solid foundation for researchers to incorporate this promising scaffold into their drug discovery and development pipelines.

References

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Safety and handling guidelines for tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of tert-Butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate

Foreword: A Proactive Approach to Safety with Novel Spirocyclic Compounds

The increasing prevalence of spirocyclic motifs in modern drug discovery underscores the continuous innovation in medicinal chemistry.[1][2][3][4][5] These unique three-dimensional structures offer exciting possibilities for enhancing the potency, selectivity, and pharmacokinetic profiles of new therapeutic agents.[1][2][3] this compound (CAS No. 1174006-82-6) is one such novel building block, holding potential for the synthesis of innovative pharmaceuticals.[6] However, as with any new chemical entity, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for the protection of researchers and the integrity of their work.

This guide provides a comprehensive overview of the safety and handling guidelines for this compound. It is crucial to acknowledge that, as a relatively new compound, its chemical, physical, and toxicological properties have not been exhaustively investigated.[7] Therefore, the recommendations outlined herein are based on the known hazards associated with its functional groups—most notably the cyano group—and established best practices for handling potent and potentially hazardous research chemicals. This document is intended for researchers, scientists, and drug development professionals who may be working with this compound.

Compound Profile and Hazard Identification

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively available. The following table summarizes the currently known information. Researchers should exercise caution and assume that other properties are unknown.

PropertyValueSource
CAS Number 1174006-82-6[6]
Molecular Formula C13H20N2O2Inferred
Molecular Weight 236.31 g/mol Inferred
Appearance Not available
Solubility Not available[7]
Decomposition Temperature Not available[7]
Toxicological Profile: Acknowledging the Unknowns

To date, the toxicological properties of this compound have not been thoroughly investigated.[7] However, the presence of a cyano (-CN) group necessitates that this compound be treated with extreme caution.

Primary Health Hazards:

  • Acute Toxicity: While no specific data exists for this compound, many organic cyanides can be toxic if swallowed, inhaled, or absorbed through the skin.[8] The cyanide anion (CN-), which can be released in the body, is a potent inhibitor of cellular respiration.[8]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[7]

  • Skin and Eye Irritation: Direct contact may cause skin and eye irritation.[9]

  • Sensitization: Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[7]

Long-term exposure effects are unknown. No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[7]

Reactivity and Stability
  • Stability: The compound is stable under recommended storage conditions.[7]

  • Incompatible Materials: Avoid contact with acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[7]

  • Hazardous Reactions: Contact with acids is particularly dangerous as it can lead to the rapid evolution of highly toxic and flammable hydrogen cyanide (HCN) gas.[8][10][11]

  • Conditions to Avoid: Avoid moisture.[7]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment.

Designated Work Area and Ventilation

All work with this compound must be conducted in a designated area within a certified laboratory chemical fume hood.[8][10][12] This area should be clearly marked with signs indicating the chemical hazard.[8][10][12] The fume hood provides critical protection against the inhalation of any dust or vapors and will safely vent any accidentally generated hydrogen cyanide gas.

Personal Protective Equipment (PPE)

The following minimum PPE must be worn at all times when handling this compound:[12][13]

PPE CategorySpecificationRationale
Eye Protection Safety goggles and a face shield where a splash hazard exists.Protects against accidental splashes to the eyes and face.
Hand Protection Chemical-resistant gloves (double gloving is recommended). Nitrile or neoprene gloves are suitable.[10][13]Prevents skin contact and absorption. Gloves should be inspected for tears or leaks before use.
Body Protection A lab coat that covers the arms and legs.Protects against contamination of personal clothing.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[7]Required when engineering controls are not sufficient or during emergency situations.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to minimize the risk of exposure.

General Handling Workflow

The following diagram illustrates the recommended workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_area Prepare Designated Work Area prep_hood->prep_area prep_spill Ensure Spill Kit is Accessible prep_area->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for this compound.

Key Handling Practices:

  • Work in Pairs: Never work alone when handling this compound.[13] A "buddy" system ensures that someone is available to assist in an emergency.

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[7][14][15]

  • Acid Separation: Keep all acids out of the fume hood unless they are essential for the experiment, and even then, use the minimum quantity necessary.[8][10][12]

  • Decontamination: After use, decontaminate all surfaces and glassware. First, use a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[8][10] All cleaning activities should be performed within the fume hood.[8][10]

Storage Requirements

Proper storage is essential to maintain the stability of the compound and prevent accidental reactions.

  • Container: Store in a tightly closed, properly labeled container.[10]

  • Location: Keep in a cool, dry, and well-ventilated area.[11] Store in a locked cabinet to restrict access.[10][11]

  • Segregation: Store separately from incompatible materials, especially acids.[11]

Emergency Procedures: Preparedness and Response

Rapid and correct response to an emergency is critical when working with cyanide-containing compounds.

Exposure Response

The following diagram outlines the immediate actions to take in case of exposure.

G cluster_decon Decontamination exposure Exposure Occurs call_help Call for Emergency Medical Help Immediately exposure->call_help remove_victim Remove Victim from Contaminated Area call_help->remove_victim remove_clothing Remove Contaminated Clothing remove_victim->remove_clothing skin_contact Skin Contact: Rinse with water for 15 min in safety shower remove_clothing->skin_contact eye_contact Eye Contact: Flush with water for 15 min at eyewash station remove_clothing->eye_contact

Caption: Emergency response protocol for personal exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[7][15]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[7][12]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7][12]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[7]

Spill Response
  • Small Spills (within a fume hood): Wearing appropriate PPE, absorb the spill with an inert material.[13] Pick up and arrange for disposal without creating dust.[7]

  • Large Spills (or any spill outside a fume hood): Evacuate the area immediately.[13] Close and post all entrances to the lab, prohibiting entry.[13] Contact your institution's Environmental Health and Safety (EHS) office for cleanup.[13]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.[10][12]

  • Segregation: Solid and liquid cyanide-containing wastes must be stored in separate, dedicated, and clearly labeled containers.[12]

  • Disposal: Arrange for disposal through your institution's hazardous waste management program.[10][12] Do not let the product enter drains.[7]

Conclusion: A Culture of Safety

This compound represents a valuable tool in the arsenal of medicinal chemists. However, its novel nature and the presence of a cyano moiety demand the utmost respect and a rigorous adherence to safety protocols. By integrating the principles of hazard identification, engineering controls, diligent use of PPE, and emergency preparedness into all workflows, researchers can confidently and safely explore the potential of this and other innovative chemical entities.

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety.

  • Cyanide Compounds | Safety Services. UCL – University College London. (2021-06-07).

  • Laboratory Use of Cyanide Salts Safety Guidelines. EHS.MIT.EDU. (2015-02-25).

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018-06-20).

  • Cyanides Storage, Handling and General Use Information. University of Windsor.

  • MSDS of this compound. [Source URL not available for direct linking]
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  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. (2025-04-05).

  • tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. PubChem.

  • tert-Butyl 1-amino-6-azaspiro(2.5)octane-6-carboxylate. PubChem.

  • 147804-30-6|tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. BLDpharm.

  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | CAS 147804-30-6. SCBT.

  • Spirocyclic Scaffolds in Medicinal Chemistry. R Discovery - Researcher.Life. (2020-12-31).

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. (2020-12-31).

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate.

  • tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate | 147804-30-6. TCI Chemicals.

  • This compound. Tetrahedron.

  • Tert-Butyl 1-Oxa-6-Azaspiro[2.5]Octane-6-Carboxylate TCI Analytical reagent. AMI Scientific.

  • 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester. Sigma-Aldrich.

  • tert-butyl 1-cyano-1-formyl-6-azaspiro[2.5]octane-6-carboxylate. Sigma-Aldrich.

  • tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - Safety Data Sheet. ChemicalBook. (2025-08-09).

  • tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, min 97%, 100 grams. CP Lab Safety.

  • 6-Azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester Safety Data Sheets. Echemi.

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Methodological & Application

The Strategic Utility of tert-Butyl 1-Cyano-6-azaspiro[2.5]octane-6-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. The strategic incorporation of rigid, three-dimensional scaffolds has emerged as a powerful approach to escape the "flatland" of traditional aromatic-rich drug candidates.[1][2] Spirocyclic systems, particularly spirocyclic piperidines, have garnered significant attention due to their ability to project substituents into distinct vectors in three-dimensional space, thereby enabling more precise and effective interactions with biological targets.[1][3] Among the diverse array of spirocyclic building blocks, tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate has emerged as a versatile and valuable intermediate for the synthesis of complex bioactive molecules. Its unique combination of a rigid spiro[cyclopropane-piperidine] core, a protected amine, and a reactive nitrile functionality provides a rich platform for chemical elaboration.

This comprehensive guide provides detailed application notes and protocols for the use of this compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this building block to accelerate their discovery programs.

Physicochemical Properties and Structural Features

The inherent characteristics of this compound make it an attractive starting point for medicinal chemistry campaigns.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₃H₂₀N₂O₂Provides a foundation for further structural elaboration.
Molecular Weight 236.31 g/mol Falls within the desirable range for lead-like molecules.
Topological Polar Surface Area (TPSA) 59.9 ŲContributes to favorable cell permeability and oral bioavailability.
cLogP (calculated) ~1.5 - 2.0Indicates a balance between aqueous solubility and lipid membrane permeability.
Spirocyclic Core 6-azaspiro[2.5]octaneConfers a rigid, three-dimensional geometry, enabling precise spatial orientation of substituents.
Protecting Group tert-Butoxycarbonyl (Boc)Offers robust protection of the piperidine nitrogen, which can be readily removed under acidic conditions.[4]
Key Functional Group Nitrile (Cyano)Serves as a versatile chemical handle for a wide range of functional group transformations.

Synthetic Strategy: A Plausible Route to a Key Intermediate

While a definitive, step-by-step synthesis of this compound is not extensively detailed in publicly available literature, a plausible and efficient synthetic route can be devised based on established methodologies for constructing similar spirocyclic systems. The following protocol is a conceptualized pathway, drawing inspiration from the synthesis of related diazaspiro[2.5]octane derivatives and general principles of cyclopropanation and piperidine synthesis.[5]

Conceptual Synthetic Protocol: Multi-step Synthesis from N-Boc-4-piperidone

This proposed synthesis leverages commercially available starting materials and well-established chemical transformations.

Overall Reaction Scheme:

G start N-Boc-4-piperidone step1 Wittig or Horner-Wadsworth-Emmons Reaction start->step1 Ph₃P=CH₂ or (EtO)₂P(O)CH₂CO₂Et, NaH intermediate1 tert-Butyl 4-methylenepiperidine-1-carboxylate step1->intermediate1 step2 Simmons-Smith Cyclopropanation intermediate1->step2 CH₂I₂, Zn-Cu couple intermediate2 tert-Butyl 6-azaspiro[2.5]octane-6-carboxylate step2->intermediate2 step3 α-Lithiation and Cyanation intermediate2->step3 1. s-BuLi, TMEDA 2. Tosyl cyanide product This compound step3->product

Conceptual Synthetic Workflow

Step 1: Synthesis of tert-Butyl 4-methylenepiperidine-1-carboxylate

  • Rationale: The initial step involves the conversion of the ketone in N-Boc-4-piperidone to an exocyclic methylene group, which is a necessary precursor for the subsequent cyclopropanation reaction. The Wittig or Horner-Wadsworth-Emmons reaction are standard and reliable methods for this transformation.

  • Protocol:

    • To a stirred suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise.

    • Allow the resulting yellow-orange suspension to warm to room temperature and stir for 1 hour.

    • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-methylenepiperidine-1-carboxylate.

Step 2: Synthesis of tert-Butyl 6-azaspiro[2.5]octane-6-carboxylate

  • Rationale: The Simmons-Smith reaction is a classic and effective method for the cyclopropanation of alkenes. It involves the use of a carbenoid species generated from diiodomethane and a zinc-copper couple.

  • Protocol:

    • To a stirred suspension of zinc-copper couple (2.0 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere, add a solution of diiodomethane (2.0 equivalents) in diethyl ether dropwise.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equivalent) in diethyl ether to the reaction mixture.

    • Heat the reaction mixture to reflux and stir for 16-24 hours.

    • Cool the reaction to room temperature and carefully quench by the dropwise addition of saturated aqueous ammonium chloride.

    • Filter the mixture through a pad of Celite®, washing with diethyl ether.

    • Separate the layers of the filtrate and extract the aqueous layer with diethyl ether (2 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield tert-butyl 6-azaspiro[2.5]octane-6-carboxylate.

Step 3: Synthesis of this compound

  • Rationale: The final step involves the introduction of the cyano group at the C1 position of the spiro-cyclopropane ring. This can be achieved through α-lithiation of the cyclopropane ring followed by quenching with an electrophilic cyanide source. The use of a directing group on the piperidine nitrogen can facilitate this lithiation.

  • Protocol:

    • To a solution of tert-butyl 6-azaspiro[2.5]octane-6-carboxylate (1.0 equivalent) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at -78 °C, add sec-butyllithium (1.2 equivalents, as a solution in cyclohexanes) dropwise.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Add a solution of p-toluenesulfonyl cyanide (1.5 equivalents) in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the final product, this compound.

Applications in Medicinal Chemistry: A Gateway to Novel Bioactive Scaffolds

The true value of this compound lies in the versatility of its cyano group, which can be transformed into a variety of other functional groups, providing access to a diverse range of spirocyclic scaffolds for drug discovery.

G start tert-Butyl 1-cyano-6- azaspiro[2.5]octane-6-carboxylate reduction Reduction start->reduction LiAlH₄ or H₂, Raney Ni hydrolysis Hydrolysis start->hydrolysis Acid or Base grignard Grignard Reaction start->grignard RMgX then H₃O⁺ cycloaddition [3+2] Cycloaddition start->cycloaddition NaN₃, NH₄Cl amine Primary Amine (Aminomethyl derivative) reduction->amine acid Carboxylic Acid hydrolysis->acid ketone Ketone grignard->ketone tetrazole Tetrazole cycloaddition->tetrazole

Key Functional Group Transformations

Application Note 1: Synthesis of Spirocyclic Primary Amines via Nitrile Reduction

The reduction of the nitrile group to a primary amine is a cornerstone transformation, providing access to spirocyclic aminomethyl building blocks. These amines are crucial for introducing basic centers, forming amide bonds, and participating in reductive amination reactions to build more complex molecules.

Protocol: Reduction of Nitrile to Primary Amine

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. Catalytic hydrogenation offers a milder alternative.

  • Method A: Lithium Aluminum Hydride Reduction

    • To a stirred suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction to 0 °C and quench sequentially by the careful dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate at room temperature for 1 hour.

    • Filter the solid and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude tert-butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate, which can be purified by chromatography if necessary.[6]

  • Method B: Catalytic Hydrogenation

    • To a solution of this compound (1.0 equivalent) in methanol saturated with ammonia, add Raney Nickel (a catalytic amount).

    • Hydrogenate the mixture in a Parr apparatus under 50 psi of hydrogen pressure at room temperature for 12-18 hours.

    • Carefully filter the catalyst through a pad of Celite® and wash with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the desired primary amine.

Application Note 2: Elaboration to Spirocyclic Carboxylic Acids and Amides

Hydrolysis of the nitrile functionality provides a direct route to spirocyclic carboxylic acids. These acidic building blocks are valuable for forming amide bonds with amines, a common linkage in many pharmaceutical agents, or for serving as bioisosteres for other functional groups.

Protocol: Hydrolysis of Nitrile to Carboxylic Acid

  • Rationale: Both acidic and basic conditions can be employed to hydrolyze the nitrile to a carboxylic acid. The choice of conditions will depend on the stability of the Boc protecting group.

  • Protocol (Basic Conditions to preserve Boc group):

    • To a solution of this compound (1.0 equivalent) in ethanol, add a 6M aqueous solution of sodium hydroxide (10 equivalents).

    • Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 with 6M hydrochloric acid.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-((tert-butoxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid.[7]

Application Note 3: Synthesis of Spirocyclic Ketones via Grignard Reaction

The reaction of the nitrile with a Grignard reagent, followed by acidic workup, affords spirocyclic ketones. These ketones can serve as handles for further chemical modifications, such as the introduction of new carbon-carbon bonds or conversion to other functional groups.

Protocol: Grignard Reaction with Nitrile to form a Ketone

  • Rationale: The addition of a Grignard reagent to a nitrile forms a magnesium salt of a ketimine, which is then hydrolyzed to a ketone upon acidic workup.

  • Protocol:

    • To a solution of the appropriate Grignard reagent (e.g., phenylmagnesium bromide, 1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Cool the reaction to 0 °C and quench by the slow addition of 2M hydrochloric acid, until the solution is acidic.

    • Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the imine intermediate.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the corresponding spirocyclic ketone.

Application Note 4: Construction of Spirocyclic Tetrazoles

The nitrile group can undergo a [3+2] cycloaddition reaction with an azide to form a tetrazole ring. Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids with improved metabolic stability and pharmacokinetic properties.

Protocol: Synthesis of a Spirocyclic Tetrazole from a Nitrile

  • Rationale: The reaction of a nitrile with sodium azide in the presence of an acid catalyst, such as ammonium chloride, is a common method for the synthesis of 5-substituted tetrazoles.

  • Protocol:

    • To a solution of this compound (1.0 equivalent) in N,N-dimethylformamide (DMF), add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

    • Cool the reaction to room temperature and pour into a mixture of ice and water.

    • Acidify the mixture to pH 2-3 with 2M hydrochloric acid.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired spirocyclic tetrazole.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its rigid three-dimensional framework, coupled with the synthetic versatility of the nitrile group, provides a powerful platform for the generation of novel and diverse chemical matter. The protocols and application notes presented herein offer a roadmap for researchers to harness the potential of this valuable building block in their quest for the next generation of innovative therapeutics. By embracing the principles of three-dimensional chemistry and leveraging the reactivity of this unique spirocyclic intermediate, the drug discovery community is well-positioned to explore new frontiers in chemical space and address unmet medical needs.

References

  • Balsamini, C., Spadoni, G., & Bedini, A. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663-74.
  • Chittim, et al. (2022). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS, 12(11), 365-373.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752–6756.
  • Peshkov, V. A., & Pereshivko, O. P. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org.
  • Spadoni, G., Balsamini, C., & Bedini, A. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663-74.
  • CN105111155A - Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. (2015).
  • CP Lab Safety. (n.d.). tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride, min 95%, 100 mg. Retrieved from [Link]

  • PubChem. (n.d.). 6-((Tert-butoxy)carbonyl)-6-azaspiro(2.5)octane-1-carboxylic acid. Retrieved from [Link]

Sources

Application of tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery with Spirocyclic Scaffolds

In the landscape of contemporary drug discovery and organic synthesis, the demand for molecular scaffolds that offer three-dimensional complexity is paramount. Such structures often lead to compounds with improved pharmacological properties, including enhanced target specificity and better pharmacokinetics, by enabling more precise interactions within the intricate binding pockets of biological targets. The azaspiro[2.5]octane framework, a rigid bicyclic system featuring a cyclopropane ring fused to a piperidine core, has emerged as a privileged motif in medicinal chemistry. Its inherent conformational rigidity and defined spatial orientation of substituents make it an attractive building block for the synthesis of novel therapeutic agents.

This application note delves into the synthetic utility of a key derivative of this scaffold: tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate . The presence of the cyano group at the spirocyclic junction provides a versatile chemical handle for a variety of synthetic transformations, allowing for the introduction of diverse functionalities. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and allows for selective deprotection under specific conditions, facilitating multi-step synthetic sequences. This guide will explore the synthesis of this valuable building block and detail its applications in the construction of more complex molecular architectures, providing researchers with the foundational knowledge and practical protocols to leverage its potential in their synthetic endeavors. The strategic incorporation of spirocyclic piperidines can lead to the development of more potent and selective drug candidates.[1][2]

Physicochemical Properties and Structural Data

A comprehensive understanding of the physicochemical properties of a building block is essential for its effective application in synthesis. The table below summarizes key data for this compound.

PropertyValue
CAS Number 1174006-82-6
Molecular Formula C₁₃H₂₀N₂O₂
Molecular Weight 236.31 g/mol
Appearance White to off-white solid
Solubility Soluble in most common organic solvents (e.g., DCM, THF, EtOAc)

Proposed Synthesis of the Building Block

Scheme 1: Proposed Synthesis of this compound

Synthesis_Scheme N_Boc_4_piperidone N-Boc-4-piperidone Intermediate_1 tosylhydrazone N_Boc_4_piperidone->Intermediate_1 1. Tosylhydrazine, EtOH, reflux Intermediate_2 diazoketone Intermediate_1->Intermediate_2 2. NaH, THF, 0 °C to rt azaspiro_octanone tert-Butyl 6-oxo-6-azaspiro[2.5]octane-6-carboxylate Intermediate_2->azaspiro_octanone 3. Rh₂(OAc)₄ (cat.), DCM, rt cyanation_product This compound azaspiro_octanone->cyanation_product 4. TosMIC, NaH, DME

A plausible synthetic pathway to the target molecule.

This proposed four-step synthesis begins with the formation of the tosylhydrazone of N-Boc-4-piperidone, which is then converted to a diazoketone. A rhodium-catalyzed intramolecular cyclopropanation would then furnish the key spirocyclic ketone intermediate. Finally, a cyanation reaction using tosylmethyl isocyanide (TosMIC) would yield the desired this compound.

Core Applications: Leveraging the Cyano Group for Synthetic Diversification

The synthetic utility of this compound lies in the versatile reactivity of the nitrile functionality. The cyano group can be transformed into a variety of other functional groups, providing access to a diverse range of derivatives.

Nitrile_Transformations nitrile tert-Butyl 1-cyano-6-azaspiro[2.5]octane- 6-carboxylate amine Primary Amine (tert-Butyl 1-(aminomethyl)-6- azaspiro[2.5]octane-6-carboxylate) nitrile->amine Reduction (e.g., LiAlH₄, H₂/Ni) carboxylic_acid Carboxylic Acid (tert-Butyl 1-carboxy-6- azaspiro[2.5]octane-6-carboxylate) nitrile->carboxylic_acid Hydrolysis (H₃O⁺ or OH⁻, heat) amide Amide (tert-Butyl 1-carbamoyl-6- azaspiro[2.5]octane-6-carboxylate) nitrile->amide Partial Hydrolysis (e.g., H₂O₂, base) tetrazole Tetrazole Derivative nitrile->tetrazole Cycloaddition (e.g., NaN₃, NH₄Cl)

Key synthetic transformations of the cyano group.

Reduction to Primary Amines: Accessing Novel Amino Spirocycles

One of the most valuable transformations of the nitrile group is its reduction to a primary amine. This provides access to tert-butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate, a key intermediate for the introduction of the azaspiro[2.5]octane scaffold into larger molecules, particularly in the context of medicinal chemistry where the amine can serve as a point of attachment or a key pharmacophoric feature.

Protocol 1: Reduction of the Nitrile to a Primary Amine using Lithium Aluminum Hydride (LiAlH₄)

Causality: Lithium aluminum hydride is a powerful reducing agent capable of reducing nitriles to primary amines. The reaction proceeds via nucleophilic attack of the hydride on the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine. An aqueous workup is necessary to quench the excess reagent and hydrolyze the aluminum-nitrogen bonds to liberate the free amine.

Step-by-Step Methodology:

  • Preparation: To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Workup: Carefully cool the reaction mixture to 0 °C and quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ used in grams.

  • Purification: Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel to afford tert-butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate.

Hydrolysis to Carboxylic Acids: A Gateway to Amide Derivatives

Complete hydrolysis of the nitrile group provides the corresponding carboxylic acid, tert-butyl 1-carboxy-6-azaspiro[2.5]octane-6-carboxylate. This derivative is a valuable intermediate for the synthesis of a wide range of amide-containing compounds through standard peptide coupling reactions.

Protocol 2: Acid-Catalyzed Hydrolysis of the Nitrile to a Carboxylic Acid

Causality: Under strong acidic conditions and elevated temperatures, the nitrile group undergoes hydrolysis to a carboxylic acid. The reaction proceeds through the initial formation of a primary amide, which is subsequently hydrolyzed to the carboxylic acid and ammonium salt.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water (1:1 v/v, 0.2 M).

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours, monitoring the progress of the reaction by TLC.

  • Isolation: After cooling to room temperature, adjust the pH of the solution to approximately 3-4 with a suitable base (e.g., 6 M NaOH).

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization or column chromatography.

Conclusion: A Versatile Building Block for Innovation

This compound is a highly valuable and versatile building block for organic synthesis. Its rigid, three-dimensional spirocyclic core provides a unique structural element for the design of novel molecules, while the strategically placed cyano group serves as a gateway to a wide array of functional groups. The protocols outlined in this application note provide a foundation for researchers to explore the rich chemistry of this compound and to incorporate the azaspiro[2.5]octane scaffold into their synthetic targets, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

  • Waller, D. G., & Sampson, A. P. (2018). Medical Pharmacology and Therapeutics (5th ed.). Elsevier.
  • Beilstein Journal of Organic Chemistry. (2010). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1174006-82-6, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67129588, tert-Butyl 1-amino-6-azaspiro(2.5)octane-6-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1160247-14-2, tert-Butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
  • Google Patents. (n.d.). Synthesis method of 4, 7-diazaspiro [2.5] octane compound.

Sources

Application Note: Strategic N-Deprotection of tert-Butyl 1-Cyano-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The 6-azaspiro[2.5]octane framework is a valuable saturated heterocyclic motif in modern drug discovery, prized for its conformational rigidity and three-dimensional topology which can enhance binding affinity and optimize physicochemical properties. The synthesis of analogues based on this scaffold frequently involves the use of the tert-butyloxycarbonyl (Boc) group to protect the secondary amine. The Boc group is favored for its stability under a wide range of synthetic conditions and its predictable removal under acidic treatment.[1]

This application note provides detailed protocols for the N-deprotection of tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate. A critical challenge in this specific transformation is the presence of a 1-cyano group, which forms part of a cyanohydrin-like structure. Cyanohydrins can be susceptible to degradation or hydrolysis under the very acidic conditions typically used for Boc removal.[2][3] Therefore, the selection of an appropriate deprotection strategy requires a careful balance between efficient carbamate cleavage and preservation of the molecule's core integrity. We present two robust, field-proven protocols using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in an organic solvent, along with a discussion of the underlying mechanisms and critical process parameters for successful execution.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is a straightforward, acid-catalyzed hydrolysis of a carbamate.[1] The mechanism proceeds through three primary steps, initiated by a strong acid (H-A).[4][5]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid, which activates the group for cleavage.[5]

  • Carbocation Formation: The protonated intermediate is unstable and collapses, leading to the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid.[4][5]

  • Decarboxylation & Amine Protonation: The carbamic acid rapidly decomposes into carbon dioxide gas and the free secondary amine. In the acidic medium, the liberated amine is immediately protonated to form the corresponding ammonium salt.[4]

The generated tert-butyl cation is a reactive electrophile that can be scavenged by nucleophiles or deprotonate to form isobutylene gas.[6][7] In standard laboratory-scale reactions, its concentration is typically low, and it often evaporates as isobutylene or is quenched during aqueous workup.

Boc_Deprotection_Mechanism cluster_0 Mechanism Steps cluster_1 Key Intermediates & Products BocN Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocN->ProtonatedBoc + H⁺ CarbamicAcid Carbamic Acid + t-Bu Cation ProtonatedBoc->CarbamicAcid Cleavage AmineSalt Amine Salt + CO₂ + Isobutylene CarbamicAcid->AmineSalt Decarboxylation Carbocation tert-Butyl Cation (t-Bu⁺) CarbamicAcid->Carbocation releases CO2 Carbon Dioxide (CO₂) CarbamicAcid->CO2 decomposes to Isobutylene Isobutylene Carbocation->Isobutylene - H⁺

Figure 1: General mechanism of acid-catalyzed Boc deprotection.

Comparative Overview of Deprotection Protocols

The choice between Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) often depends on the desired final product form (free base vs. salt), downstream processing steps, and substrate sensitivity. Below is a summary of the two primary protocols detailed in this guide.

ParameterProtocol 1: Trifluoroacetic Acid (TFA)Protocol 2: Hydrochloric Acid (HCl)
Reagent Trifluoroacetic Acid4.0 M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane (or Ethyl Acetate)
Typical Conditions 25-50% TFA in DCM, 0 °C to RTSuspension in 4.0 M HCl/Dioxane, RT
Reaction Time 30 min - 2 hours1 - 4 hours
Workup Evaporation followed by aqueous basic wash (e.g., NaHCO₃) to yield the free amine.Precipitation of HCl salt, collection by filtration, or evaporation.
Product Form Typically isolated as the free base after workup.Isolated as the stable hydrochloride salt.
Key Consideration TFA is volatile but corrosive; requires careful handling and complete removal. The basic workup may affect other functional groups.[8]The resulting hydrochloride salt is often a crystalline solid, aiding purification. Avoids a basic aqueous wash.[9]

Detailed Experimental Protocols

Safety Precaution: These protocols involve strong acids and volatile organic solvents. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This method is highly efficient and typically results in clean, fast conversions. The workup is designed to isolate the product as the free amine.[9][10]

Reagents and Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the Boc-protected spiroamine (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add TFA (10-20 equiv, or as a 25-50% v/v solution with DCM) to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C, warming to room temperature over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[5][9] The disappearance of the starting material spot and the appearance of a more polar, baseline spot (for the salt) is indicative of completion.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[5] To ensure complete removal of residual acid, co-evaporate with DCM or toluene (2-3 times).

  • Aqueous Workup: Dissolve the resulting residue in DCM or ethyl acetate. Carefully add saturated aqueous NaHCO₃ solution portion-wise until CO₂ evolution ceases, ensuring the aqueous layer is basic (pH > 8).[5]

  • Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with additional DCM or ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude 6-azaspiro[2.5]octane-1-carbonitrile can be used directly or purified further by silica gel chromatography if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This is a classic and highly effective method that yields the amine as its hydrochloride salt, which often simplifies purification by precipitating directly from the reaction mixture.[11][12]

Reagents and Materials:

  • This compound

  • 4.0 M HCl in 1,4-Dioxane (commercially available)

  • Diethyl ether or MTBE

  • Round-bottom flask, magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask containing the Boc-protected spiroamine (1.0 equiv), add the 4.0 M solution of HCl in 1,4-dioxane (10-20 equiv of HCl). The substrate may not fully dissolve initially.

  • Reaction: Stir the resulting suspension or solution at room temperature for 1-4 hours. Gas evolution (isobutylene and CO₂) should be apparent.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. For TLC, a small aliquot should be quenched with a basic solution (e.g., methanolic ammonia) before spotting to visualize the free amine.

  • Product Isolation (Precipitation): Upon completion, the hydrochloride salt of the product often precipitates as a white solid. If precipitation is slow or incomplete, add diethyl ether or MTBE to the reaction mixture to induce crystallization.[9]

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities and residual dioxane.

  • Drying: Dry the resulting white to off-white solid under high vacuum to afford the pure 6-azaspiro[2.5]octane-1-carbonitrile hydrochloride salt.

Experimental_Workflow cluster_workflow General Deprotection Workflow cluster_workup Workup Options Start Dissolve Boc-Amine in Solvent AddAcid Add Acid (TFA or HCl) at 0°C or RT Start->AddAcid Monitor Monitor Reaction (TLC / LC-MS) AddAcid->Monitor Workup Workup & Isolation Monitor->Workup Reaction Complete Purify Purification (If Necessary) Workup->Purify TFA_Workup TFA Path: 1. Evaporate 2. Basic Wash (NaHCO₃) 3. Extract & Dry Workup->TFA_Workup Protocol 1 HCl_Workup HCl Path: 1. Precipitate with Ether 2. Filter Solid Salt 3. Dry Under Vacuum Workup->HCl_Workup Protocol 2

Figure 2: General experimental workflow for Boc deprotection.

Troubleshooting and Scientific Considerations

  • Stability of the 1-Cyano Group: The primary concern with this substrate is the potential for acid-mediated hydrolysis of the nitrile to an amide or carboxylic acid, or decomposition of the cyanohydrin structure.[3] To mitigate this risk:

    • Perform the reaction at the lowest effective temperature (0 °C is recommended, especially for the TFA protocol).

    • Monitor the reaction closely and quench it immediately upon consumption of the starting material to avoid over-exposure to the acidic conditions.

  • Incomplete Reaction: If the reaction stalls, ensure the reagents are anhydrous (water can interfere) and that a sufficient excess of acid has been used.[5] Gentle warming may be required for particularly stubborn substrates, but should be employed cautiously here.

  • Isolation of the Free Base: When using the TFA protocol, complete neutralization is critical. Residual acid will result in the isolation of the TFA salt. Washing thoroughly with saturated NaHCO₃ is essential.[8] If the free amine product is highly water-soluble, extraction can be difficult, and isolation as the HCl salt (Protocol 2) may be a superior strategy.

References

  • BenchChem. (2025). A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293. [Link]

  • BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
  • BenchChem. (n.d.). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?[Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?[Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • BenchChem. (2025). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]

  • Wikipedia. (n.d.). Cyanohydrin. [Link]

  • Chemistry Stack Exchange. (2014). Acidic conditions, high heat, and return to carboxylic acids. [Link]

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Application Notes & Protocols: Reactivity of tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azaspiro[2.5]octane scaffold is a valuable motif in medicinal chemistry, prized for its rigid, three-dimensional structure that can serve as a bioisosteric replacement for more common saturated heterocycles like piperidine.[1] The title compound, tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate, is a functionally rich building block. Its reactivity is dominated by two key features: the strained cyclopropane ring and the electron-withdrawing nitrile (cyano) group. This nitrile group activates the adjacent spiro-carbon, making the cyclopropane susceptible to nucleophilic ring-opening.[2] Concurrently, the nitrile's electrophilic carbon can itself be a target for potent nucleophiles.[3] This guide details the expected reactivity of this scaffold with various nucleophiles, providing mechanistic insights and exemplary protocols to harness its synthetic potential.

Core Principles of Reactivity

The synthetic utility of this compound stems from the interplay between its strained cyclopropane ring and the activating cyano group. Such systems are classified as donor-acceptor (D-A) cyclopropanes, where the cyclopropane acts as a donor and the cyano group as an acceptor, polarizing the C1-C2 bond and making C2 susceptible to nucleophilic attack.[2] This leads to two primary, competing reaction pathways:

  • Pathway A: Nucleophilic Addition to the Nitrile: Strong, hard nucleophiles like organometallic reagents can attack the electrophilic carbon of the nitrile. This pathway typically requires a subsequent hydrolysis step to yield a ketone.[4] Reduction with hydride reagents also follows this pathway to produce a primary amine.[3]

  • Pathway B: Nucleophilic Ring-Opening of the Cyclopropane: A wide range of nucleophiles can attack the C2 carbon of the cyclopropane ring, leading to a ring-opening reaction. This process relieves the inherent strain of the three-membered ring and is a powerful method for generating densely functionalized piperidine derivatives.[5] The regioselectivity of the attack is directed by the activating cyano group.[2]

The choice of nucleophile, solvent, and temperature can be used to selectively favor one pathway over the other. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen is robust and generally stable under the neutral or basic conditions used for these nucleophilic reactions.[6]

G cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Products Start tert-butyl 1-cyano- 6-azaspiro[2.5]octane-6-carboxylate Nitrile_Attack Pathway A: Nucleophilic Addition to Nitrile Start->Nitrile_Attack Strong Nucleophiles (e.g., Grignard, LiAlH4) Ring_Opening Pathway B: Nucleophilic Ring-Opening Start->Ring_Opening Various Nucleophiles (e.g., Amines, Thiolates) Product_A Ketone / Amine (Spirocycle Intact) Nitrile_Attack->Product_A Product_B Functionalized Piperidine Derivative Ring_Opening->Product_B

Figure 1. Competing reaction pathways for nucleophilic attack.

Reactions with Carbon Nucleophiles (Organometallics)

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are powerful carbon-based nucleophiles. Their reaction with nitriles is a classic method for ketone synthesis.[3]

Mechanistic Insight

The reaction proceeds via nucleophilic addition of the organometallic's carbanion to the electrophilic nitrile carbon. This forms a resonance-stabilized imine anion, which is coordinated to the magnesium or lithium cation.[4] This intermediate is stable under the reaction conditions and does not react with a second equivalent of the organometallic reagent. Subsequent acidic workup hydrolyzes the imine to afford the corresponding ketone, with the azaspiro[2.5]octane core remaining intact.

Data Summary: Exemplary Reactions
NucleophileReagent (equiv.)SolventTemp (°C)WorkupExpected Product
PhenylPhMgBr (1.2)THF0 to RT1M HCltert-butyl 1-benzoyl-6-azaspiro[2.5]octane-6-carboxylate
MethylMeLi (1.2)Diethyl Ether-78 to RTSat. NH₄Cltert-butyl 1-acetyl-6-azaspiro[2.5]octane-6-carboxylate
EthylEtMgBr (1.2)THF0 to RT1M HCltert-butyl 1-propionyl-6-azaspiro[2.5]octane-6-carboxylate
Protocol: Synthesis of tert-butyl 1-benzoyl-6-azaspiro[2.5]octane-6-carboxylate

This protocol describes a representative procedure using a Grignard reagent.

Materials:

  • This compound

  • Phenylmagnesium bromide (PhMgBr), 3.0 M in Diethyl Ether

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 1 M aqueous solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 equiv.).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Grignard Addition: Add phenylmagnesium bromide (1.2 equiv.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS for the consumption of starting material.

  • Quenching: Carefully cool the mixture back to 0 °C and slowly quench the reaction by adding 1 M HCl. Stir vigorously for 30 minutes until the intermediate imine is fully hydrolyzed.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography (e.g., 10-30% EtOAc in hexanes) to yield the pure ketone.

Self-Validation:

  • TLC/LC-MS: Monitor reaction progress to confirm starting material consumption and formation of a new, less polar product.

  • ¹H & ¹³C NMR: Confirm the structure, looking for the disappearance of the nitrile signal in the ¹³C NMR and the appearance of aromatic proton signals and a ketone carbonyl signal.

  • FTIR: Observe the disappearance of the C≡N stretch (~2230 cm⁻¹) and the appearance of a C=O stretch (~1680 cm⁻¹).

Reactions with Hydride Reagents (Reduction)

Reduction of the nitrile group provides a direct route to the corresponding primary amine, a valuable functional handle for further elaboration. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation.[3]

Mechanistic Insight

The reaction involves the nucleophilic addition of two hydride equivalents from LiAlH₄ to the nitrile. The first addition forms an imine-aluminum complex. The second hydride adds to this intermediate to form a diamidoaluminate complex.[3] Aqueous workup protonates the nitrogen to liberate the primary amine.

Protocol: Synthesis of tert-butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate

G cluster_workflow Reduction Protocol Workflow A 1. Dissolve Substrate in Anhydrous THF B 2. Cool to 0 °C A->B C 3. Add LiAlH₄ (slurry in THF) B->C D 4. Warm to RT Stir 4-6h C->D E 5. Fieser Workup (H₂O, NaOH, H₂O) D->E F 6. Filter & Concentrate E->F G 7. Purify F->G

Figure 2. Workflow for the reduction of the nitrile group.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water (H₂O)

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under nitrogen, add a stirred suspension of LiAlH₄ (1.5 equiv.) in anhydrous THF.

  • Cooling: Cool the LiAlH₄ suspension to 0 °C.

  • Substrate Addition: In a separate flask, dissolve this compound (1.0 equiv.) in anhydrous THF. Add this solution dropwise to the cooled LiAlH₄ suspension.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete by TLC/LC-MS.

  • Workup (Fieser Method): Cool the reaction to 0 °C. Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Filtration: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification: The product can often be used crude or purified by column chromatography if necessary (using a mobile phase containing a small amount of triethylamine, e.g., 0.5-1%, to prevent tailing).

Safety Precaution: LiAlH₄ reacts violently with water. All glassware must be scrupulously dry, and the reaction must be performed under an inert atmosphere. The workup procedure must be done slowly and with extreme caution behind a blast shield.

Reactions with Nitrogen & Sulfur Nucleophiles (Ring-Opening)

The reaction of donor-acceptor cyclopropanes with N- and S-nucleophiles is a well-established method for producing 1,3-difunctionalized compounds.[5] This pathway involves the nucleophilic ring-opening of the strained cyclopropane.

Mechanistic Insight

The nucleophile attacks the cyclopropane carbon adjacent to the spiro-center (C2). This attack is facilitated by the electron-withdrawing cyano group, which stabilizes the developing negative charge on the carbon bearing it (C1). The reaction proceeds via an Sₙ2-type mechanism, leading to the cleavage of the C1-C2 bond and formation of a stabilized carbanion intermediate. This intermediate is then protonated during workup to give the final ring-opened product, a substituted piperidine.

Data Summary: Exemplary Ring-Opening Reactions
NucleophileReagentSolventConditionsExpected Product Class
AmineBenzylamineEthanolReflux, 12h4-(1-cyano-1-(benzylamino)methyl)piperidine derivative
ThiolThiophenolDMF, K₂CO₃80 °C, 6h4-(1-cyano-1-(phenylthio)methyl)piperidine derivative
AzideSodium AzideDMSO100 °C, 24h4-(1-azido-1-cyanomethyl)piperidine derivative
Protocol: Ring-Opening with Benzylamine

Materials:

  • This compound

  • Benzylamine

  • Ethanol (EtOH)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv.) in ethanol.

  • Reagent Addition: Add benzylamine (1.5 equiv.).

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction by LC-MS.

  • Concentration: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (e.g., gradient of EtOAc in hexanes) to isolate the desired 4-substituted piperidine product.

Self-Validation:

  • NMR Spectroscopy: The most telling evidence is the disappearance of the characteristic high-field cyclopropyl proton signals and the appearance of new signals corresponding to the opened piperidine ring and the newly introduced substituent.

  • Mass Spectrometry: Confirm the addition of the nucleophile to the starting material's molecular formula.

References

  • ResearchGate. (n.d.). Synthesis and Nucleophilic Ring-Opening of 1,1-Dicyanocyclopropanes: Accessing β-Aminocarbonyl Derivatives from Olefins. Available at: [Link]

  • Who we serve. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Available at: [Link]

  • Scribd. (n.d.). Nucleophilic Opening of Cyclopropanes. Available at: [Link]

  • Google Patents. (n.d.). US8450533B2 - Cyclopropanation process.
  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Available at: [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Available at: [Link]

  • ResearchGate. (n.d.). Intramolecular cyclization of N-Boc derivatives 13. Reaction conditions. Available at: [Link]

Sources

The Azaspiro[2.5]octane Scaffold: A Versatile Building Block in the Design of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with improved physicochemical properties is a paramount objective. Historically, a significant portion of small molecule drug discovery has focused on flat, aromatic structures. However, there is a growing body of evidence suggesting that molecules with a higher degree of three-dimensionality, or sp³ character, often exhibit superior pharmacological profiles, including enhanced solubility, metabolic stability, and target selectivity. It is within this context that spirocyclic scaffolds, such as the azaspiro[2.5]octane core, have emerged as valuable building blocks for the synthesis of novel therapeutic agents. This guide explores the potential role of tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate as a key intermediate in the synthesis of enzyme inhibitors, with a focus on its application in developing inhibitors for enzymes such as Dipeptidyl Peptidase IV (DPP-4) and Cathepsin C.

While direct literature on the specific applications of this compound is limited, its structural motifs—a spirocyclic amine and a nitrile group—are well-represented in the design of potent and selective enzyme inhibitors. This document will, therefore, extrapolate from established synthetic strategies for related compounds to provide a comprehensive overview of its potential utility.

Core Utility: The Azaspiro[2.5]octane Moiety and the Nitrile Warhead

The therapeutic potential of this compound stems from two key structural features: the rigid, three-dimensional azaspiro[2.5]octane core and the electrophilic nitrile group.

  • The Azaspiro[2.5]octane Scaffold: This spirocyclic system, which features a cyclopropane ring fused to a piperidine ring, offers a significant advantage over simpler, more flexible aliphatic or aromatic systems. Its rigid conformation can help to pre-organize the molecule for optimal binding to an enzyme's active site, potentially leading to increased potency and selectivity. The piperidine nitrogen, protected here by a tert-butoxycarbonyl (Boc) group, provides a convenient handle for further synthetic elaboration, allowing for the introduction of various pharmacophoric elements.

  • The Nitrile Group as a Covalent Warhead: The cyano (nitrile) group is a well-established "warhead" in the design of covalent inhibitors, particularly for cysteine and serine proteases.[1] Its electrophilic carbon atom can be attacked by a nucleophilic residue in the enzyme's active site, such as the thiol group of cysteine or the hydroxyl group of serine, to form a reversible or irreversible covalent bond. This covalent interaction can lead to a prolonged duration of action and high potency.

Application in the Synthesis of Dipeptidyl Peptidase IV (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones.[2][3] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.[4] Many potent DPP-4 inhibitors feature a heterocyclic amine that interacts with the S1 subsite of the enzyme, and an electrophilic group that can form a covalent bond with the catalytic serine (Ser630).[2]

The synthesis of DPP-4 inhibitors often involves the coupling of a heterocyclic amine with a side chain bearing an electrophilic warhead.[5] this compound could serve as a valuable starting material in such a synthesis.

Hypothetical Synthetic Workflow for a DPP-4 Inhibitor

G A tert-Butyl 1-cyano-6- azaspiro[2.5]octane-6-carboxylate B Boc Deprotection (e.g., TFA, HCl in Dioxane) A->B Step 1 C 1-Cyano-6-azaspiro[2.5]octane B->C D Coupling with a suitable side chain (e.g., amide coupling) C->D Step 2 E Target DPP-4 Inhibitor D->E G A tert-Butyl 1-cyano-6- azaspiro[2.5]octane-6-carboxylate B Boc Deprotection A->B C 1-Cyano-6-azaspiro[2.5]octane B->C D Reductive Amination with an aldehyde-containing fragment C->D E Target Cathepsin C Inhibitor D->E

Sources

Application Notes and Protocols: Incorporation of the 6-Azaspiro[2.5]octane Scaffold into Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Design

In the modern era of drug discovery, there is a continuous drive to move beyond flat, two-dimensional molecules and explore the vast chemical space of three-dimensional structures.[1][2] This "escape from flatland" is motivated by the need to improve compound properties, such as potency, selectivity, and metabolic stability, while reducing off-target effects.[2][3] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful tool in this endeavor due to their inherent rigidity and three-dimensional nature.[2][4][5] Among these, the 6-azaspiro[2.5]octane moiety has garnered significant interest as a versatile building block for creating novel therapeutics with enhanced pharmacological profiles.[6][7]

This comprehensive guide provides an in-depth exploration of the 6-azaspiro[2.5]octane scaffold, from its fundamental advantages in medicinal chemistry to detailed protocols for its synthesis and incorporation into drug candidates. We will also delve into methods for the biological evaluation of the resulting compounds, offering researchers and drug development professionals a practical roadmap for leveraging this promising scaffold in their discovery programs.

The 6-Azaspiro[2.5]octane Scaffold: A Gateway to Improved Drug-like Properties

The incorporation of the 6-azaspiro[2.5]octane scaffold can bestow a range of beneficial properties upon a drug candidate. The spirocyclic nature of this moiety introduces a well-defined three-dimensional geometry, which can lead to more precise interactions with biological targets.[7] This structural rigidity can also reduce the entropic penalty upon binding, potentially leading to higher potency.

One of the key advantages of employing scaffolds like 6-azaspiro[2.5]octane is the ability to modulate the physicochemical properties of a molecule.[2] By replacing more traditional, planar ring systems, it is often possible to increase the fraction of sp³-hybridized carbons (Fsp³), a parameter that has been correlated with improved clinical success rates.[1][2] This modification can lead to enhanced aqueous solubility, a crucial factor for oral bioavailability, and can also influence metabolic stability by blocking sites susceptible to metabolism.[8]

The 6-azaspiro[2.5]octane scaffold can also serve as a bioisosteric replacement for other common cyclic amines, such as piperidine or morpholine.[8][9][10] This substitution can alter the conformational presentation of key pharmacophoric groups, leading to improved selectivity for the desired biological target over related proteins, thereby reducing the potential for off-target toxicity.[7]

General Synthetic Strategies for 6-Azaspiro[2.5]octane Derivatives

The synthesis of 6-azaspiro[2.5]octane and its derivatives can be approached through several strategic disconnections. A common and effective method involves the cyclopropanation of a pre-formed piperidine ring. This can be achieved through various chemical transformations, including Simmons-Smith type reactions or the use of carbene transfer reagents.

A generalized workflow for the synthesis and incorporation of the 6-azaspiro[2.5]octane scaffold into a drug discovery pipeline is depicted below:

G cluster_0 Scaffold Synthesis & Functionalization cluster_1 Drug Candidate Assembly cluster_2 Biological Evaluation Start Start Piperidone Precursor Piperidone Precursor Start->Piperidone Precursor Exocyclic Olefin Formation Exocyclic Olefin Formation Piperidone Precursor->Exocyclic Olefin Formation Cyclopropanation Cyclopropanation Exocyclic Olefin Formation->Cyclopropanation 6-Azaspiro[2.5]octane Core 6-Azaspiro[2.5]octane Core Cyclopropanation->6-Azaspiro[2.5]octane Core Functionalization (e.g., N-arylation, acylation) Functionalization (e.g., N-arylation, acylation) 6-Azaspiro[2.5]octane Core->Functionalization (e.g., N-arylation, acylation) Functionalized Scaffold Functionalized Scaffold Functionalization (e.g., N-arylation, acylation)->Functionalized Scaffold Coupling with Drug Moiety Coupling with Drug Moiety Functionalized Scaffold->Coupling with Drug Moiety Purification & Characterization Purification & Characterization Coupling with Drug Moiety->Purification & Characterization Lead Candidate Lead Candidate Purification & Characterization->Lead Candidate In vitro Assays (Potency, Selectivity) In vitro Assays (Potency, Selectivity) Lead Candidate->In vitro Assays (Potency, Selectivity) Lead Candidate->In vitro Assays (Potency, Selectivity) ADME Profiling ADME Profiling In vitro Assays (Potency, Selectivity)->ADME Profiling In vivo Studies In vivo Studies ADME Profiling->In vivo Studies Optimized Lead Optimized Lead In vivo Studies->Optimized Lead

Caption: General workflow for drug discovery incorporating the 6-azaspiro[2.5]octane scaffold.

Detailed Protocol: Synthesis of a Chiral 6-Azaspiro[2.5]octane Building Block

This protocol outlines a representative synthesis of a chiral 6-azaspiro[2.5]octane derivative, which can then be further elaborated into a drug candidate. This procedure is adapted from methodologies reported for the synthesis of potent M4 muscarinic acetylcholine receptor antagonists.[6]

Materials:

  • N-Boc-4-piperidone

  • (Methoxycarbonyl)triphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu)

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Wittig Reaction for Exocyclic Olefin Formation:

    • To a stirred suspension of (methoxycarbonyl)triphenylphosphonium bromide (1.2 eq) in dry THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.2 eq) portion-wise.

    • Stir the resulting orange-red solution at 0 °C for 30 minutes.

    • Add a solution of N-Boc-4-piperidone (1.0 eq) in dry THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired N-Boc-4-(methoxycarbonylmethylene)piperidine.

  • Simmons-Smith Cyclopropanation:

    • To a stirred solution of N-Boc-4-(methoxycarbonylmethylene)piperidine (1.0 eq) in dry DCM at 0 °C under an inert atmosphere, add diethylzinc (2.5 eq, 1.0 M solution in hexanes) dropwise.

    • After stirring for 15 minutes, add diiodomethane (2.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Extract the mixture with DCM (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the racemic N-Boc-6-azaspiro[2.5]octane-6-carboxylate.

    • Note: Chiral separation of the enantiomers can be achieved at this stage using chiral HPLC.

  • Boc-Deprotection:

    • Dissolve the N-Boc-6-azaspiro[2.5]octane-6-carboxylate (1.0 eq) in a mixture of DCM and TFA (e.g., 4:1 v/v).

    • Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the trifluoroacetate salt of 6-azaspiro[2.5]octane.

    • Filter the solid and wash with cold diethyl ether to obtain the desired product. The free base can be obtained by neutralization with a suitable base.

Protocol: Incorporation into a Drug Candidate via N-Arylation

This protocol describes a common method for coupling the 6-azaspiro[2.5]octane scaffold to an aromatic or heteroaromatic moiety, a key step in the synthesis of many drug candidates.

Materials:

  • 6-Azaspiro[2.5]octane (or its salt)

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

Procedure:

  • Reaction Setup:

    • To a dry reaction vessel, add the aryl/heteroaryl halide (1.0 eq), 6-azaspiro[2.5]octane (1.2 eq), the palladium catalyst (e.g., 2-5 mol%), the ligand (e.g., 4-10 mol%), and the base (2.0 eq).

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

    • Add the anhydrous, deoxygenated solvent via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts and the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired N-arylated 6-azaspiro[2.5]octane derivative.

Biological Evaluation of 6-Azaspiro[2.5]octane-Containing Compounds

Once synthesized, the novel compounds must be subjected to a battery of biological assays to determine their pharmacological profile. The specific assays will depend on the therapeutic target of interest. The following provides a general framework for the initial biological characterization.

In Vitro Potency and Selectivity Assays

For a compound targeting a specific receptor, such as the M4 muscarinic acetylcholine receptor, the following assays are typically performed:

  • Receptor Binding Assays: These assays measure the affinity of the compound for the target receptor. This is often done using a radioligand competition assay, where the ability of the test compound to displace a known radiolabeled ligand from the receptor is quantified. The output is typically an IC₅₀ or Kᵢ value.

  • Functional Assays: These assays determine whether the compound acts as an agonist, antagonist, or allosteric modulator. For G-protein coupled receptors (GPCRs) like the M4 receptor, this could involve measuring changes in second messenger levels (e.g., cAMP) or using reporter gene assays.

  • Selectivity Profiling: To assess the selectivity of the compound, it should be tested against a panel of related receptors (e.g., other muscarinic receptor subtypes M1, M2, M3, M5) and a broader panel of off-target proteins known to be associated with adverse drug reactions.

ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling

Early assessment of ADME properties is critical for the success of a drug candidate. Key in vitro assays include:

  • Aqueous Solubility: Determined at various pH values to predict solubility in the gastrointestinal tract.

  • Metabolic Stability: Assessed by incubating the compound with liver microsomes or hepatocytes to determine its rate of metabolism.

  • CYP450 Inhibition: Evaluated to identify potential drug-drug interactions.[6]

  • Plasma Protein Binding: Measured to determine the fraction of unbound drug, which is generally the pharmacologically active portion.

  • Permeability: Assessed using cell-based assays (e.g., Caco-2 or PAMPA) to predict intestinal absorption.

The workflow for the biological evaluation of a 6-azaspiro[2.5]octane-containing drug candidate can be visualized as follows:

G Synthesized Compound Synthesized Compound Primary Screening Primary Screening (Target Potency) Synthesized Compound->Primary Screening Hit Confirmation Hit Confirmation (Dose-Response) Primary Screening->Hit Confirmation Selectivity Profiling Selectivity Profiling (Against Related Targets) Hit Confirmation->Selectivity Profiling In Vitro ADME In Vitro ADME (Solubility, Stability, Permeability) Selectivity Profiling->In Vitro ADME Lead Optimization Lead Optimization In Vitro ADME->Lead Optimization Lead Optimization->Synthesized Compound Iterative Design & Synthesis In Vivo Studies In Vivo Studies (Pharmacokinetics, Efficacy) Lead Optimization->In Vivo Studies Candidate Selection Candidate Selection In Vivo Studies->Candidate Selection

Caption: Workflow for the biological evaluation of novel drug candidates.

Structure-Activity Relationship (SAR) Insights

The systematic modification of a lead compound containing the 6-azaspiro[2.5]octane scaffold can provide valuable insights into the structure-activity relationship (SAR).[6][11][12] This involves synthesizing analogs with variations in the substituents on both the azaspirocycle and other parts of the molecule and evaluating their impact on potency, selectivity, and ADME properties.

Modification General Observation Potential Rationale
Stereochemistry of the spirocycle Often, one enantiomer is significantly more potent than the other.[6]The chiral center introduces a specific three-dimensional vector that can lead to a more favorable interaction with the chiral environment of the binding pocket.
Substitution on the cyclopropane ring Can influence potency and metabolic stability.Small alkyl groups may fill small hydrophobic pockets, while polar groups could form new hydrogen bonds. Substitution can also block sites of metabolism.
Nature of the N-substituent Critical for target engagement and overall properties.The N-substituent is often a key pharmacophoric element that interacts directly with the target protein. Its nature also heavily influences physicochemical properties like logP and pKa.

Conclusion

The 6-azaspiro[2.5]octane scaffold represents a valuable and increasingly utilized building block in modern medicinal chemistry. Its inherent three-dimensionality and favorable impact on the physicochemical properties of molecules make it an attractive choice for the design of novel therapeutics with improved efficacy and safety profiles. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully incorporate this promising scaffold into their drug discovery programs, paving the way for the development of the next generation of innovative medicines.

References

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  • Wootten, D. W., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479.
  • Carreira, E. M., & Fessard, T. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(12), 2336–2338.
  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831–834.
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  • Arnold, M. R., et al. (2021). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv.
  • Huang, W., Wen, K., & Laughlin, S. (2022). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
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  • Huang, W., Wen, K., & Laughlin, S. (2022). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
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  • Mykhailiuk, P. K. (2017). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. European Journal of Organic Chemistry, 2017(31), 4636-4643.
  • Fabry, D. C., et al. (2020). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Chemistry – A European Journal, 26(68), 15838-15843.
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Application Note & Protocols: A Scalable Approach to the Synthesis of tert-Butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the scalable synthesis of tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy is centered around a robust and scalable Kulinkovich-de Meijere type cyclopropanation of a readily available N-Boc protected piperidone derivative, followed by a regioselective cyanation. This application note details the underlying chemical principles, provides step-by-step protocols for gram-scale synthesis, and discusses critical process parameters for successful scale-up.

Introduction: The Significance of the Azaspiro[2.5]octane Scaffold

Spirocyclic systems, particularly those incorporating nitrogen atoms, are of significant interest in modern drug discovery. The rigid, three-dimensional architecture of the azaspiro[2.5]octane core imparts unique conformational constraints on molecules, which can lead to enhanced binding affinity and selectivity for biological targets. The cyano group at the 1-position serves as a versatile synthetic handle for further molecular elaboration, making the title compound a highly sought-after intermediate.[1][2]

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be approached through a convergent strategy. The key disconnection lies at the cyclopropane ring, suggesting a cyclopropanation reaction as the core transformation. A plausible retrosynthetic pathway is outlined below:

G target This compound intermediate1 N-Boc-6-azaspiro[2.5]octan-1-one target->intermediate1 Cyanation intermediate3 Reagents for Cyanation target->intermediate3 Reagents intermediate2 N-Boc-4-piperidone intermediate1->intermediate2 Cyclopropanation intermediate4 Reagents for Cyclopropanation intermediate1->intermediate4 Reagents

Caption: Retrosynthetic analysis of the target molecule.

Our forward synthesis will therefore involve three key stages:

  • Boc-Protection of a suitable piperidine precursor.

  • Titanium-mediated cyclopropanation to construct the spirocyclic core.

  • Introduction of the cyano group at the C1 position.

Detailed Synthetic Protocols

Stage 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate

The synthesis begins with the protection of 4-piperidone with a tert-butoxycarbonyl (Boc) group. This is a standard procedure that ensures the nitrogen atom is unreactive in the subsequent cyclopropanation step.

Protocol 1: Boc Protection of 4-Piperidone

Reagent/SolventMolecular WeightQuantityMolesEquivalents
4-Piperidone hydrochloride135.61 g/mol 50.0 g0.369 mol1.0
Di-tert-butyl dicarbonate (Boc)₂O218.25 g/mol 88.6 g0.406 mol1.1
Triethylamine (Et₃N)101.19 g/mol 82.0 mL0.590 mol1.6
Dichloromethane (DCM)-500 mL--

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer, add 4-piperidone hydrochloride (50.0 g, 0.369 mol) and dichloromethane (500 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (82.0 mL, 0.590 mol) to the suspension. Stir for 15 minutes.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (88.6 g, 0.406 mol) in 100 mL of dichloromethane.

  • Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quench the reaction by adding 200 mL of water.

  • Separate the organic layer, and wash with 1 M HCl (2 x 150 mL), saturated NaHCO₃ solution (2 x 150 mL), and brine (1 x 150 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate as a white solid.

Stage 2: Synthesis of tert-Butyl 6-azaspiro[2.5]octane-6-carboxylate

The core spirocyclic structure is formed via a Kulinkovich-de Meijere type reaction.[3][4][5][6] This reaction utilizes a titanium(IV) isopropoxide catalyst and a Grignard reagent to convert the ketone into a cyclopropanol, which in this case is the spirocyclic amine.

Protocol 2: Kulinkovich-de Meijere Cyclopropanation

Reagent/SolventMolecular WeightQuantityMolesEquivalents
tert-Butyl 4-oxopiperidine-1-carboxylate199.25 g/mol 40.0 g0.201 mol1.0
Titanium(IV) isopropoxide284.22 g/mol 65.6 mL0.221 mol1.1
Ethylmagnesium bromide (3.0 M in Et₂O)-147 mL0.442 mol2.2
Anhydrous Diethyl Ether (Et₂O)-600 mL--

Procedure:

  • Set up a 2 L three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon) and equip it with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Add tert-butyl 4-oxopiperidine-1-carboxylate (40.0 g, 0.201 mol) and anhydrous diethyl ether (400 mL) to the flask.

  • Add titanium(IV) isopropoxide (65.6 mL, 0.221 mol) to the solution.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add ethylmagnesium bromide (147 mL of 3.0 M solution in Et₂O, 0.442 mol) via the dropping funnel over 1 hour, maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl (300 mL).

  • Filter the mixture through a pad of Celite® to remove titanium salts.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 200 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution (1 x 200 mL) and brine (1 x 200 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl 6-azaspiro[2.5]octane-6-carboxylate.

Stage 3: Synthesis of this compound

The final step involves the introduction of the cyano group. This can be achieved through an α-cyanation of the protected amine.[7][8][9]

Protocol 3: α-Cyanation of the Spirocyclic Amine

Reagent/SolventMolecular WeightQuantityMolesEquivalents
tert-Butyl 6-azaspiro[2.5]octane-6-carboxylate211.30 g/mol 20.0 g0.095 mol1.0
n-Butyllithium (2.5 M in hexanes)-41.8 mL0.104 mol1.1
Trifluoroacetophenone174.12 g/mol 18.1 g0.104 mol1.1
Trimethylsilyl cyanide (TMSCN)99.21 g/mol 13.1 mL0.104 mol1.1
Anhydrous Tetrahydrofuran (THF)-400 mL--

Procedure:

  • To a flame-dried 1 L round-bottom flask under an inert atmosphere, add tert-butyl 6-azaspiro[2.5]octane-6-carboxylate (20.0 g, 0.095 mol) and anhydrous THF (400 mL).

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (41.8 mL of 2.5 M solution in hexanes, 0.104 mol) dropwise. Stir for 30 minutes at -78 °C.

  • Add trifluoroacetophenone (18.1 g, 0.104 mol) to the reaction mixture. Stir for 1 hour at -78 °C.

  • Add trimethylsilyl cyanide (13.1 mL, 0.104 mol).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution (100 mL).

  • Extract the mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.

Process Workflow and Logic

The overall synthetic workflow is designed for scalability and robustness, with each step building upon a well-established and reliable chemical transformation.

G start Start: 4-Piperidone HCl step1 Protocol 1: Boc Protection start->step1 intermediate1 tert-Butyl 4-oxopiperidine-1-carboxylate step1->intermediate1 step2 Protocol 2: Kulinkovich-de Meijere Cyclopropanation intermediate1->step2 intermediate2 tert-Butyl 6-azaspiro[2.5]octane-6-carboxylate step2->intermediate2 step3 Protocol 3: α-Cyanation intermediate2->step3 final_product Final Product: This compound step3->final_product

Sources

Application Note: Leveraging tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate for Fragment-Based Lead Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful, efficient alternative to high-throughput screening (HTS) for the identification of novel chemical matter for challenging drug targets.[1][2][3] The success of any FBDD campaign is fundamentally dependent on the quality and diversity of the fragment library used.[4][5] This guide provides a detailed technical overview and experimental protocols for the application of tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate , a fragment distinguished by its three-dimensional spirocyclic core, nitrile functional group, and strategic protecting group. We will explore its rationale for use, detail protocols for primary screening and hit validation, and discuss subsequent strategies for fragment elaboration into potent, drug-like lead compounds.

Introduction to the Fragment: A Molecule of Strategic Design

The selection of fragments is a critical first step in FBDD. Ideal fragments are small, possess adequate solubility, and feature chemical motifs that can be readily elaborated. This compound (hereafter referred to as Fragment 1 ) embodies several key attributes that make it a high-value screening compound.

Key Attributes:

  • Three-Dimensionality (3D): The azaspiro[2.5]octane core is a rigid, spirocyclic scaffold. Such 3D structures are increasingly sought after in drug discovery as they can access complex binding pockets and often lead to improved physicochemical properties and selectivity compared to flat, aromatic compounds that dominate many screening libraries.[4] The higher fraction of sp3-hybridized carbons (Fsp3) in such scaffolds is correlated with a higher probability of clinical success.

  • Nitrile Functional Group: The cyano (nitrile) group is a versatile pharmacophore.[6][7][8] It is a metabolically stable, polar group that can act as a hydrogen bond acceptor.[6][7] Critically, it can also serve as a weak, reversible covalent "warhead" by interacting with cysteine or serine residues in an active site, a strategy that has been successfully employed in approved drugs.[6][9] This dual-purpose nature provides a unique advantage during screening and optimization.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen ensures the fragment is stable and prevents unwanted side reactions. More importantly, it serves as a latent synthetic handle. Following hit confirmation, the Boc group can be easily removed to provide a secondary amine, which is an ideal vector for fragment growing or linking strategies.

Physicochemical Properties of Fragment 1

The properties of Fragment 1 align well with the widely accepted "Rule of Three" for fragment-based discovery.

PropertyValue"Rule of Three" GuidelineRationale
Molecular Weight (MW) 250.34 g/mol < 300 DaEnsures efficient exploration of chemical space and higher hit rates.
cLogP ~1.5 - 2.0≤ 3Promotes aqueous solubility, which is critical for biophysical assays.
Hydrogen Bond Donors 0≤ 3Reduces molecular complexity and avoids excessive binding penalties.
Hydrogen Bond Acceptors 4 (2xO, 2xN)≤ 3Provides points for specific interactions with the protein target.
Rotatable Bonds 2≤ 3The rigid core reduces the entropic penalty upon binding.
Fsp3 0.69HighIndicates a high degree of saturation and three-dimensionality.

Fragment-Based Drug Discovery (FBDD) Workflow

The overall workflow for utilizing Fragment 1 follows a standard FBDD paradigm, beginning with sensitive biophysical screening to detect weak binding events, followed by structural confirmation, and culminating in structure-guided medicinal chemistry for lead optimization.

FBDD_Workflow cluster_0 Phase 1: Screening & Hit ID cluster_1 Phase 2: Validation & Characterization cluster_2 Phase 3: Lead Optimization prep Target Protein Preparation screen Primary Screening (SPR or Crystallography) prep->screen High-quality protein hit_id Hit Identification (Binding Confirmed) screen->hit_id Weak binders (μM-mM affinity) ortho Orthogonal Assay (e.g., NMR, TSA) hit_id->ortho Validate binding xray Structural Biology (X-ray Crystallography) ortho->xray Confirm binding mode elaboration Fragment Elaboration (Growing/Linking) xray->elaboration Structure-guided design sar SAR by Chemistry elaboration->sar sar->elaboration Iterative cycles lead Lead Compound (nM affinity) sar->lead SPR_Workflow start Start immobilize 1. Immobilize Target Protein on Sensor Chip via Amine Coupling start->immobilize qc 2. Surface QC (Check for stability and activity) immobilize->qc screen 3. Single-Concentration Screen (e.g., 200 μM Fragment 1) qc->screen hit_triage hit_triage screen->hit_triage hit_ hit_ triage 4. Hit Triage (Identify responses above threshold) dose_response 5. Dose-Response Analysis (8-point titration, e.g., 1 mM to 7.8 μM) kd_calc 6. Affinity Determination (KD) (Fit data to a steady-state model) dose_response->kd_calc end End kd_calc->end hit_triage->dose_response Confirmed Hits

Sources

Application Note: Versatile Derivatization of the Cyano Group in tert-Butyl 1-Cyano-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and protocols for the chemical derivatization of the cyano group in tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate. The 6-azaspiro[2.5]octane motif is a valuable scaffold in modern drug discovery, prized for its three-dimensional character which can enhance pharmacological properties.[1][2] The cyano group at the C1 position serves as a versatile synthetic handle, allowing for its transformation into a variety of important functional groups, including carboxylic acids, primary amines, amides, ketones, and tetrazoles. This document outlines robust and reproducible protocols for these key transformations, addressing potential challenges such as steric hindrance and the stability of the tert-butoxycarbonyl (Boc) protecting group.

Introduction: The Strategic Importance of the 6-Azaspiro[2.5]octane Scaffold

Spirocyclic systems have gained significant traction in medicinal chemistry as bioisosteres for common carbocyclic and heterocyclic rings.[3][4] The rigid, three-dimensional geometry of scaffolds like 6-azaspiro[2.5]octane provides a unique vectoral projection of substituents into three-dimensional space, which can lead to improved target engagement, selectivity, and pharmacokinetic properties.[2] The starting material, this compound, is a key building block for introducing this valuable scaffold into drug candidates. The cyano group is a linchpin for synthetic diversification, offering a gateway to a multitude of other functionalities.[5][6]

The presence of the Boc protecting group is crucial for modulating the reactivity of the piperidine nitrogen and for enabling subsequent synthetic steps, such as amide couplings or reductive aminations, after the derivatization of the cyano group.[7][8] The protocols detailed herein are designed to be compatible with the Boc group, ensuring its integrity throughout the transformations.

Derivatization Pathways: An Overview

The cyano group of this compound can be transformed into several key functional groups, each opening up new avenues for molecular elaboration. This guide will focus on four primary derivatization pathways:

  • Hydrolysis: Conversion of the nitrile to a carboxylic acid.

  • Reduction: Transformation of the nitrile to a primary amine.

  • Addition of Organometallics: Reaction with Grignard reagents to yield ketones.

  • Cycloaddition: Synthesis of a tetrazole ring via reaction with an azide source.

Derivatization_Pathways Start tert-Butyl 1-cyano- 6-azaspiro[2.5]octane-6-carboxylate CarboxylicAcid Carboxylic Acid Derivative (Hydrolysis) Start->CarboxylicAcid Amine Primary Amine Derivative (Reduction) Start->Amine Ketone Ketone Derivative (Grignard Addition) Start->Ketone Tetrazole Tetrazole Derivative (Cycloaddition) Start->Tetrazole

Figure 1: Key derivatization pathways for the cyano group.

Experimental Protocols

The following protocols have been developed to provide reliable and scalable methods for the derivatization of this compound. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Hydrolysis to tert-Butyl 1-Carboxy-6-azaspiro[2.5]octane-6-carboxylate

Complete hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions.[9][10] However, acidic conditions may lead to the cleavage of the Boc protecting group.[8] Therefore, a two-step basic hydrolysis protocol is recommended to preserve the Boc group.

Reaction Scheme:

This compound → tert-Butyl 1-carboxy-6-azaspiro[2.5]octane-6-carboxylate

Reagents and Materials:

Reagent/MaterialQuantity
This compound1.0 g (4.23 mmol)
Sodium Hydroxide (NaOH)0.85 g (21.15 mmol)
Ethanol (EtOH)20 mL
Water (H₂O)10 mL
2M Hydrochloric Acid (HCl)As needed
Ethyl Acetate (EtOAc)For extraction
BrineFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)For drying

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 4.23 mmol), ethanol (20 mL), and water (10 mL).

  • Add sodium hydroxide (0.85 g, 21.15 mmol) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully acidify the mixture to pH 3-4 with 2M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid, which can be purified by column chromatography or recrystallization.

Causality and Experimental Choices:

  • Basic Conditions: The use of NaOH prevents the premature cleavage of the acid-labile Boc group.[11]

  • Ethanol/Water Solvent System: This mixture ensures the solubility of both the starting material and the inorganic base.

  • Reflux: Elevated temperature is necessary to overcome the activation energy for the hydrolysis of the sterically hindered nitrile.[12]

  • Acidification: Protonation of the carboxylate salt is required to isolate the neutral carboxylic acid.

Protocol 2: Reduction to tert-Butyl 1-(Aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate

The reduction of the nitrile to a primary amine is a crucial transformation for introducing a basic handle for further functionalization.[13] Catalytic hydrogenation is a clean and effective method that is compatible with the Boc protecting group.[14][15]

Reaction Scheme:

This compound → tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate

Reagents and Materials:

Reagent/MaterialQuantity
This compound1.0 g (4.23 mmol)
Raney Nickel (Ra-Ni), 50% slurry in water~0.5 g
Methanol (MeOH)30 mL
Ammonia (7N solution in MeOH)5 mL
Hydrogen Gas (H₂)50 psi
Celite®For filtration

Procedure:

  • In a hydrogenation vessel, combine this compound (1.0 g, 4.23 mmol) and methanol (30 mL).

  • Carefully add the Raney Nickel slurry (approximately 0.5 g, washed with methanol).

  • Add the 7N ammonia solution in methanol (5 mL).

  • Seal the vessel and purge with nitrogen, then with hydrogen gas.

  • Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake and by TLC/LC-MS analysis of aliquots. The reaction is typically complete in 6-12 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude primary amine, which is often of sufficient purity for subsequent steps. Further purification can be achieved by column chromatography.

Causality and Experimental Choices:

  • Raney Nickel: A highly active catalyst for nitrile hydrogenation.[16] Palladium-activated Raney-nickel can also be employed for enhanced activity.[14][15]

  • Ammonia: The addition of ammonia suppresses the formation of secondary amine byproducts by competing with the product amine for reaction with the intermediate imine.[17]

  • Hydrogen Pressure: A moderate pressure of 50 psi is generally sufficient for this transformation.

  • Celite® Filtration: This is a crucial step for the safe and complete removal of the pyrophoric Raney Nickel catalyst.

Reduction_Workflow Start Combine Nitrile, MeOH, and Ra-Ni in vessel Add_NH3 Add Ammoniacal MeOH Start->Add_NH3 Hydrogenate Pressurize with H₂ (50 psi) and stir Add_NH3->Hydrogenate Monitor Monitor reaction by H₂ uptake and LC-MS Hydrogenate->Monitor Filter Filter through Celite® Monitor->Filter Concentrate Concentrate filtrate Filter->Concentrate Product Isolated Primary Amine Concentrate->Product

Figure 2: Workflow for the reduction of the nitrile to a primary amine.

Protocol 3: Grignard Addition to Synthesize tert-Butyl 1-Acetyl-6-azaspiro[2.5]octane-6-carboxylate

The addition of a Grignard reagent to the nitrile followed by acidic work-up provides a direct route to ketones.[18][19][20] This protocol details the addition of methylmagnesium bromide to form the corresponding acetyl derivative.

Reaction Scheme:

This compound + CH₃MgBr → tert-Butyl 1-acetyl-6-azaspiro[2.5]octane-6-carboxylate

Reagents and Materials:

Reagent/MaterialQuantity
This compound1.0 g (4.23 mmol)
Methylmagnesium Bromide (3.0 M in Et₂O)2.1 mL (6.35 mmol)
Anhydrous Tetrahydrofuran (THF)20 mL
1M Hydrochloric Acid (HCl)15 mL
Diethyl Ether (Et₂O)For extraction
Saturated Sodium Bicarbonate (NaHCO₃) solutionFor washing
BrineFor washing
Anhydrous Magnesium Sulfate (MgSO₄)For drying

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 4.23 mmol) and anhydrous THF (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (2.1 mL of a 3.0 M solution in Et₂O, 6.35 mmol) dropwise via syringe, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the consumption of the starting material by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1M HCl (15 mL).

  • Stir the biphasic mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the intermediate imine.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ketone by column chromatography on silica gel.

Causality and Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, necessitating the use of anhydrous THF and a nitrogen atmosphere.

  • Stoichiometry: A slight excess of the Grignard reagent is used to ensure complete conversion of the nitrile.

  • Quenching and Hydrolysis: The acidic work-up serves two purposes: to quench the excess Grignard reagent and to hydrolyze the intermediate magnesium imine salt to the final ketone product.[19][21] The reaction is not prone to a second addition of the Grignard reagent to the intermediate as the imine salt is unreactive.[22]

  • Temperature Control: The initial addition is performed at 0 °C to control the exothermicity of the reaction.

Protocol 4: [3+2] Cycloaddition to Synthesize tert-Butyl 1-(1H-tetrazol-5-yl)-6-azaspiro[2.5]octane-6-carboxylate

The [3+2] cycloaddition of the nitrile with an azide source is an efficient method for the synthesis of 5-substituted tetrazoles, which are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[23] The use of zinc chloride as a Lewis acid catalyst facilitates this transformation under milder conditions.[24][25]

Reaction Scheme:

This compound + NaN₃ → tert-Butyl 1-(1H-tetrazol-5-yl)-6-azaspiro[2.5]octane-6-carboxylate

Reagents and Materials:

Reagent/MaterialQuantity
This compound1.0 g (4.23 mmol)
Sodium Azide (NaN₃)0.33 g (5.08 mmol)
Zinc Chloride (ZnCl₂), anhydrous0.69 g (5.08 mmol)
N,N-Dimethylformamide (DMF), anhydrous15 mL
2M Hydrochloric Acid (HCl)As needed
Ethyl Acetate (EtOAc)For extraction
Water (H₂O)For washing
BrineFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)For drying

Procedure:

  • To a round-bottom flask, add this compound (1.0 g, 4.23 mmol), sodium azide (0.33 g, 5.08 mmol), zinc chloride (0.69 g, 5.08 mmol), and anhydrous DMF (15 mL).

  • Heat the reaction mixture to 120 °C with stirring under a nitrogen atmosphere.

  • Monitor the reaction by TLC/LC-MS. The reaction is typically complete within 18-24 hours.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing 50 mL of water.

  • Acidify the aqueous mixture to pH 2 with 2M HCl.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers and wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality and Experimental Choices:

  • Sodium Azide and Zinc Chloride: Sodium azide serves as the azide source for the cycloaddition. Zinc chloride acts as a Lewis acid, activating the nitrile group towards nucleophilic attack by the azide.[26][27] This allows the reaction to proceed at a lower temperature than uncatalyzed versions.

  • DMF: A high-boiling polar aprotic solvent is used to ensure the solubility of the reagents and to allow for the necessary reaction temperature.

  • Elevated Temperature: Despite catalysis, heating is required to overcome the activation barrier for the cycloaddition, particularly with a sterically demanding nitrile.

  • Acidic Work-up: The acidic work-up protonates the newly formed tetrazole ring and aids in the separation from the reaction medium.

Summary of Derivatization Reactions

Starting MaterialReaction TypeKey ReagentsProduct Functional Group
This compoundHydrolysisNaOH, EtOH/H₂OCarboxylic Acid
This compoundReductionRa-Ni, H₂, NH₃/MeOHPrimary Amine
This compoundGrignard AdditionCH₃MgBr, THF; then H₃O⁺Ketone
This compoundCycloadditionNaN₃, ZnCl₂, DMFTetrazole

Conclusion

The protocols outlined in this application note provide a robust framework for the synthetic manipulation of this compound. These methods enable access to a diverse range of functionalized spirocyclic building blocks that are of significant interest to researchers in drug discovery and development. The careful selection of reagents and reaction conditions ensures high yields and compatibility with the integral Boc protecting group, paving the way for the incorporation of these valuable scaffolds into complex molecular architectures.

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  • Czégéni, C. E., et al. (2020). Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. Catalysts. MDPI. Retrieved from [Link]

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  • Himo, F., et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society. Retrieved from [Link]

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  • YouTube. (2023). Reaction of Nitriles and Grignard Reagents for the Synthesis of Ketones. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]

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  • Klenke, B., & Gilbert, I. H. (2001). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. The Journal of Organic Chemistry. Retrieved from [Link]

  • Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • YouTube. (2019). cycloadditions with nitrile oxides. Retrieved from [Link]

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  • MDPI. (2020). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Retrieved from [Link]

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  • ChemRxiv. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Retrieved from [Link]

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Asymmetric Synthesis of Chiral 6-Azaspiro[2.5]octane Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Azaspiro[2.5]octane Scaffolds in Modern Drug Discovery

The 6-azaspiro[2.5]octane motif, a unique three-dimensional structure, has emerged as a privileged scaffold in medicinal chemistry. Its inherent rigidity and defined spatial orientation of substituents offer significant advantages in drug design, often leading to improved potency, selectivity, and pharmacokinetic properties compared to more flexible or planar analogues.[1][2] This is particularly evident in the development of novel therapeutics targeting the central nervous system, where precise molecular interactions are paramount. A notable application is the synthesis of potent and selective antagonists for the M4 muscarinic acetylcholine receptor, a key target in the treatment of neurological and psychiatric disorders.[3][4][5][6]

The construction of these spirocycles, especially in an enantiomerically pure form, presents a significant synthetic challenge. The creation of the spirocyclic core, which joins a cyclopropane ring to a piperidine ring through a single quaternary carbon, requires precise control over stereochemistry. This guide provides an in-depth exploration of modern asymmetric strategies for the synthesis of chiral 6-azaspiro[2.5]octane derivatives, with a focus on rhodium-catalyzed cyclopropanation, organocatalytic approaches, and innovative biocatalytic methods. Each section is designed to provide not only detailed, actionable protocols but also the underlying scientific principles that govern these transformations, empowering researchers to apply and adapt these methods in their own laboratories.

Core Synthetic Strategies: A Comparative Overview

The asymmetric synthesis of 6-azaspiro[2.5]octanes can be broadly categorized into three main approaches, each with its own set of advantages and considerations.

  • Rhodium-Catalyzed Asymmetric Cyclopropanation: This is arguably the most established and versatile method. It relies on the reaction of a diazo compound with an alkene, catalyzed by a chiral rhodium(II) complex. The choice of the chiral ligand on the rhodium catalyst is crucial for achieving high enantioselectivity.[7][8]

  • Organocatalytic Approaches: These methods utilize small organic molecules as catalysts, avoiding the use of transition metals. While perhaps less explored for this specific scaffold, organocatalysis offers a powerful and often complementary strategy for the enantioselective synthesis of spirocyclic systems.[9][10][11]

  • Biocatalysis: A cutting-edge approach involves the use of engineered enzymes, such as carbene transferases, to catalyze the cyclopropanation reaction. This method offers the potential for exceptional stereoselectivity and operates under environmentally benign aqueous conditions.[12][13][14][15][16]

The following sections will delve into the practical details of each of these methodologies.

Rhodium-Catalyzed Asymmetric Cyclopropanation: The Workhorse Approach

The rhodium-catalyzed reaction between an olefin and a diazo compound is a cornerstone of modern synthetic chemistry for the formation of cyclopropanes.[7][17] The key to achieving asymmetry lies in the use of chiral dirhodium(II) carboxylate catalysts, which create a chiral environment around the reactive rhodium carbene intermediate.

Causality Behind Experimental Choices: Understanding the Mechanism

The catalytic cycle of rhodium-catalyzed cyclopropanation begins with the reaction of the dirhodium(II) catalyst with a diazo compound, leading to the extrusion of dinitrogen and the formation of a rhodium carbene intermediate. This highly electrophilic species then reacts with the alkene in a concerted, yet often asynchronous, manner to form the cyclopropane ring and regenerate the rhodium catalyst.[18]

The enantioselectivity of the reaction is determined by the facial selectivity of the alkene's approach to the rhodium carbene. Chiral ligands on the rhodium catalyst create a sterically and electronically biased pocket that favors one approach over the other. The choice of ligand, therefore, is the most critical parameter for controlling the stereochemical outcome.

dot digraph "Rhodium_Catalyzed_Cyclopropanation_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

catalyst [label="[Rh₂(chiral ligand)₄]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; diazo [label="R¹CHN₂ (Diazo Compound)"]; n2 [label="N₂"]; carbene [label="Rh(II)-Carbene Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; alkene [label="Alkene (e.g., N-Boc-4-methylenepiperidine)"]; spirocycle [label="Chiral 6-Azaspiro[2.5]octane", fillcolor="#34A853", fontcolor="#FFFFFF"];

catalyst -> carbene [label="- N₂"]; diazo -> carbene; carbene -> spirocycle [label="+ Alkene"]; alkene -> spirocycle; spirocycle -> catalyst [label="Regeneration"]; } /dot

Figure 1: Catalytic cycle of rhodium-catalyzed asymmetric cyclopropanation.

Protocol 1: Rhodium-Catalyzed Asymmetric Synthesis of a 6-Azaspiro[2.5]octane Derivative

This protocol describes the synthesis of a protected 6-azaspiro[2.5]octane derivative via the reaction of N-Boc-4-methylenepiperidine with ethyl diazoacetate, using a chiral dirhodium(II) catalyst.

Materials:

  • N-Boc-4-methylenepiperidine (1.0 equiv)

  • Ethyl diazoacetate (1.2 equiv)[1][19][20][21]

  • Chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄) (0.5-2 mol%)

  • Anhydrous dichloromethane (DCM)

  • Syringe pump

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add N-Boc-4-methylenepiperidine and the chiral dirhodium(II) catalyst. Dissolve the solids in anhydrous DCM (to a concentration of ~0.1 M with respect to the alkene).

  • Slow Addition of Diazo Compound: In a separate flame-dried syringe, prepare a solution of ethyl diazoacetate in anhydrous DCM. Place the syringe on a syringe pump.

  • Reaction: Commence slow addition of the ethyl diazoacetate solution to the stirred reaction mixture at room temperature over a period of 4-6 hours. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing the formation of side products such as the dimer of the carbene.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chiral N-Boc-6-azaspiro[2.5]octane-1-carboxylate.

  • Characterization: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Quantitative Data for Representative Rhodium-Catalyzed Cyclopropanations:

CatalystAlkeneDiazo CompoundSolventYield (%)d.r.ee (%)Reference
Rh₂(S-DOSP)₄StyreneEthyl diazoacetateDCM95>95:598[8]
Rh₂(S-p-PhTPCP)₄4-MethylstyreneMethyl phenyldiazoacetateDMC92>95:599[8]
Rh₂(S-TCPTAD)₄AcrylonitrilePhenyl diazoacetateDCM96N/A97[17]

Organocatalytic Strategies: A Metal-Free Alternative

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering the advantage of avoiding potentially toxic and expensive transition metals. For the synthesis of spirocyclopropanes, chiral aminocatalysts or Brønsted acids can be employed to activate the substrates and control the stereochemistry of the reaction.

Causality Behind Experimental Choices: The Organocatalytic Manifold

In a typical organocatalytic cyclopropanation, a chiral amine catalyst can react with an α,β-unsaturated aldehyde or ketone to form a chiral enamine or iminium ion intermediate. This intermediate then reacts with a suitable carbon nucleophile to construct the cyclopropane ring. The stereochemical outcome is dictated by the steric environment created by the chiral catalyst, which directs the approach of the nucleophile.

dot digraph "Organocatalytic_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Starting Materials\n(e.g., Enone, Michael Acceptor)", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst [label="Chiral Organocatalyst\n(e.g., Chiral Amine, Phosphoric Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; activation [label="Formation of Chiral Intermediate\n(e.g., Enamine, Iminium Ion)"]; reaction [label="Stereoselective C-C Bond Formation"]; cyclization [label="Ring Closure"]; product [label="Chiral Spirocyclic Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; catalyst_regen [label="Catalyst Regeneration"];

start -> activation; catalyst -> activation; activation -> reaction; reaction -> cyclization; cyclization -> product; cyclization -> catalyst_regen; catalyst_regen -> catalyst; } /dot

Figure 2: Generalized workflow for organocatalytic spirocyclization.

Protocol 2: Organocatalytic Asymmetric Michael Addition-Cyclization

This protocol outlines a general procedure for the synthesis of a functionalized spiro-cyclopropane derivative using a chiral aminocatalyst.

Materials:

  • α,β-Unsaturated ketone/aldehyde (1.0 equiv)

  • Michael donor with a leaving group (e.g., a sulfur ylide) (1.2 equiv)

  • Chiral diarylprolinol silyl ether catalyst (10-20 mol%)

  • Anhydrous solvent (e.g., toluene, chloroform)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry vial, combine the α,β-unsaturated ketone/aldehyde, the chiral aminocatalyst, and any required additives. Dissolve the components in the anhydrous solvent.

  • Addition of Michael Donor: Add the Michael donor to the reaction mixture at the specified temperature (often sub-ambient, e.g., 0 °C or -20 °C).

  • Reaction: Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Analyze the purified product by NMR and mass spectrometry. Determine the enantiomeric excess by chiral HPLC.

Biocatalysis: The Green Chemistry Frontier

The use of enzymes for chemical transformations offers unparalleled selectivity under mild, environmentally friendly conditions. Recently, engineered carbene transferases, derived from proteins like myoglobin, have been developed for the asymmetric cyclopropanation of a variety of olefins, including those leading to azaspiroalkanes.[12][13][14][15][16]

Causality Behind Experimental Choices: The Enzyme's Active Site

In biocatalytic cyclopropanation, the enzyme's active site, containing an iron-heme cofactor, is where the catalysis occurs. The enzyme first reacts with a diazo compound to form a reactive iron-porphyrin carbene intermediate. The protein scaffold around the active site then precisely orients the alkene substrate for a highly stereoselective cyclopropanation reaction. The stereochemical outcome can often be tuned by mutating specific amino acid residues in the active site, allowing for the selective synthesis of different stereoisomers.

Protocol 3: Enzymatic Asymmetric Synthesis of a 6-Azaspiro[2.5]octane Derivative

This protocol provides a general procedure for the biocatalytic cyclopropanation using a lyophilized E. coli lysate containing the engineered carbene transferase.

Materials:

  • N-Boc-4-methylenepiperidine (1.0 equiv)

  • Ethyl diazoacetate (1.5 equiv)

  • Lyophilized E. coli lysate containing the engineered protoglobin-based enzyme

  • Aqueous buffer (e.g., potassium phosphate buffer, pH 8.0)

  • Sodium dithionite (for creating an anaerobic environment)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a vial, suspend the lyophilized E. coli lysate in the aqueous buffer.

  • Anaerobic Conditions: De-gas the suspension by bubbling with argon or nitrogen. Add a small amount of sodium dithionite to scavenge any remaining oxygen.

  • Substrate Addition: Add the N-Boc-4-methylenepiperidine and ethyl diazoacetate to the enzyme suspension.

  • Reaction: Seal the vial and stir the mixture at room temperature. The reaction can be monitored by taking aliquots, extracting with an organic solvent, and analyzing by GC-MS or LC-MS.

  • Work-up: Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification and Characterization: Purify the product by flash column chromatography and characterize as described in the previous protocols.

Quantitative Data for Representative Biocatalytic Cyclopropanations:

Enzyme VariantSubstrateYield (%)d.r.erReference
ApePgb-xHC-5312N-Boc-4-methylenepiperidine derivative71N/A99:1
Pgb-CST-AStyrene derivative>99>99.5:0.5>99.5:0.5

Conclusion and Future Outlook

The asymmetric synthesis of chiral 6-azaspiro[2.5]octane derivatives is a rapidly evolving field with significant implications for drug discovery. Rhodium-catalyzed cyclopropanation remains a robust and reliable method, while organocatalysis provides a valuable metal-free alternative. The advent of biocatalysis with engineered enzymes opens up exciting new possibilities for highly selective and sustainable synthesis. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to confidently explore the synthesis of these valuable chiral building blocks. As our understanding of catalysis continues to deepen, we can anticipate the development of even more efficient and selective methods for the construction of complex spirocyclic architectures, further empowering the design and synthesis of next-generation therapeutics.

References

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  • Wikipedia contributors. (2023, December 12). Metal-catalyzed cyclopropanations. In Wikipedia, The Free Encyclopedia. [Link]

  • Lindsay, V. N. G., et al. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 4(7), 2746-2751. [Link]

  • Cannon, J. S., & Davies, H. M. L. (2020). In Situ Kinetic Studies of Rh(II)‐Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. ACS Catalysis, 10(3), 1937-1944. [Link]

  • Kennemur, J. L., et al. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

  • Kennemur, J. L., et al. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Journal of the American Chemical Society. [Link]

  • Wang, J., et al. (2014). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Catalysis, 4(12), 4384-4389. [Link]

  • Kennemur, J. L., et al. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. PubMed. [Link]

  • PrepChem. (n.d.). Preparation of ethyl diazoacetate. [Link]

  • Kennemur, J. L., et al. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Request PDF. [Link]

  • Organic Syntheses. (n.d.). Ethyl diazoacetate. [Link]

  • Kennemur, J. L., et al. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

  • Reisman, S. E., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. [Link]

  • Wess, J., et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. ACS Pharmacology & Translational Science, 4(4), 1439-1452. [Link]

  • Wiley-VCH. (n.d.). Asymmetric Cyclopropanation. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Chiral 6-Azaspiro[2.5]Octanes as Potent and Selective Antagonists of the M4 Muscarinic Acetylcholine Receptor. [Link]

  • Wikipedia contributors. (2023, April 20). Ethyl diazoacetate. In Wikipedia, The Free Encyclopedia. [Link]

  • Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Organic Syntheses. (n.d.). Ethyl diazoacetate. [Link]

  • Reisman, S. E., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. PubMed Central. [Link]

  • Toste, F. D., et al. (2025). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society. [Link]

  • Ding, K., et al. (2023). Development of Chiral Spiro Phosphoramidites for Rhodium‐Catalyzed Enantioselective Reactions. Chemistry – A European Journal, 29(34), e202300486. [Link]

  • Organic Syntheses. (n.d.). Convenient preparation of 3-ethoxycarbonyl benzofurans from salicylaldehydes and ethyl diazoacetate. [Link]

  • Cikotiene, I., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2873. [Link]

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  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges encountered during the purification of this valuable spirocyclic building block.

Understanding the Molecule: Key Stability Considerations

Before delving into purification techniques, it is crucial to understand the chemical stability of this compound. The molecule contains two key functional groups that dictate the purification strategy: the tert-butoxycarbonyl (Boc) protecting group and the cyano group.

  • The Boc Group: The Boc group is notoriously sensitive to acidic conditions.[1][2][3] Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will lead to its cleavage, resulting in the formation of the unprotected amine.[2][3] Therefore, purification methods must be conducted under neutral or basic conditions to maintain the integrity of the Boc group. The Boc group is, however, stable to basic and nucleophilic conditions.[1][4]

  • The Cyano Group: The hydrolysis of a nitrile (cyano group) to a carboxylic acid or amide typically requires harsh conditions, such as prolonged heating with strong acid or base.[5][6][7] Under standard purification conditions (e.g., column chromatography, recrystallization, aqueous workup), the cyano group is generally stable.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Question 1: After my aqueous workup, I have a persistent emulsion. How can I break it?

Answer: Emulsions are common when working with nitrogen-containing compounds, which can act as surfactants. Here are several strategies to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.

  • Patience and Gentle Agitation: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate. Gentle swirling, rather than vigorous shaking, can also be beneficial.

  • Filtration through Celite: Filtering the entire emulsion through a pad of Celite can sometimes help to break it up.

  • Changing the Solvent: If possible, adding more of the organic solvent can help to resolve the layers.

Question 2: My product has oiled out during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" is a common problem, especially for compounds that are not perfectly pure. Here are some troubleshooting steps:

  • Slow Down the Cooling Process: Rapid cooling often leads to the formation of an oil. Allow the hot solution to cool slowly to room temperature before placing it in a colder environment like a refrigerator.

  • Reduce the Amount of Solvent: Your solution may be too dilute. Try evaporating some of the solvent to create a more concentrated solution and then attempt the recrystallization again.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[8]

  • Add a Seed Crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled, saturated solution can induce crystallization.[9]

  • Change the Solvent System: The chosen solvent may not be ideal. For Boc-protected compounds, common recrystallization solvent systems include ethyl acetate/hexanes, diethyl ether/hexanes, or methanol/water.[8] Experiment with different solvent pairs and ratios.

Question 3: My purified product is a persistent oil, but I expect a solid. What are the possible reasons?

Answer: While some pure compounds exist as oils at room temperature, it's also possible that impurities are preventing crystallization.

  • Residual Solvents: Trace amounts of solvent can significantly lower the melting point of a compound. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Hygroscopic Nature: Some amine derivatives can be hygroscopic.[10] Ensure you are working in a dry environment and storing the compound under anhydrous conditions.

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice.[8] Consider re-purifying a small sample by flash chromatography to see if a solid can be obtained.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: Flash column chromatography is generally the most effective method for purifying this compound. Given its polarity and the presence of a basic nitrogen atom, a few specific considerations are important.

  • Stationary Phase: Standard silica gel is typically used.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. Due to the basic nature of the piperidine nitrogen, peak tailing can be an issue. To mitigate this, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[11]

Below is a general workflow for purification by flash chromatography:

PurificationWorkflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification Crude Crude Product Dissolve Dissolve in minimal strong solvent (e.g., DCM) Crude->Dissolve Adsorb Adsorb onto silica gel Dissolve->Adsorb Dry Dry the silica plug Adsorb->Dry Load Load silica plug onto column Dry->Load Column Pack silica gel column Column->Load Elute Elute with Hex/EtOAc (+ 0.5% Et3N) gradient Load->Elute Collect Collect fractions Elute->Collect TLC Analyze fractions by TLC Collect->TLC Combine Combine pure fractions TLC->Combine Evaporate Evaporate solvent Combine->Evaporate Final Pure Product Evaporate->Final ImpuritySources cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_degradation Degradation StartingMaterials Unreacted Starting Materials e.g., Boc-piperidone, cyanating agent Target This compound Potential Impurities StartingMaterials->Target:f1 SideProducts Side Products e.g., over-alkylation products, hydrolysis of nitrile SideProducts->Target:f1 Reagents Reagents e.g., acids, bases, drying agents Reagents->Target:f1 Solvents Solvents e.g., DCM, Ethyl Acetate, Hexanes Solvents->Target:f1 BocCleavage Boc-Deprotected Compound Due to acidic conditions BocCleavage->Target:f1

Sources

Common side reactions in the synthesis of tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific synthetic procedure. The synthesis, often a variation of the Kulinkovich-Szymoniak reaction, is a powerful tool for creating spirocyclic aminonitriles, which are valuable building blocks in medicinal chemistry.[1][2][3] However, like many organometallic reactions, it is sensitive to various parameters that can lead to undesired side reactions and diminished yields. This guide is designed to help you navigate these challenges, understand the underlying chemistry, and optimize your experimental outcomes.

I. Reaction Overview: The Kulinkovich-Szymoniak Approach

The synthesis of the target molecule typically involves the reaction of a suitable N-Boc protected piperidinyl nitrile with a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), in the presence of a titanium(IV) alkoxide catalyst, like titanium(IV) isopropoxide (Ti(Oi-Pr)₄).[4][5] This reaction proceeds through the formation of a titanacyclopropane intermediate.[6][7][8]

Below is a simplified workflow for this synthesis:

Synthesis_Workflow reagents N-Boc-4-cyanopiperidine + EtMgBr + Ti(Oi-Pr)4 reaction Kulinkovich-Szymoniak Reaction reagents->reaction In anhydrous solvent (e.g., THF, Et2O) workup Aqueous Workup (e.g., sat. aq. NH4Cl) reaction->workup extraction Extraction with Organic Solvent (e.g., EtOAc, DCM) workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product tert-butyl 1-cyano-6- azaspiro[2.5]octane-6-carboxylate purification->product

Caption: General workflow for the synthesis of the target spirocycle.

II. Troubleshooting Common Side Reactions & Issues

This section addresses the most common problems encountered during the synthesis, their probable causes, and actionable solutions.

FAQ 1: My reaction yield is very low. What are the likely causes?

Several factors can contribute to low yields. A systematic approach to troubleshooting is recommended.

Possible Cause 1: Inactive or Poor Quality Reagents

  • Grignard Reagent: The quality of the Grignard reagent is paramount. Old or improperly stored EtMgBr can have a lower-than-stated concentration due to degradation by moisture or air.

  • Titanium Catalyst: Titanium(IV) isopropoxide is highly sensitive to moisture. Contamination will lead to the formation of titanium oxides and hydroxides, which are catalytically inactive.

  • Solvent: Anhydrous conditions are critical. Trace amounts of water in the reaction solvent (e.g., THF, ether) will quench the Grignard reagent and deactivate the titanium catalyst.

Troubleshooting Steps:

  • Titrate the Grignard Reagent: Always titrate your Grignard reagent before use to determine its exact molarity.

  • Use Fresh Catalyst: Use a freshly opened bottle of Ti(Oi-Pr)₄ or distill it under reduced pressure before use.

  • Ensure Anhydrous Conditions: Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.

Possible Cause 2: Incorrect Stoichiometry The ratio of Grignard reagent to the titanium catalyst is crucial for the efficient formation of the reactive titanacyclopropane intermediate.[4][8]

  • Excess Grignard Reagent: Using significantly more than two equivalents of EtMgBr can lead to the formation of tertiary carbinamines as byproducts, thereby reducing the yield of the desired cyclopropylamine.[4]

  • Sub-stoichiometric Titanium Catalyst: While the reaction can be catalytic in titanium, using too little can slow down the reaction and favor the formation of ketone and carbinamine byproducts.[4]

Troubleshooting Steps:

  • Optimize Reagent Ratios: A good starting point is typically 2.0-2.2 equivalents of EtMgBr and a stoichiometric amount of Ti(Oi-Pr)₄ relative to the nitrile starting material.

  • Controlled Addition: Add the Grignard reagent slowly to the solution of the nitrile and titanium alkoxide at a low temperature (e.g., 0 °C or below) to control the exothermic reaction and minimize side product formation.

FAQ 2: I am observing significant amounts of a ketone byproduct. Why is this happening?

The formation of a ketone, likely from the reaction of the titanacyclopropane with the nitrile followed by hydrolysis without cyclization, is a known side reaction.

Plausible Mechanism for Ketone Formation:

Ketone_Formation Nitrile R-C≡N Azatitanacycle Azatitanacycle Intermediate Nitrile:start->Azatitanacycle + Titanacyclopropane Titanacyclopropane Titanacyclopropane Intermediate Hydrolysis Hydrolysis (during workup) Azatitanacycle->Hydrolysis Ketone Ketone Byproduct Hydrolysis->Ketone:end

Caption: Simplified pathway to ketone byproduct formation.

Primary Cause: Inefficient conversion of the intermediate azatitanacycle to the desired cyclopropylamine. This can be influenced by the presence of Lewis acids.[4]

Troubleshooting Steps:

  • Lewis Acid Addition: In some variations of the Kulinkovich-Szymoniak reaction, the addition of a Lewis acid (e.g., BF₃·OEt₂) after the initial reaction can promote the conversion of the azatitanacycle intermediate to the cyclopropylamine, thus minimizing ketone formation.[4]

  • Temperature Control: Maintain a low reaction temperature throughout the addition of reagents to disfavor pathways leading to byproducts.

FAQ 3: My purification by column chromatography is difficult. Are there common, hard-to-separate impurities?

Yes, several byproducts can have similar polarities to the desired product, making purification challenging.

Common Impurities and Their Origin:

ImpurityProbable OriginMitigation Strategy
Starting Nitrile Incomplete reaction.Increase reaction time or temperature slightly after initial addition. Ensure active reagents.
Tertiary Carbinamine Reaction with excess Grignard reagent.[4]Use precise stoichiometry (2.0-2.2 eq. of EtMgBr).
Ketone Byproduct Incomplete cyclization/hydrolysis of intermediate.[4]Consider Lewis acid addition post-reaction. Optimize temperature.
Ethyl- or Propyl-piperidine derivatives Reductive alkylation pathways.Maintain low temperatures and controlled addition.

Purification Protocol Recommendations:

  • Solvent System Optimization: A gradient elution on silica gel is typically effective. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase the polarity.

  • Alternative Stationary Phases: If separation on silica is poor, consider using alumina (neutral or basic) or a bonded-phase silica (e.g., diol or cyano).

  • pH Adjustment during Workup: An acidic wash (e.g., dilute HCl) during the workup can help remove basic impurities by converting them to their water-soluble salts. However, be cautious as the desired product also has a basic nitrogen and could be partially extracted into the aqueous layer. Subsequent basification and re-extraction may be necessary.

III. Experimental Protocol: A Validated Starting Point

This protocol is a self-validating system, meaning that adherence to these steps should provide a reliable baseline for obtaining the desired product.

Step-by-Step Synthesis:

  • Apparatus Setup: Under an inert atmosphere of argon or nitrogen, add a magnetic stir bar and anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a thermometer and an addition funnel.

  • Reagent Addition:

    • Dissolve tert-butyl 4-cyano-4-formylpiperidine-1-carboxylate (1.0 eq) in the anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add titanium(IV) isopropoxide (1.0 eq) to the stirred solution.

    • In a separate flask, prepare a solution of ethylmagnesium bromide (2.1 eq) in anhydrous THF.

  • Reaction Execution:

    • Add the Grignard solution dropwise to the reaction mixture via the addition funnel, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Quenching:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extraction and Isolation:

    • Filter the mixture through a pad of Celite® to remove titanium salts. Wash the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

IV. References

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (17), 1792-1793. [Link]

  • Kulinkovich, O. G. (2004). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Synlett, 2004(01), 77-86. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • Szymoniak, J., & Bertus, P. (2007). Titanium-Mediated Synthesis of Primary Cyclopropylamines from Nitriles and Grignard Reagents. Synlett, 2007(09), 1346-1356. [Link]

  • Wikipedia. (2023, May 29). Kulinkovich reaction. In Wikipedia. Retrieved from [Link]

  • Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 60. [Link]

  • Grokipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]

  • SynArchive. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • Tetrahedron. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: A Deep Dive into tert-Butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Frequently Asked Questions (FAQs) - The Essentials

Q1: What are the fundamental solubility characteristics of tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate?

Q2: How does the structure of this molecule influence its solubility?

A2: The solubility profile is a direct consequence of its molecular architecture. The large, lipophilic Boc group and the carbocyclic spiro[2.5]octane core dominate the molecule's character, making it favor organic solvents. The polar contributions from the nitrile (-C≡N) and carbamate (-O-(C=O)-N) groups are relatively small in comparison. This structural balance is key to understanding its behavior in different solvent systems.

Q3: Are there any known stability concerns I should be aware of when handling this compound?

A3: Yes, stability is a critical consideration. According to its Material Safety Data Sheet (MSDS), this compound is stable under recommended storage conditions. However, it is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents[1]. The Boc protecting group is particularly susceptible to cleavage under acidic conditions, which would yield the free amine. This is a crucial factor when choosing solvents and reagents for reactions and work-ups.

Part 2: Troubleshooting Guides - Navigating Experimental Hurdles

Scenario 1: The Compound Crashes Out During Aqueous Work-up

The Problem: After a reaction in an organic solvent, you proceed with an aqueous wash (e.g., with saturated sodium bicarbonate solution), only to find your product precipitating out of the organic layer, often at the interface.

The Scientific Explanation: This is a classic case of a dramatic shift in solvent polarity. The introduction of water into the system increases the overall polarity of the medium, causing the non-polar spirocycle to exceed its solubility limit in the organic phase and precipitate.

Step-by-Step Troubleshooting Protocol:

  • Anticipate and Dilute: Before beginning the aqueous work-up, dilute your organic layer with an additional 25-50% of the reaction solvent. This reduces the concentration of the spirocycle, making it less likely to precipitate.

  • Solvent Swap: If simple dilution is insufficient, consider a solvent exchange. After the reaction is complete, remove the initial solvent under reduced pressure. Re-dissolve the residue in a solvent that has a better capacity for your compound and is less miscible with water, such as ethyl acetate or toluene.

  • Back-Extraction is Key: If precipitation has already occurred, do not discard the solid. Add more of your organic solvent to the separatory funnel and shake vigorously to redissolve the precipitate. You may need to perform multiple extractions of the aqueous layer to recover all of your product.

Scenario 2: "Oiling Out" During Crystallization

The Problem: You are attempting to purify the compound by recrystallization, typically by adding an anti-solvent (like hexanes) to a solution in a good solvent (like DCM or ethyl acetate). Instead of forming fine crystals, the compound separates as an intractable oil.

The Scientific Explanation: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the degree of supersaturation is too high for orderly crystal lattice formation[2]. The molecules, unable to arrange themselves into a crystalline structure, agglomerate as a liquid phase.

Workflow for Achieving Crystallinity:

Caption: Decision tree for troubleshooting "oiling out".

Advanced Crystallization Techniques:

  • Vapor Diffusion: This gentle method can yield high-quality crystals. Place a small, open vial containing a concentrated solution of your compound inside a larger, sealed jar containing a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the vial, gradually inducing crystallization.

  • Seeding: If you have a small amount of crystalline material, add a single seed crystal to a supersaturated solution to initiate crystallization.

Scenario 3: Incomplete Dissolution in a Reaction Solvent

The Problem: You are setting up a reaction and your this compound refuses to fully dissolve in the chosen solvent, even at a seemingly reasonable concentration.

The Scientific Explanation: Beyond simply exceeding the solubility limit, this can be due to the presence of insoluble impurities or different polymorphic forms of the compound with lower solubility.

Protocol for Ensuring Complete Dissolution:

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents to find the most suitable one for your desired concentration.

  • The Power of Co-solvents: If a single solvent is not effective, a co-solvent system can be the solution. For example, if your compound is sparingly soluble in toluene but highly soluble in THF, you can dissolve it in a minimal amount of THF and then dilute it with toluene to the desired reaction concentration.

  • Gentle Heating and Sonication: For thermally stable compounds, gentle heating can significantly increase solubility. A sonication bath can also help to break up solid aggregates and promote dissolution. Caution: Given the incompatibility of this compound with acids, ensure your solvent is not acidic and that prolonged heating does not lead to degradation.

Part 3: Data Summary and References

Qualitative Solubility of this compound

Solvent ClassExample SolventsExpected SolubilityNotes and Precautions
Chlorinated Dichloromethane, ChloroformHighExcellent choice for reactions and extractions.
Ethereal Tetrahydrofuran, Diethyl EtherHighGood for reactions, especially those involving organometallics.
Esters Ethyl AcetateGoodA versatile solvent for chromatography and extractions.
Ketones AcetoneGoodCan be used, but be mindful of potential reactivity.
Aromatic Toluene, BenzeneModerateUseful for reactions requiring higher temperatures.
Polar Aprotic Acetonitrile, DMFModerate to LowUse with caution; may require heating to achieve desired concentration.
Hydrocarbons Hexanes, PentaneLowPrimarily used as anti-solvents for precipitation and crystallization.
Alcohols Methanol, EthanolLowGenerally not recommended due to the risk of Boc deprotection.
Aqueous WaterVery LowPractically insoluble.

References

  • MSDS of this compound. Available from various chemical suppliers.

Sources

Technical Support Center: Optimization of Reaction Conditions for tert-Butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate. This document is intended for researchers, scientists, and professionals in drug development who are working with this novel spirocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols based on established chemical principles to ensure the successful and efficient synthesis of your target compound.

The synthesis of this molecule presents unique challenges, primarily in the stereoselective construction of the spiro-cyclopropane ring and the introduction of the nitrile functionality. This guide is structured to address these specific challenges head-on, providing not just procedural steps but the chemical reasoning behind them.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The proposed synthetic route involves two key stages: (1) Formation of the spiro-epoxide from N-Boc-4-piperidone, and (2) Ring-opening of the epoxide to install the cyano group.

Issue 1: Low or No Yield of the Spiro-Epoxide Intermediate (tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate)

The formation of the spiro-epoxide, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate[1][2][3][4], typically via a Corey-Chaykovsky reaction, is a critical first step. Low yields often stem from issues with the ylide generation or its subsequent reaction with the ketone.

Question: My reaction to form the spiro-epoxide from N-Boc-4-piperidone is giving low yields or failing completely. What are the likely causes and how can I fix it?

Answer:

This is a common bottleneck. The success of the Corey-Chaykovsky reaction hinges on the quality of the sulfonium ylide. Here’s a breakdown of potential failure points and their solutions:

  • Inefficient Ylide Formation:

    • Cause: The most frequent cause is the use of a weak or inappropriate base, or moisture contamination. The deprotonation of the sulfonium salt to form the ylide requires a strong, non-nucleophilic base.

    • Solution:

      • Base Selection: Sodium hydride (NaH) is the most common and effective base for this purpose. Ensure you are using a fresh, high-quality batch of NaH (60% dispersion in mineral oil is standard). Other strong bases like LDA or n-BuLi can be used but may lead to side reactions.

      • Solvent Purity: The reaction is highly sensitive to moisture. Use anhydrous solvents (THF or DMSO are common). Ensure your glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere).

      • Temperature Control: The deprotonation should be carried out at a controlled temperature, typically starting at 0 °C and then allowing the reaction to warm to room temperature.

  • Degradation of the Starting Ketone:

    • Cause: N-Boc-4-piperidone can be sensitive to strongly basic or acidic conditions, which might be present if the reaction is not properly controlled.

    • Solution: Add the ketone slowly to the pre-formed ylide solution at a low temperature (e.g., 0 °C) to control the reaction exotherm and minimize side reactions.

  • Poor Quality of Trimethylsulfoxonium Iodide:

    • Cause: The sulfonium salt precursor can degrade over time.

    • Solution: Use a fresh bottle of trimethylsulfoxonium iodide or recrystallize it before use.

Issue 2: Inefficient or Unselective Epoxide Ring-Opening

The introduction of the cyano group via the ring-opening of the spiro-epoxide is the final key transformation. This step can be challenging due to the sterically hindered nature of the epoxide and the potential for competing side reactions.

Question: I am struggling with the ring-opening of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate with a cyanide source. The reaction is slow, incomplete, or I am getting a mixture of products. What can I do?

Answer:

Opening a sterically hindered epoxide requires careful selection of reagents and conditions. Here are the key parameters to optimize:

  • Choice of Cyanide Source:

    • Cause: Simple salts like NaCN or KCN may have low solubility in common organic solvents and may not be nucleophilic enough.

    • Solution:

      • TMS-CN (Trimethylsilyl Cyanide): This is often the reagent of choice for such transformations. It is more soluble in organic solvents and the reaction can be catalyzed by Lewis acids.[5][6]

      • Acetone Cyanohydrin: This can be a useful source of HCN in situ, particularly with a base catalyst.

      • Phase-Transfer Catalysis: If using NaCN or KCN, employing a phase-transfer catalyst (e.g., a quaternary ammonium salt) can improve the reaction rate by transporting the cyanide anion into the organic phase.

  • Reaction Temperature and Catalyst:

    • Cause: The reaction may have a high activation energy, requiring thermal energy or catalysis to proceed at a reasonable rate.

    • Solution:

      • Heating: Refluxing in a suitable solvent (e.g., THF, acetonitrile) is often necessary.

      • Lewis Acid Catalysis: For reactions with TMS-CN, a Lewis acid catalyst (e.g., ZnI₂, Et₂AlCl, Ti(Oi-Pr)₄) can activate the epoxide, making it more susceptible to nucleophilic attack. A catalytic amount should be sufficient. Be cautious, as strong Lewis acids can also lead to decomposition.

  • Formation of the Wrong Regioisomer or Side Products:

    • Cause: Nucleophilic attack can theoretically occur at either carbon of the epoxide. Additionally, the resulting hydroxynitrile can undergo further reactions.

    • Solution:

      • Regioselectivity: In this specific substrate, attack at the less hindered methylene carbon of the epoxide is strongly favored, leading to the desired cyanomethyl alcohol intermediate.

      • Work-up: Ensure a careful aqueous work-up to quench the reaction and remove inorganic salts.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The most logical and commonly employed strategy follows a two-step sequence starting from commercially available N-Boc-4-piperidone[7].

  • Epoxidation: A Corey-Chaykovsky reaction using a sulfonium ylide (generated from trimethylsulfoxonium iodide and a strong base like NaH) converts the ketone into the corresponding spiro-epoxide, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

  • Cyanation: The spiro-epoxide is then treated with a nucleophilic cyanide source, such as trimethylsilyl cyanide (TMS-CN) with a Lewis acid catalyst, to open the epoxide and install the desired cyanomethyl group, which after a dehydration step (e.g., using a Martin sulfurane or Appel-type conditions) would yield the target nitrile. A more direct route might involve a reagent that facilitates a formal substitution of the oxygen with cyanide, though this is less common.

Q2: How can I monitor the progress of these reactions?

A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a standard silica gel plate and an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes). The starting ketone is relatively polar, the epoxide will be less polar, and the final hydroxynitrile product will be more polar than the epoxide. Staining with potassium permanganate is effective for visualizing all spots.

Q3: What are the critical safety precautions for this synthesis?

A3: This synthesis involves several hazardous materials:

  • Cyanides (NaCN, KCN, TMS-CN): These are highly toxic. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide poisoning antidote kit available and be familiar with its use. Acidic work-up of cyanide-containing reaction mixtures will generate highly toxic HCN gas and must be done with extreme caution in a fume hood.

  • Sodium Hydride (NaH): This is a highly flammable solid that reacts violently with water. Handle it under an inert atmosphere (nitrogen or argon).

  • Organometallic Reagents (if used): Reagents like n-BuLi are pyrophoric and must be handled with care under an inert atmosphere.

Q4: My final product is difficult to purify. What are the likely impurities and how can I remove them?

A4: Purification is typically achieved by flash column chromatography on silica gel.

  • Likely Impurities:

    • Unreacted spiro-epoxide intermediate.

    • Polymerized material if the reaction conditions were too harsh.

    • Byproducts from the dehydration step if one was performed.

  • Purification Strategy:

    • Perform a careful aqueous work-up to remove water-soluble impurities.

    • Use a gradient elution for column chromatography, starting with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity. This will help to separate the less polar epoxide from the more polar product.

Experimental Protocols & Data

Protocol 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

This protocol is a standard Corey-Chaykovsky epoxidation.

Step-by-Step Methodology:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (0.53 g, 13.2 mmol, 60% dispersion in mineral oil).

  • Wash the NaH with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time.

  • Add anhydrous DMSO (20 mL) to the flask.

  • To this suspension, add trimethylsulfoxonium iodide (2.90 g, 13.2 mmol) portion-wise at room temperature. The mixture will evolve hydrogen gas. Stir for 1 hour until the gas evolution ceases and the solution becomes clear.

  • In a separate flask, dissolve N-Boc-4-piperidone (2.0 g, 10.0 mmol) in anhydrous DMSO (10 mL).

  • Add the solution of N-Boc-4-piperidone dropwise to the ylide solution at room temperature.

  • Stir the reaction mixture at 50 °C for 12-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and carefully pour it into a beaker containing ice water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluting with 10-30% ethyl acetate in hexanes) to yield the title compound as a white solid.

ReagentMolar Eq.Purpose
N-Boc-4-piperidone1.0Starting Material
Trimethylsulfoxonium Iodide1.3Ylide Precursor
Sodium Hydride (60%)1.3Base
Anhydrous DMSO-Solvent
Protocol 2: Synthesis of tert-butyl 1-(cyanomethyl)-1-hydroxy-6-azaspiro[2.5]octane-6-carboxylate

This protocol outlines the epoxide ring-opening to form the precursor to the target molecule.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the spiro-epoxide from Protocol 1 (1.0 g, 4.7 mmol) and anhydrous acetonitrile (20 mL).

  • Add trimethylsilyl cyanide (TMS-CN) (0.70 mL, 5.6 mmol).

  • Cool the mixture to 0 °C and add zinc iodide (ZnI₂) (0.15 g, 0.47 mmol) as a catalyst.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 18 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluting with 20-50% ethyl acetate in hexanes).

ReagentMolar Eq.Purpose
Spiro-epoxide1.0Starting Material
Trimethylsilyl Cyanide1.2Cyanide Source
Zinc Iodide (ZnI₂)0.1Lewis Acid Catalyst
Anhydrous Acetonitrile-Solvent

Note: The final conversion to this compound would require a subsequent dehydration step, which is beyond the scope of this immediate guide but would typically involve reagents like POCl₃/pyridine or Martin sulfurane.

Visualizing the Workflow

Synthetic Workflow Diagram

G cluster_0 Stage 1: Epoxidation cluster_1 Stage 2: Cyanation cluster_2 Stage 3: Dehydration (Proposed) A N-Boc-4-piperidone C tert-Butyl 1-oxa-6-azaspiro [2.5]octane-6-carboxylate A->C Corey-Chaykovsky Reaction B Trimethylsulfoxonium Iodide + NaH B->C Ylide Formation E tert-Butyl 1-(cyanomethyl)-1-hydroxy -6-azaspiro[2.5]octane-6-carboxylate C->E Epoxide Ring-Opening D TMS-CN + ZnI₂ D->E G Final Product: tert-Butyl 1-cyano-6-azaspiro [2.5]octane-6-carboxylate E->G Hydroxyl Elimination F Dehydrating Agent (e.g., POCl₃/Pyridine) F->G G cluster_No Troubleshoot Ylide Formation cluster_Yes Troubleshoot Ketone Addition Start Low Yield in Epoxidation Step Check_Ylide Was ylide formation successful? (Clear solution, H₂ evolution) Start->Check_Ylide No_Ylide No Check_Ylide->No_Ylide No Yes_Ylide Yes Check_Ylide->Yes_Ylide Yes Moisture Check for moisture? (Dry glassware/solvents) No_Ylide->Moisture Temp_Control Was ketone added slowly at low temperature? Yes_Ylide->Temp_Control Base Is the base active? (Use fresh NaH) Moisture->Base Reagent_Quality Is the sulfonium salt pure? (Recrystallize if needed) Base->Reagent_Quality Reaction_Time Was reaction time sufficient? Temp_Control->Reaction_Time

Caption: Decision tree for troubleshooting low epoxide yield.

References

  • PubChem. tert-Butyl 1-amino-6-azaspiro(2.5)octane-6-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. National Center for Biotechnology Information. [Link]

  • Wikipedia. Cyanohydrin reaction. [Link]

  • Chemistry LibreTexts. Cyanohydrins. [Link]

  • Organic Chemistry Tutor. Cyanohydrin Formation and Reactions. YouTube. [Link]

  • Organic Chemistry Portal. Synthesis of Cyanohydrins. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. ResearchGate. [Link]

Sources

Stability studies of tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound under acidic and basic conditions. As a key building block in pharmaceutical synthesis, understanding its stability profile is critical for process development, formulation, and ensuring the quality of active pharmaceutical ingredients (APIs).

This document will delve into the anticipated degradation pathways, provide detailed experimental protocols for stress testing, and offer solutions to common challenges encountered during analysis.

Introduction to the Stability of this compound

This compound is a complex molecule featuring several reactive functional groups: a Boc-protected secondary amine, a nitrile group, and a spirocyclic core. Each of these moieties exhibits different sensitivities to acidic and basic environments, making a thorough understanding of its stability essential.

Forced degradation studies are a regulatory necessity and a scientific imperative in drug development.[1] They help to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of a drug substance.[1] Guidelines from the International Council for Harmonisation (ICH), specifically Q1A(R2), mandate stress testing under various conditions, including acid and base hydrolysis.[2][3][4] The goal is typically to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating without completely destroying the sample.[2][5]

Degradation Under Acidic Conditions

Anticipated Degradation Pathway

Under acidic conditions, two primary degradation pathways are anticipated for this compound:

  • Deprotection of the Boc Group: The tert-butoxycarbonyl (Boc) group is notoriously labile in acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide. This will yield the free secondary amine, 1-cyano-6-azaspiro[2.5]octane.

  • Hydrolysis of the Nitrile Group: The cyano group can undergo acid-catalyzed hydrolysis.[6][7] The reaction proceeds through protonation of the nitrile nitrogen, making the carbon more electrophilic and susceptible to nucleophilic attack by water.[6][8] This initially forms an amide intermediate, which can then be further hydrolyzed to a carboxylic acid under forcing conditions.[8][9]

The relative rates of these two pathways will depend on the specific acid concentration, temperature, and solvent system used.

Acidic Condition Stability Workflow

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Dissolve compound in a suitable organic solvent (e.g., Acetonitrile, Methanol) stress Add acidic solution (e.g., 0.1 M HCl) to achieve desired concentration. Incubate at controlled temperature (e.g., 40-60°C). prep->stress Introduce Stress quench Quench reaction at time points with a suitable base (e.g., 0.1 M NaOH) to neutralize. stress->quench Stop Degradation analyze Analyze by stability-indicating HPLC-UV/MS method. quench->analyze Quantify & Identify

Caption: Workflow for acidic stability testing.

FAQs and Troubleshooting for Acidic Stability Studies

Q1: I am seeing rapid and complete degradation of my starting material. How can I slow it down to the target 5-20% range?

A1: This is a common issue, especially with acid-labile groups like Boc. To achieve controlled degradation:

  • Reduce Acid Concentration: Start with a milder acid concentration (e.g., 0.01 M or 0.001 M HCl).

  • Lower the Temperature: Perform the study at a lower temperature (e.g., room temperature or 40°C). Chemical degradation is often temperature-dependent.[4][5]

  • Time Course Study: Take multiple time points early in the experiment (e.g., 0.5, 1, 2, 4 hours) to capture the initial degradation kinetics.

Q2: My HPLC chromatogram shows multiple degradation peaks. How do I identify them?

A2: A stability-indicating method, often HPLC coupled with mass spectrometry (LC-MS), is crucial.

  • Mass Spectrometry (MS): The mass-to-charge ratio (m/z) will provide the molecular weights of the degradation products. You can predict the masses of expected products (Boc-deprotected compound, amide, carboxylic acid) and compare them to your experimental data.

  • Tandem MS (MS/MS): Fragmentation patterns can help confirm the structures of the degradants.

  • Reference Standards: If available, co-injecting synthesized standards of potential degradation products can confirm their identities.

Q3: I am observing poor peak shape (tailing or fronting) for my parent compound and/or degradants. What could be the cause?

A3: Poor peak shape in HPLC can be due to several factors:

  • Secondary Interactions: The free amine generated from Boc deprotection can interact with residual silanol groups on the silica-based column packing, causing peak tailing.[10] Consider using a high-purity silica column or an "inert" column designed to minimize these interactions.[11]

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analytes. For the basic amine degradant, a low pH mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) will ensure it is protonated and well-behaved chromatographically.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting.[10] Try diluting your sample.

Degradation Under Basic Conditions

Anticipated Degradation Pathway

The primary site of degradation under basic conditions is expected to be the nitrile group.

  • Hydrolysis of the Nitrile Group: Base-catalyzed hydrolysis of nitriles proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile.[9] This forms an intermediate that, after proton transfer, yields an amide.[9] Similar to acid hydrolysis, this amide can be further hydrolyzed to a carboxylate salt under more stringent conditions (higher temperature, longer reaction time).[8][12] The Boc protecting group is generally stable to basic conditions.

Basic Condition Stability Workflow

cluster_prep_base Sample Preparation cluster_stress_base Stress Conditions cluster_analysis_base Analysis prep_base Dissolve compound in a suitable organic solvent (e.g., Acetonitrile, Methanol) stress_base Add basic solution (e.g., 0.1 M NaOH) to achieve desired concentration. Incubate at controlled temperature (e.g., 40-60°C). prep_base->stress_base Introduce Stress quench_base Quench reaction at time points with a suitable acid (e.g., 0.1 M HCl) to neutralize. stress_base->quench_base Stop Degradation analyze_base Analyze by stability-indicating HPLC-UV/MS method. quench_base->analyze_base Quantify & Identify

Caption: Workflow for basic stability testing.

FAQs and Troubleshooting for Basic Stability Studies

Q1: The degradation is very slow, even at elevated temperatures. How can I accelerate it?

A1: Nitrile hydrolysis can be slow. To achieve the target degradation:

  • Increase Base Concentration: Try a higher concentration of base (e.g., 0.5 M or 1 M NaOH).

  • Increase Temperature: If the reaction is slow at 60°C, consider increasing the temperature to 80°C, while carefully monitoring for any unexpected side reactions.[5]

  • Extend the Study Duration: It may be necessary to run the experiment for a longer period (e.g., 24-48 hours) to see significant degradation.

Q2: My HPLC baseline is noisy or drifting during the analysis of samples from the basic degradation study.

A2: This is often related to the mobile phase or the sample matrix.

  • Mobile Phase Preparation: Ensure your mobile phase is freshly prepared, filtered, and degassed. Contaminated or old mobile phases can cause baseline issues.

  • Buffer Incompatibility: If you are using a buffered mobile phase, ensure that the high pH of your injected sample does not cause the buffer salts to precipitate in the HPLC system. Neutralizing the sample before injection is critical.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical sequence.[13]

Q3: I am concerned about the stability of the spirocyclic ring itself under these stress conditions. Could it open?

A3: While the 6-azaspiro[2.5]octane core is generally stable, extreme pH and temperature conditions could potentially lead to ring-opening or other rearrangements. This is less likely under the typical forced degradation conditions (5-20% degradation of the primary functional groups). However, if you observe unexpected degradation products with masses that do not correspond to simple hydrolysis or deprotection, further structural elucidation using techniques like NMR spectroscopy would be necessary to identify these unknown structures.[14]

Experimental Protocols

General Stock Solution Preparation
  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL. This will be your stock solution.

Protocol for Acidic Degradation
  • To 1 mL of the stock solution in a sealed vial, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Prepare a control sample by adding 1 mL of water instead of HCl.

  • Place the vials in a thermostatically controlled environment (e.g., oven or water bath) at 60°C.

  • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).

  • Immediately neutralize the aliquot by adding an equivalent amount of base (e.g., 100 µL of 0.1 M NaOH).

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze by a validated stability-indicating HPLC method.

Protocol for Basic Degradation
  • To 1 mL of the stock solution in a sealed vial, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Prepare a control sample by adding 1 mL of water instead of NaOH.

  • Place the vials in a thermostatically controlled environment at 60°C.

  • At specified time points, withdraw an aliquot (e.g., 100 µL).

  • Immediately neutralize the aliquot by adding an equivalent amount of acid (e.g., 100 µL of 0.1 M HCl).

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze by a validated stability-indicating HPLC method.

Data Presentation

The results of the stability studies should be summarized in a clear and concise manner. A table is an effective way to present the percentage of the parent compound remaining and the formation of key degradation products over time.

Table 1: Example Data Summary for Acidic Degradation at 60°C

Time (hours)% Parent Compound Remaining% Degradant 1 (Boc-deprotected)% Degradant 2 (Amide)
0100.00.00.0
295.24.10.7
489.88.31.9
881.515.62.9
2465.329.84.9

Table 2: Example Data Summary for Basic Degradation at 60°C

Time (hours)% Parent Compound Remaining% Degradant 1 (Amide)% Degradant 2 (Carboxylic Acid)
0100.00.00.0
299.50.50.0
498.91.10.0
897.62.30.1
2492.17.50.4

Concluding Remarks

The stability of this compound is a critical parameter that influences its handling, storage, and use in multi-step syntheses. Under acidic conditions, the primary liabilities are the Boc protecting group and, to a lesser extent, the nitrile. Under basic conditions, the nitrile group is the principal site of hydrolysis. A systematic approach to forced degradation, employing a robust, stability-indicating analytical method, is essential for characterizing these degradation pathways and ensuring the development of a safe and effective final drug product.

This guide provides a foundational framework for conducting these studies. However, specific experimental conditions may need to be optimized based on the observed stability and the specific requirements of your project.

References

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Teaspoon Health. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]

  • AK Lectures. (n.d.). Acid Induced Hydrolysis of Nitriles. [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]

  • SGS Denmark. (n.d.). Forced Degradation Testing. [Link]

  • Waters Corporation. (2025, April 28). Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube. [Link]

  • Blog. (2025, July 18). How to evaluate the stability of pharmaceutical intermediates over time?[Link]

  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. [Link]

  • News-Medical.Net. (2019, March 1). Novel Techniques Improve Pharmaceutical Stability Testing. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

  • Hichrom. (n.d.). HPLC Troubleshooting Guide. [Link]

  • StabilityStudies.in. (n.d.). Analytical Techniques for Stability Testing: HPLC. [Link]

  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Tetrahedron. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. [Link]

  • National Center for Biotechnology Information. (2020, July 15). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. [Link]

  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 1-amino-6-azaspiro(2.5)octane-6-carboxylate. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. [Link]

  • ACS Publications. (n.d.). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

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Technical Support Center: Troubleshooting N-Boc Deprotection of Hindered Azaspirocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Boc deprotection of hindered azaspirocycles. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this critical synthetic step. The unique three-dimensional structure of azaspirocycles often introduces significant steric hindrance around the nitrogen atom, making the removal of the tert-butoxycarbonyl (Boc) protecting group a non-trivial task. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these complexities and achieve high-yielding, clean deprotection reactions.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the N-Boc deprotection of hindered azaspirocycles in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.

Question 1: My N-Boc deprotection is incomplete, even after extended reaction times with trifluoroacetic acid (TFA). What's going on and what should I do?

Answer: Incomplete deprotection is the most frequent issue when dealing with sterically hindered azaspirocycles. The bulky spirocyclic framework can shield the Boc group from the acid catalyst, slowing down the reaction rate significantly.

Probable Causes:

  • Steric Hindrance: The primary reason is the steric bulk around the nitrogen atom, which impedes the approach of the proton source to the carbamate oxygen.

  • Insufficient Acid Strength or Concentration: Standard TFA concentrations (e.g., 20-50% in dichloromethane (DCM)) may not be sufficient for highly hindered substrates.[1] The reaction kinetics can be highly dependent on the acid concentration.

  • Reagent Quality: Trifluoroacetic acid is hygroscopic. The presence of water can diminish its effective acidity, thereby slowing down the deprotection process.

Solutions & Experimental Insights:

  • Increase Acid Stoichiometry and Concentration: For particularly stubborn substrates, using neat TFA or a higher concentration (e.g., 95% TFA with scavengers) can be effective.[2] The increased acidity can overcome the activation energy barrier imposed by steric hindrance.

  • Elevate the Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, this should be done cautiously as it can also promote side reactions.

  • Extend Reaction Time: Monitor the reaction closely using an appropriate analytical technique (TLC, LC-MS, or NMR). Some hindered systems may require several hours to overnight stirring for complete conversion.

  • Consider a Stronger Acidic System: A solution of 4M HCl in 1,4-dioxane is a common and effective alternative to TFA for Boc deprotection.[1][3]

Question 2: I'm observing a significant amount of side products in my reaction mixture. How can I identify and mitigate them?

Answer: The generation of a reactive tert-butyl cation during the acidic cleavage of the Boc group is the main culprit for most side reactions.[4] This carbocation can alkylate any nucleophilic species present, including your deprotected amine or other functional groups on the molecule.

Common Side Reactions & Causes:

  • t-Butylation: The tert-butyl cation can alkylate nucleophilic functional groups such as indoles, phenols, thioethers, and even the deprotected amine itself, leading to impurities that can be difficult to separate.

  • Degradation of Acid-Sensitive Groups: If your azaspirocycle contains other acid-labile functionalities (e.g., ketals, tert-butyl esters), they may be cleaved under the harsh acidic conditions required for Boc deprotection.[2]

Solutions & Experimental Insights:

  • Use Scavengers: The addition of scavengers is crucial to "trap" the tert-butyl cation. Common scavengers include:

    • Triethylsilane (TES) or Triisopropylsilane (TIPS): These are particularly effective at reducing the tert-butyl cation.

    • Thioanisole or 1,2-Ethanedithiol (EDT): Useful for protecting tryptophan and other sulfur-containing residues.

    • Water: Can act as a scavenger, but its concentration needs to be carefully controlled.

  • Optimize Reaction Conditions:

    • Lower the temperature: Running the reaction at 0 °C can sometimes minimize side reactions while still allowing the deprotection to proceed, albeit more slowly.

    • Use the minimum effective acid concentration and reaction time: Once you have established the conditions for complete deprotection, avoid unnecessarily harsh conditions.

Question 3: My yield is low, and I suspect my product is being lost during workup. What is the best way to isolate the deprotected amine?

Answer: The deprotected amine is often obtained as a salt (e.g., TFA or HCl salt), which can have different solubility properties compared to the starting material.

Probable Causes of Low Yield:

  • Incomplete Reaction: As discussed in Question 1, this is a common issue.

  • Product Volatility: While less common with larger azaspirocycles, smaller deprotected amines can be volatile.

  • Workup Issues: The amine salt may be partially soluble in the organic solvent used for extraction, or it may be difficult to precipitate.

Solutions & Experimental Insights:

  • Direct Precipitation: After removing the volatiles (DCM and excess TFA) under reduced pressure, the resulting amine salt can often be precipitated by adding a non-polar solvent like diethyl ether or hexanes. The solid can then be collected by filtration.

  • Aqueous Workup: After the reaction is complete, the mixture can be carefully neutralized with a base (e.g., saturated NaHCO₃ or a mild amine base like triethylamine) and the free amine extracted with an organic solvent. Be aware that hindered amines can be poor nucleophiles and may require a stronger base for deprotonation.

  • Co-evaporation: To ensure complete removal of residual TFA, which can be stubborn, co-evaporation with a solvent like toluene can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of acid-catalyzed N-Boc deprotection?

A1: The mechanism involves three main steps:

  • Protonation: The carbamate oxygen is protonated by the acid.

  • Fragmentation: The protonated intermediate fragments to release the stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates to give the free amine and carbon dioxide gas. The amine is then protonated by the excess acid to form the corresponding salt.[4]

Q2: Are there any non-acidic methods for deprotecting hindered N-Boc groups?

A2: Yes, several alternative methods can be employed, especially when dealing with acid-sensitive substrates.

  • Thermal Deprotection: Simply heating the N-Boc protected amine in a high-boiling solvent can effect deprotection.[5][6] This method is "green" as it avoids the use of strong acids. Continuous flow reactors can be particularly effective for this transformation, allowing for precise temperature control and short reaction times at high temperatures.[7][8]

  • Lewis Acid-Mediated Deprotection: Lewis acids like ZnBr₂ or AlCl₃ can coordinate to the carbamate oxygen and facilitate the cleavage of the Boc group.[4] These methods can sometimes offer better selectivity in the presence of other acid-labile groups.

  • Oxalyl Chloride in Methanol: This system provides a mild and efficient method for N-Boc deprotection at room temperature and is tolerant of many functional groups.[9]

Q3: How can I monitor the progress of my deprotection reaction?

A3:

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method. The deprotected amine will have a different Rf value than the starting material. Staining with ninhydrin is highly effective as it produces a characteristic color with primary and secondary amines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction progress and can help identify any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet for the tert-butyl protons (around 1.4-1.5 ppm in CDCl₃) is a clear indicator of deprotection.

Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection of a Hindered Azaspirocycle
  • Dissolution: Dissolve the N-Boc protected azaspirocycle (1.0 eq) in dichloromethane (DCM, approximately 0.1 M).

  • Addition of Scavenger: Add triethylsilane (TES, 2.0-5.0 eq) to the solution.

  • Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 10-20 eq, or a 50-95% solution in DCM) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Co-evaporate with toluene (2-3 times) to remove residual TFA.

    • Add cold diethyl ether to the residue to precipitate the amine TFA salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Thermal Deprotection in a High-Boiling Solvent
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-Boc protected azaspirocycle (1.0 eq) in a suitable high-boiling solvent (e.g., toluene, xylene, or diphenyl ether).

  • Heating: Heat the mixture to reflux (typically 110-250 °C, depending on the solvent and substrate stability) and maintain the temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates upon cooling, it can be isolated by filtration.

    • Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or crystallization.

Visualizing the Process

Deprotection Mechanism and Troubleshooting Workflow

Boc_Deprotection_Workflow Troubleshooting N-Boc Deprotection of Hindered Azaspirocycles cluster_0 Standard Protocol cluster_1 Troubleshooting cluster_2 Solutions for Incomplete Reaction cluster_3 Workup & Analysis cluster_4 Solutions for Side Products start N-Boc Azaspirocycle step1 Dissolve in DCM Add Scavenger (e.g., TES) start->step1 step2 Add TFA (0°C to RT) step1->step2 step3 Monitor by TLC/LC-MS step2->step3 check_completion Reaction Complete? step3->check_completion incomplete Incomplete Reaction check_completion->incomplete No workup Concentrate & Precipitate (or Aqueous Workup) check_completion->workup Yes sol1 Increase TFA concentration incomplete->sol1 sol2 Increase temperature (e.g., 40°C) incomplete->sol2 sol3 Extend reaction time incomplete->sol3 sol4 Switch to 4M HCl/Dioxane incomplete->sol4 check_purity Check Purity (NMR/LC-MS) workup->check_purity pure Pure Product check_purity->pure Yes impure Side Products Detected check_purity->impure No sol5 Add/optimize scavengers (TES, TIPS) impure->sol5 sol6 Lower reaction temperature impure->sol6 sol7 Consider alternative methods (Thermal, Lewis Acid) impure->sol7 Boc_Deprotection_Mechanism Acid-Catalyzed N-Boc Deprotection Mechanism node_start R₂N-Boc Starting Material node_protonation R₂N-B(OH⁺)-C(CH₃)₃ Protonated Intermediate node_start->node_protonation + H⁺ node_fragmentation node_fragmentation node_protonation->node_fragmentation Fragmentation node_decarboxylation node_decarboxylation node_fragmentation:s0->node_decarboxylation:s0 Decarboxylation

Sources

Analytical methods for determining the purity of tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical characterization of tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate. This guide is designed for researchers, analytical chemists, and drug development professionals who require robust methods for determining the purity of this critical spirocyclic building block. Spirocycles are highly valued in medicinal chemistry for their structural rigidity and three-dimensional character, which can lead to improved pharmacological properties.[1][2][3] Therefore, ensuring the purity of key intermediates like this one is paramount for the synthesis of novel therapeutic agents.

This document provides a series of frequently asked questions (FAQs), detailed troubleshooting guides, and validated experimental protocols to address common challenges encountered during purity analysis.

Section 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses foundational questions regarding the analysis of this compound.

Q1: What are the primary recommended analytical techniques for determining the purity of this compound?

The multi-faceted nature of this molecule—possessing a non-volatile Boc-protecting group, a polar nitrile, and a basic nitrogen—makes a combination of chromatographic and spectroscopic techniques ideal. The primary methods are:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity determination of non-volatile, UV-active compounds. It is excellent for quantifying the main component and resolving potential non-volatile impurities.

  • Gas Chromatography (GC): Suitable for identifying volatile or semi-volatile impurities, such as residual solvents from synthesis. However, it may not be ideal for the parent compound, which could undergo thermal degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for structural confirmation. Quantitative NMR (qNMR) can also be a powerful tool for purity assessment against a certified internal standard without the need for a reference standard of the compound itself.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information, which helps in elucidating their structures.

Q2: What are the most probable impurities I should expect to find in a sample?

Potential impurities can arise from several sources: the synthetic route, subsequent degradation, or storage. A logical analysis suggests the following possibilities:

  • Starting Materials: Unreacted precursors from the final synthetic steps.

  • Reagent Carryover: Reagents used in the cyanation or cyclopropanation steps.

  • Side-Reaction Products: Isomers or by-products formed during synthesis. For instance, incomplete reaction could lead to a precursor molecule.

  • Degradation Products:

    • De-Boc Compound (1-cyano-6-azaspiro[2.5]octane): The most common degradation product, formed by the acid-catalyzed hydrolysis of the tert-butoxycarbonyl (Boc) protecting group.

    • Hydrolysis of Nitrile: The cyano group could potentially hydrolyze to a carboxamide or a carboxylic acid under strongly acidic or basic conditions.

Below is a diagram illustrating the potential sources of impurities.

cluster_sources Impurity Sources cluster_impurities Potential Impurities main This compound degradation Degradation starting_materials Unreacted Starting Materials precursor Synthetic Precursor starting_materials->precursor Incomplete Reaction reagents Reagent Carryover side_reactions Side-Reaction Products side_reactions->precursor de_boc 1-cyano-6-azaspiro[2.5]octane (De-Boc Impurity) degradation->de_boc Acid/Heat hydrolyzed_nitrile Nitrile Hydrolysis Product degradation->hydrolyzed_nitrile pH Extremes

Caption: Logical relationship between impurity sources and types.

Q3: Why is HPLC generally preferred over GC for the primary purity assay of this compound?

The preference for HPLC is based on the physicochemical properties of the molecule. This compound has a relatively high molecular weight (236.32 g/mol ) and low volatility. More importantly, the Boc-protecting group is thermally labile and can cleave at the high temperatures typically used in a GC inlet, leading to inaccurate purity values and potential degradation of the analyte. HPLC operates at or near ambient temperature, preserving the integrity of the molecule during analysis.

Section 2: Method Selection and Troubleshooting Guide

Navigating analytical challenges requires a systematic approach. This section provides guidance on selecting the right method and troubleshooting common issues.

G start Start: Purity Analysis Required check_volatility Are impurities of interest volatile (e.g., residual solvents)? start->check_volatility check_thermal_stability Is the main compound thermally stable? check_volatility->check_thermal_stability No gc_ms Use GC-MS for Residual Solvents check_volatility->gc_ms Yes hplc_uv Use HPLC-UV for Main Assay & Non-Volatile Impurities check_thermal_stability->hplc_uv No / Unsure check_thermal_stability->hplc_uv Yes gc_ms->check_thermal_stability lc_ms Use LC-MS for Impurity ID hplc_uv->lc_ms Need to identify unknown peaks qnmr Use qNMR for Absolute Purity (No Ref Std) hplc_uv->qnmr Need orthogonal confirmation end_point Complete Purity Profile hplc_uv->end_point Purity assay complete lc_ms->end_point qnmr->end_point

Sources

Technical Support Center: Stereoselective Synthesis of 1-Cyano-6-azaspiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 1-cyano-6-azaspiro[2.5]octane derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of these complex and valuable scaffolds. The unique structural features of 1-cyano-6-azaspiro[2.5]octanes, particularly the spirocyclic cyclopropane fused to a piperidine ring, present significant synthetic challenges. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these complexities and achieve your synthetic goals with high stereocontrol.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the 6-azaspiro[2.5]octane core?

A1: The construction of the 6-azaspiro[2.5]octane core typically involves two main strategies:

  • Cyclopropanation of a pre-existing piperidine derivative: This often involves the reaction of an exocyclic methylene piperidine with a carbene or carbene equivalent.

  • Piperidine ring formation from a cyclopropane-containing precursor: This can be achieved through reactions like intramolecular aza-Michael additions or ring-closing metathesis.

Each approach has its own set of advantages and challenges regarding substrate availability, scalability, and stereocontrol.

Q2: Why is achieving high diastereoselectivity in the cyclopropanation step so challenging?

A2: Achieving high diastereoselectivity is a primary hurdle due to the steric environment around the reaction center. The approach of the cyclopropanating agent to the exocyclic double bond of the piperidine precursor can be influenced by several factors:

  • Protecting group on the piperidine nitrogen: Bulky protecting groups can sterically hinder one face of the molecule, directing the incoming reagent to the opposite face.

  • Substitution on the piperidine ring: Existing stereocenters on the piperidine ring can exert significant diastereocontrol.

  • The nature of the cyclopropanating reagent: Different reagents (e.g., diazo compounds with a rhodium catalyst, or sulfur ylides) will have varying steric demands and transition state geometries.[1]

Q3: What is the role of the cyano group, and when is the best stage to introduce it?

A3: The 1-cyano group is a key pharmacophore in many biologically active 6-azaspiro[2.5]octane derivatives. It can be introduced at various stages:

  • Early-stage introduction: Using a cyanated cyclopropanating agent. This can be efficient but may complicate subsequent reaction steps.

  • Late-stage functionalization: Introducing the cyano group after the spirocycle is formed. This offers more flexibility but may require harsh conditions that can affect other functional groups.

The optimal point of introduction depends heavily on the overall synthetic strategy and the compatibility of the cyano group with other reagents.

Q4: Are there any specific safety precautions to consider when working with the reagents for this synthesis?

A4: Yes, several reagents commonly used in these syntheses require special handling:

  • Diazo compounds: These are potentially explosive and should be handled with care, preferably in solution and behind a blast shield. Tosylhydrazone salts are often used as a safer alternative to diazo compounds.[2]

  • Organometallic reagents: Grignard reagents and titanium alkoxides, used in reactions like the Kulinkovich-de Meijere cyclopropanation, are highly reactive and pyrophoric. They must be handled under an inert atmosphere.[3][4]

  • Metathesis catalysts: Ruthenium-based catalysts like Grubbs' catalysts can be air-sensitive and should be handled under inert conditions to maintain their activity.[5][6]

Always consult the Safety Data Sheet (SDS) for each reagent and follow appropriate laboratory safety protocols.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Spirocyclopropane Product
Potential Cause Troubleshooting Action Scientific Rationale
Inefficient Cyclopropanation Optimize reaction conditions: screen different solvents, temperatures, and reaction times. Consider alternative cyclopropanating agents (e.g., transition from a rhodium-catalyzed reaction to a sulfur ylide-based method).The efficiency of cyclopropanation is highly dependent on the stability of the carbene/carbenoid intermediate and the reactivity of the olefin. These parameters are sensitive to the reaction environment.
Decomposition of Starting Material Check the stability of your piperidine precursor under the reaction conditions. If it is degrading, consider a milder cyclopropanation method or a different protecting group on the nitrogen.Electron-rich enamines or enamides can be unstable, particularly in the presence of Lewis acids or at elevated temperatures.
Catalyst Inactivation For metal-catalyzed reactions (e.g., Rhodium or Ruthenium), ensure all reagents and solvents are rigorously dried and degassed. Use a glovebox or Schlenk techniques for catalyst handling.Many organometallic catalysts are sensitive to oxygen and moisture, which can lead to rapid decomposition and loss of catalytic activity.[5]
Problem 2: Poor Diastereoselectivity
Potential Cause Troubleshooting Action Scientific Rationale
Insufficient Steric Bias If using a protecting group for stereocontrol, try a bulkier one (e.g., switch from Boc to Cbz or a more elaborate group).A larger protecting group will create a more significant steric difference between the two faces of the molecule, leading to a more pronounced facial selectivity.
Flexible Conformation of the Piperidine Ring Introduce substituents on the piperidine ring that will lock it into a more rigid chair or boat conformation.A conformationally locked ring will present a more defined steric environment to the incoming reagent, enhancing diastereoselectivity.
Inappropriate Catalyst Choice For enantioselective syntheses, screen a panel of chiral ligands for your metal catalyst. Computational studies can sometimes predict the best ligand-substrate match.[1]The chiral pocket of the catalyst plays a crucial role in determining the stereochemical outcome. A good match between the substrate and the catalyst's chiral environment is essential for high enantioselectivity.[1]
Problem 3: Difficulty with Ring-Closing Metathesis (RCM) for Piperidine Formation
Potential Cause Troubleshooting Action Scientific Rationale
Catalyst Poisoning The nitrogen atom of the amine can coordinate to the ruthenium catalyst and inhibit its activity. Use a protecting group on the nitrogen (e.g., tosyl or Boc) to reduce its Lewis basicity.Electron-rich amines are known to be challenging substrates for metathesis reactions.[5] Protecting the nitrogen prevents catalyst deactivation.
Unfavorable Ring Strain Ensure the tether length between the two olefins is appropriate for forming a six-membered ring. Analyze the precursor's conformation to see if it favors cyclization.The formation of medium-sized rings can be entropically and enthalpically disfavored. Molecular modeling can help predict the feasibility of RCM.
Low Catalyst Activity Use a more active, second or third-generation Grubbs' or Hoveyda-Grubbs' catalyst. These are generally more robust and efficient.[6]Later-generation metathesis catalysts have improved stability and activity, especially for challenging substrates.[5]
Problem 4: Challenges with the Kulinkovich-de Meijere Reaction for Aminocyclopropane Synthesis
Potential Cause Troubleshooting Action Scientific Rationale
Low Yields Use stoichiometric amounts of the titanium reagent, as substoichiometric amounts often lead to lower yields. Consider using methyltitanium triisopropoxide for improved results.[4]The reaction mechanism involves the formation of a titanacyclopropane intermediate, and stoichiometric quantities of the titanium reagent are often necessary to drive the reaction to completion.[4]
Side Reactions Add the Grignard reagent to a mixture of the amide and the titanium reagent at ambient temperature rather than at low temperatures.[4]The order of addition and the temperature can influence the formation of side products. Pre-complexation of the amide with the titanium reagent can sometimes be beneficial.
Bulky Substrates Amides with bulky N-substituents may give lower yields. If possible, use a less sterically hindered protecting group.Steric hindrance around the amide carbonyl can impede the initial addition of the titanacyclopropane intermediate.[4]

III. Experimental Protocols & Workflows

Protocol 1: Diastereoselective Cyclopropanation using a Rhodium Catalyst

This protocol is adapted from general procedures for rhodium-catalyzed cyclopropanations of exocyclic olefins.[1]

Materials:

  • N-protected 4-methylene-piperidine derivative

  • Ethyl diazoacetate (or other suitable diazo compound)

  • Dirhodium tetracarboxylate catalyst (e.g., Rh₂(OAc)₄ or a chiral variant)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • To a solution of the N-protected 4-methylene-piperidine (1.0 eq) and the rhodium catalyst (0.5-2 mol%) in the chosen solvent, add a solution of ethyl diazoacetate (1.1-1.5 eq) in the same solvent dropwise over several hours using a syringe pump.

  • Stir the reaction mixture at the desired temperature (typically room temperature) and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-cyano-6-azaspiro[2.5]octane derivative.

Workflow: Decision-Making in Stereoselective Synthesis

The following diagram illustrates a typical decision-making workflow for the stereoselective synthesis of 1-cyano-6-azaspiro[2.5]octane derivatives.

G start Define Target Stereochemistry strategy Choose Synthetic Strategy start->strategy cyclo Cyclopropanation of Piperidine strategy->cyclo Route A piperidine Piperidine Formation strategy->piperidine Route B reagent Select Cyclopropanating Reagent cyclo->reagent rcm Ring-Closing Metathesis piperidine->rcm aza_michael Intramolecular aza-Michael piperidine->aza_michael protecting_group Choose N-Protecting Group reagent->protecting_group diastereoselectivity Assess Diastereoselectivity protecting_group->diastereoselectivity optimization Optimize Reaction Conditions diastereoselectivity->optimization Low analysis Analyze Product Mixture (NMR, Chiral HPLC) diastereoselectivity->analysis High rcm->analysis aza_michael->analysis optimization->diastereoselectivity success Target Achieved analysis->success Correct Stereoisomer failure Re-evaluate Strategy analysis->failure Incorrect Stereoisomer failure->strategy

Caption: Decision workflow for stereoselective synthesis.

IV. References

  • Gurjar, M. K., et al. (2003). Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin. Organic & Biomolecular Chemistry, 1(8), 1366-73. [Link]

  • Li, Y., et al. (2019). Novel synthesis of fused spiro piperidone-cyclopropanes from cyclopropyl amides and electron-deficient alkenes. Organic & Biomolecular Chemistry. [Link]

  • Zheng, C., et al. (2020). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 16, 1336-1355. [Link]

  • Kamal, A., et al. (2011). Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Metathesis Reaction. Molecules, 16(8), 6936-6949. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Kulinkovich Cyclopropanation. Reagent Guides. [Link]

  • Grokipedia. Kulinkovich reaction. [Link]

  • Gurjar, M. K., et al. (2003). Synthesis of Spirocycles via Ring Closing Metathesis of Heterocycles Carrying gem-Diallyl Substituents Obtained via Ring Opening of (Halomethyl)cyclopropanes with Allyltributyltin. ResearchGate. [Link]

  • Organic Chemistry Portal. Kulinkovich-de Meijere Reaction. [Link]

  • Wang, Y., et al. (2021). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts. Organic & Biomolecular Chemistry. [Link]

  • Zhang, J., et al. (2020). Asymmetric synthesis of chiral spiro-piperidine oxindoles with polyaromatic scaffolds using a vinylogous Mannich/annulation/acylation process. ResearchGate. [Link]

  • Kim, D., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Maurya, R. A., et al. (2015). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances. [Link]

  • Royer, J., et al. (2006). Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. Chemical Society Reviews. [Link]

  • Ravi, S., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online. [Link]

  • National Institutes of Health. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2005). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses, 81, 14. [Link]

  • SynArchive. Kulinkovich Reaction. [Link]

  • Ravi, S., et al. (2025). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry, 23, 649-653. [Link]

  • ChemSynthesis. ethyl 5,5,7,7-tetramethyl-1-oxa-6-azaspiro[2.5]octane-2-carboxylate. [Link]

  • Zhou, J. (2015). Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. Organic Chemistry Frontiers. [Link]

  • Chem-Impex. tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. [Link]

  • Vaskevych, R. I., et al. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

  • Huang, J., et al. (2020). Facile synthesis of spirosubstituted cyclopropanes through reaction of electron-deficient olefins and 1,3-indandione. Chemistry. [Link]

  • Doyle, M. P., et al. (2015). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis, 5(10), 5844-5849. [Link]

  • ResearchGate. (2019). Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: Assessment of their cytotoxic activity. [Link]

Sources

Byproduct identification in the synthesis of tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of this valuable spirocyclic building block. Spirocycles are increasingly vital in drug discovery due to their rigid, three-dimensional structures that can improve pharmacological properties.[1][2][3] However, their synthesis, particularly the creation of strained rings like the cyclopropane in our target molecule, can be challenging.

This guide addresses common issues encountered during synthesis, focusing on byproduct identification and troubleshooting. The primary synthetic route considered is a titanium-mediated cyclopropanation of a nitrile, akin to the Kulinkovich-Szymoniak reaction, which utilizes a Grignard reagent to form a titanacyclopropane intermediate.[4][5][6]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to help you diagnose and resolve common experimental issues.

Q1: My reaction yield is very low, and the primary component in my crude mixture is the unreacted starting material, N-Boc-4-cyanopiperidine. What are the likely causes?

A1: Low conversion is a frequent issue in complex organometallic reactions. The root cause often lies with the integrity of the reagents or the reaction conditions.

  • Cause 1: Inactive Grignard Reagent: Grignard reagents are highly sensitive to moisture and air. If the reagent has degraded, the concentration will be lower than expected, leading to incomplete reaction.

    • Troubleshooting: Always use freshly prepared or newly purchased Grignard reagent. It is best practice to titrate the Grignard solution (e.g., using iodine and sodium thiosulfate) immediately before use to determine its exact molarity.

  • Cause 2: Catalyst Inefficiency: The titanium(IV) isopropoxide catalyst is crucial for forming the reactive titanacyclopropane intermediate.[7][8] If the catalyst is old, has been improperly stored, or is of low purity, its activity will be compromised.

    • Troubleshooting: Use a fresh bottle of Ti(OiPr)₄. Consider purchasing from a reputable supplier and storing it under an inert atmosphere (Nitrogen or Argon) in a desiccator.

  • Cause 3: Sub-optimal Reaction Temperature: The formation of the titanacyclopropane and its subsequent reaction with the nitrile are temperature-sensitive. If the temperature is too low, the reaction rate may be impractically slow.

    • Troubleshooting: Ensure your reaction thermometer is calibrated. Follow the literature-recommended temperature profile closely. A slow, controlled addition of the Grignard reagent to the mixture of starting material and titanium catalyst at the optimal temperature is critical.

Q2: I've isolated a significant byproduct with a molecular weight corresponding to the addition of an ethyl group, but it's a ketone, not the desired cyclopropane. What happened?

A2: You have likely formed tert-butyl 4-cyano-4-propionylpiperidine-1-carboxylate . This occurs when the Grignard reagent (e.g., ethylmagnesium bromide) reacts directly with the nitrile in a classic Grignard addition, bypassing the desired titanium-mediated cyclopropanation.

Mechanism of Ketone Byproduct Formation: The reaction between a Grignard reagent and a nitrile typically proceeds in two stages.[9][10][11]

  • Nucleophilic Addition: The nucleophilic ethyl group from EtMgBr attacks the electrophilic carbon of the nitrile. This forms an intermediate imine magnesium salt.[9][12]

  • Hydrolysis: During the aqueous workup, this imine intermediate is hydrolyzed to a ketone.[10][12]

This pathway becomes dominant if the titanium catalyst is not effectively forming the titanacyclopropane intermediate, which is the species required for cyclopropanation.[4] Using sub-stoichiometric amounts of the titanium catalyst is known to increase the yield of ketone and carbinamine byproducts.[4]

Workflow: Desired vs. Side Reaction Pathway

G SM N-Boc-4-cyanopiperidine + EtMgBr + Ti(OiPr)4 Titanacyclopropane Titanacyclopropane Intermediate SM->Titanacyclopropane Correct Stoichiometry GrignardAttack Direct Grignard Nucleophilic Attack SM->GrignardAttack Catalyst Inefficiency DesiredProduct Desired Product: tert-butyl 1-cyano-6- azaspiro[2.5]octane-6-carboxylate Titanacyclopropane->DesiredProduct Cyclopropanation Imine Imine Intermediate GrignardAttack->Imine Workup Aqueous Workup Imine->Workup Ketone Byproduct: Ketone Workup->Ketone

Caption: Competing reaction pathways during synthesis.

Q3: My mass spectrometry analysis shows peaks at [M+18] and [M+36] relative to my product's mass. What are these impurities?

A3: These signals strongly suggest the presence of byproducts formed from the hydrolysis of the nitrile group. The reaction is often quenched with an aqueous solution, and the pH and temperature of this workup can cause unwanted side reactions.[13]

  • [M+18] Byproduct: This corresponds to the hydrolysis of the nitrile (C≡N) to a primary amide (-CONH₂). The resulting molecule is tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate . This is the first step in nitrile hydrolysis.[14][15] Milder basic or acidic conditions may stop the reaction at this stage.[16]

  • [M+36] Byproduct: This corresponds to the complete hydrolysis of the nitrile to a carboxylic acid (-COOH). The resulting molecule is 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid . Harsher conditions, such as heating under strongly acidic or basic solutions, will drive the hydrolysis from the amide to the carboxylic acid.[14][17]

Troubleshooting:

  • Perform the aqueous workup at a low temperature (0 °C).

  • Use a buffered solution (e.g., saturated aqueous ammonium chloride or a phosphate buffer) for the quench to avoid extremes of pH.

  • Minimize the time the crude product is in contact with the aqueous phase.

Q4: My TLC shows two spots with very similar Rf values, and HPLC analysis reveals two peaks with identical mass. What could be the cause?

A4: You are likely observing diastereomers of your product. The carbon atom at position 1 of the spiro-octane ring (the one bearing the cyano group) is a stereocenter. While the synthesis may favor one diastereomer, it is common for the other to be formed as a minor byproduct.

Furthermore, a process called epimerization could be occurring.[18] Epimerization is the change in configuration at a single stereocenter.[19] If the proton on C1 is acidic enough to be removed by a base (either during the reaction or a basic workup), the resulting carbanion can be re-protonated from either face, leading to a mixture of diastereomers.[18][20]

Troubleshooting & Identification:

  • Control Workup: Avoid strongly basic conditions during workup and purification, as this can promote epimerization.

  • Purification: These diastereomers are often separable by careful column chromatography (perhaps using a less polar solvent system to improve separation) or preparative HPLC.

  • Characterization: 2D NMR techniques, such as NOESY, can help determine the relative stereochemistry of the isolated isomers.

Analytical Protocols for Byproduct Identification

A multi-technique approach is essential for unambiguous identification of impurities.[21][22]

Byproduct NameMolecular FormulaΔ Mass (vs. Product)Key IR Signals (cm⁻¹)Key ¹H NMR Signals
Ketone Byproduct C₁₄H₂₂N₂O₃+28~2240 (C≡N), ~1710 (Ketone C=O), ~1690 (Boc C=O)Appearance of a triplet for -CH₂- of the propionyl group.
Amide Byproduct C₁₃H₂₂N₂O₃+18~3350, ~3180 (N-H), ~1670 (Amide C=O), ~1690 (Boc C=O)Disappearance of C≡N signal. Appearance of broad -NH₂ peaks.
Carboxylic Acid Byproduct C₁₃H₂₁NO₄+19 (M+H₂O-NH₃)Broad ~3300-2500 (O-H), ~1710 (Acid C=O), ~1690 (Boc C=O)Disappearance of C≡N signal. Appearance of a broad -COOH proton.
Diastereomer/Epimer C₁₃H₂₀N₂O₂0~2240 (C≡N), ~1690 (Boc C=O)Similar to product, but with slight shifts in cyclopropane protons.
Boc-deprotected Product C₈H₁₂N₂-100~3300 (N-H), ~2240 (C≡N)Disappearance of the large singlet for the tert-butyl group (~1.4 ppm).

Table 1: Summary of potential byproducts and their characteristic analytical data.

Experimental Protocols

1. LC-MS (Liquid Chromatography-Mass Spectrometry) Analysis:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Flow Rate: 0.3 mL/min.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode). Scan for the expected m/z of the product and the potential byproducts listed in Table 1.

2. NMR (Nuclear Magnetic Resonance) Spectroscopy:

  • Solvent: CDCl₃ or DMSO-d₆.

  • ¹H NMR: Acquire a standard proton spectrum. Look for the characteristic large singlet of the Boc group around 1.4 ppm. Integrate all peaks to determine the relative ratios of product to impurities.

  • ¹³C NMR: Identify the nitrile carbon (~118-120 ppm) and the Boc carbonyl carbon (~155 ppm). The presence of additional carbonyl signals can indicate ketone, amide, or acid byproducts.

  • 2D NMR (COSY, HSQC): Use these experiments to confirm the connectivity of protons and carbons, which is especially useful for confirming the structure of the ketone byproduct or distinguishing between diastereomers.

Byproduct Identification Workflow

G cluster_tlc TLC Results cluster_lcms LC-MS Results cluster_nmr NMR Results Crude Crude Reaction Mixture TLC 1. TLC Analysis Crude->TLC SingleSpot Single Major Spot? TLC->SingleSpot LCMS 2. LC-MS Analysis Masses Identify m/z of all peaks LCMS->Masses NMR 3. NMR Analysis Signals Identify key functional group signals NMR->Signals Purify 4. Purification (Column Chromatography) Characterize 5. Characterize Pure Fractions Purify->Characterize SingleSpot->LCMS Yes MultipleSpots Multiple Spots? SingleSpot->MultipleSpots No MultipleSpots->LCMS Compare Compare with Table 1 (M, M+18, M+28 etc.) Masses->Compare Compare->NMR Ratio Calculate Product:Byproduct Ratio via Integration Signals->Ratio Ratio->Purify

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Tert-Butyl 1-Cyano-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate is a valuable building block in medicinal chemistry and drug discovery. Its rigid spirocyclic scaffold, incorporating a cyclopropane ring fused to a piperidine core, offers a unique three-dimensional architecture that can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The presence of a nitrile group provides a versatile handle for further chemical modifications, making it an attractive starting material for the synthesis of diverse compound libraries. This guide provides a comparative analysis of two prominent synthetic routes to this important intermediate, offering insights into their underlying mechanisms, experimental protocols, and practical considerations for researchers in the field.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule identifies the commercially available and relatively inexpensive N-Boc-4-piperidone as a common starting material for various synthetic strategies. The key challenge lies in the construction of the spirocyclic cyclopropane ring bearing a nitrile group. Two primary disconnections lead to two distinct and viable synthetic approaches: a Strecker-type synthesis and a titanium-mediated cyclopropanation.

G Target This compound Route1 Route 1: Strecker-Type Synthesis Target->Route1 Disconnection A (C-C bond of nitrile) Route2 Route 2: Ti-Mediated Cyclopropanation Target->Route2 Disconnection B (Cyclopropane ring) Precursor N-Boc-4-piperidone Intermediate1 α-Amino Nitrile Intermediate Route1->Intermediate1 Intermediate2 α,β-Unsaturated Nitrile Intermediate Route2->Intermediate2 Intermediate1->Precursor Intermediate2->Precursor

Figure 1: Retrosynthetic analysis of the target molecule.

Route 1: Strecker-Type Synthesis

The Strecker synthesis is a classic and reliable method for the preparation of α-amino nitriles from ketones or aldehydes.[1] In this approach, N-Boc-4-piperidone undergoes a three-component reaction with a cyanide source and an amine to form an α-amino nitrile intermediate, which can then be further manipulated if necessary. A more direct and modern variation involves the reaction of the ketone with trimethylsilyl cyanide (TMSCN) to form a cyanohydrin, which can be converted to the target α-cyanoamine.

Mechanistic Rationale

The reaction proceeds through the initial formation of an iminium ion from the ketone and an amine (in the classical Strecker) or activation of the carbonyl group by a Lewis acid. Nucleophilic attack by the cyanide anion then affords the stable α-amino nitrile. The use of trimethylsilyl cyanide often provides milder reaction conditions and improved yields.

G cluster_0 Strecker-Type Synthesis Workflow Start N-Boc-4-piperidone Reaction One-pot Reaction (Formation of α-amino nitrile) Start->Reaction Reagents Trimethylsilyl Cyanide (TMSCN) Amine Source (e.g., NH4Cl) Reagents->Reaction Product This compound Reaction->Product

Figure 2: Workflow for the Strecker-Type Synthesis.
Experimental Protocol

Step 1: Synthesis of this compound

To a solution of N-Boc-4-piperidone (1.0 eq) and ammonium chloride (1.2 eq) in a suitable solvent such as methanol or ethanol at 0 °C is added trimethylsilyl cyanide (1.2 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Route 2: Titanium-Mediated Cyclopropanation of a Nitrile Intermediate

This route is inspired by the Kulinkovich-de Meijere reaction, which is a powerful method for the synthesis of cyclopropylamines from amides or nitriles using a titanium alkoxide and a Grignard reagent.[2][3] This approach involves the initial conversion of N-Boc-4-piperidone to an α,β-unsaturated nitrile, followed by a titanium-mediated cyclopropanation.

Mechanistic Rationale

The key step in this sequence is the formation of a titanacyclopropane intermediate from the reaction of a Grignard reagent (e.g., ethylmagnesium bromide) with a titanium(IV) alkoxide. This titanacyclopropane then reacts with the nitrile group of the α,β-unsaturated piperidine derivative. The reaction proceeds through a series of intermediates, ultimately leading to the formation of the spiro-cyclopropane ring. This method is particularly attractive for its ability to construct the cyclopropane ring with high efficiency.[1][4]

G cluster_1 Titanium-Mediated Cyclopropanation Workflow Start N-Boc-4-piperidone Step1_Reaction Conversion to α,β-Unsaturated Nitrile Start->Step1_Reaction Step1_Reagents e.g., TosMIC, NaH Step1_Reagents->Step1_Reaction Intermediate tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate Step1_Reaction->Intermediate Step2_Reaction Titanium-Mediated Cyclopropanation Intermediate->Step2_Reaction Step2_Reagents Ti(OiPr)4, EtMgBr Step2_Reagents->Step2_Reaction Product This compound Step2_Reaction->Product

Figure 3: Workflow for the Titanium-Mediated Cyclopropanation.
Experimental Protocol

Step 1: Synthesis of tert-butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate

To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C is added a solution of tosylmethyl isocyanide (TosMIC) (1.2 eq) in THF dropwise. The mixture is stirred at 0 °C for 30 minutes, after which a solution of N-Boc-4-piperidone (1.0 eq) in THF is added. The reaction is allowed to warm to room temperature and stirred for 4-6 hours. The reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the α,β-unsaturated nitrile.

Step 2: Synthesis of this compound

To a solution of tert-butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate (1.0 eq) and titanium(IV) isopropoxide (1.2 eq) in anhydrous THF at room temperature is added ethylmagnesium bromide (2.5 eq, 3.0 M in diethyl ether) dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is filtered through a pad of Celite®, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the final product.

Comparative Analysis

FeatureRoute 1: Strecker-Type SynthesisRoute 2: Titanium-Mediated Cyclopropanation
Number of Steps Typically one pot from the ketone.Two distinct steps from the ketone.
Reagents Trimethylsilyl cyanide, ammonium chloride.TosMIC, NaH, Ti(OiPr)4, Ethylmagnesium bromide.
Scalability Generally scalable, though handling of cyanide reagents requires care.Scalable, but requires careful handling of pyrophoric Grignard reagents and moisture-sensitive titanium alkoxides.
Yields Moderate to good yields are often reported for similar reactions.Can provide good to excellent yields, particularly for the cyclopropanation step.[2]
Safety Considerations Use of toxic trimethylsilyl cyanide requires a well-ventilated fume hood and appropriate personal protective equipment.Use of sodium hydride (flammable solid) and pyrophoric Grignard reagents necessitates inert atmosphere techniques and careful quenching procedures.
Stereoselectivity The product is a racemic mixture as the initial nucleophilic attack on the planar iminium intermediate can occur from either face.The cyclopropanation of the exocyclic double bond can potentially offer diastereoselectivity depending on the substrate and reaction conditions.
Substrate Scope Generally applicable to a wide range of ketones.The efficiency of the cyclopropanation can be influenced by the structure of the unsaturated nitrile.

Conclusion

Both the Strecker-type synthesis and the titanium-mediated cyclopropanation represent viable and effective strategies for the preparation of this compound from N-Boc-4-piperidone.

The Strecker-type synthesis offers the primary advantage of being a more convergent, often one-pot, process. This simplicity can be attractive for rapid library synthesis and initial exploratory work. However, the use of highly toxic cyanide reagents is a significant drawback that requires stringent safety protocols.

The titanium-mediated cyclopropanation route, while longer, may offer advantages in terms of yield and potentially diastereoselectivity. The reagents, while requiring careful handling, are common in many organic synthesis laboratories. This route may be more amenable to large-scale production where the additional step is justified by a higher overall throughput.

The choice between these two synthetic routes will ultimately depend on the specific requirements of the research program, including the desired scale of synthesis, available laboratory infrastructure, and the importance of minimizing the use of highly toxic reagents.

References

  • Kulinkovich, O. G. The Kulinkovich Reaction. Organic Chemistry Portal. Available at: [Link]

  • Bertus, P., & Szymoniak, J. (2001). Titanium-Catalyzed Cyclopropanation of Nitriles: A New and Easy Route to Primary Cyclopropylamines.
  • Cha, J. K., & Lee, H. (2008). Olefin Exchange-Mediated Cyclopropanation of Nitriles with Homoallylic Alcohols. Bulletin of the Korean Chemical Society, 29(11), 2243-2244.
  • de Meijere, A., & Kozhushkov, S. I. (2000). The Kulinkovich Reaction and its Modifications. Chemical Reviews, 100(8), 2889-2936.

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A Comparative Guide to the Biological Activity of Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate and Structurally Related Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3D Scaffolds in Modern Drug Discovery

In contemporary medicinal chemistry, the "Escape from Flatland" initiative has highlighted the necessity of moving beyond traditional flat, aromatic molecules towards more three-dimensional (3D) structures.[1] Molecules with greater sp³ character and complex spatial arrangements often exhibit improved physicochemical properties, enhanced target selectivity, and a higher probability of clinical success. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are exemplary of this design philosophy.[2] Their rigid, well-defined 3D geometry allows for a precise presentation of functional groups, enabling optimal interactions with biological targets.[2][3]

This guide provides an in-depth comparative analysis of tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate, a molecule that combines a rigid azaspiro[2.5]octane core with a cyano (nitrile) group—a well-established electrophilic "warhead" in enzyme inhibition.[4][5][6] While direct biological data for this specific compound is sparse, its structural motifs are highly characteristic of potent inhibitors for distinct enzyme classes. We will therefore dissect its structure to forecast its potential biological activity by comparing it to two classes of clinically relevant inhibitors: Cathepsin C inhibitors and Dipeptidyl Peptidase-4 (DPP-4) inhibitors . This analysis is supported by established experimental data for analogous compounds and provides detailed protocols for empirical validation.

Section 1: Dissecting the Core Compound

The structure of this compound presents three key features that are critical to its potential pharmacological profile.

  • The 6-Azaspiro[2.5]octane Core : This rigid bicyclic system consists of a cyclopropane ring fused to a piperidine ring through a shared carbon atom. This scaffold serves as a conformationally constrained building block, which can enhance binding affinity by reducing the entropic penalty upon binding to a target protein. Azaspirocycles have been shown to improve metabolic stability and aqueous solubility compared to simpler cyclic analogues.[7]

  • The 1-Cyano Group : The nitrile moiety is a versatile functional group in drug design.[4][6] In the context of enzyme inhibition, it frequently acts as a reversible covalent inhibitor, particularly targeting cysteine or serine residues in an enzyme's active site.[5][8] Its small size and linear geometry allow it to access constrained binding pockets.[6]

  • The N-Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is a common protecting group in synthesis. In a biological context, it serves as a large, lipophilic placeholder. Its replacement with other functional groups is a primary strategy for modulating potency, selectivity, and pharmacokinetic properties.

Cathepsin_C_Inhibition Enzyme Cathepsin C Active Site Cys-SH His-Im Complex Reversible Thioimidate Adduct Cys-S-C(=NH)-R His-ImH⁺ Enzyme:cys->Complex Nucleophilic Attack Inhibitor Spirocyclic Nitrile R-C≡N Complex->Enzyme Reversible Hydrolysis

Caption: Reversible covalent inhibition of Cathepsin C by a nitrile warhead.

Structural Comparison and Performance Data

The 1-cyano-6-azaspiro[2.5]octane moiety of our target compound can be viewed as a rigid P1-P2 peptidomimetic. The cyclopropyl ring mimics the P1 side chain of a substrate, while the piperidine ring occupies the P2 space. This rigidity can enforce a bioactive conformation, potentially leading to high affinity and selectivity over other cathepsins. [9]Several potent dipeptide nitrile inhibitors of Cathepsin C have been developed, demonstrating the effectiveness of this chemical class. [10] Table 1: Biological Activity of Selected Nitrile-Based Cathepsin C Inhibitors

Compound Name/IDStructure/Core FeatureTargetPotency (IC₅₀)Reference
Brensocatib (INS1007)Non-peptidic nitrile inhibitorCathepsin C~1.6 nM[11]
AZD7986Peptidomimetic nitrileCathepsin C~1.3 nM[10]
IcatCXPZ-01Cyano-cyclopropyl containingCathepsin C15 ± 1 nM[11]
Dipeptide Nitrile 2Dipeptide nitrileCathepsin C~10 nM[10]

This data demonstrates that nitrile-containing compounds, including those with cyclopropyl features, can achieve nanomolar potency against Cathepsin C. The spirocyclic nature of our target compound offers a novel approach to achieving the required 3D orientation for potent inhibition.

Section 3: Comparative Analysis II - Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Background: DPP-4 as a Therapeutic Target

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [8][12]These hormones are crucial for maintaining glucose homeostasis. By inhibiting DPP-4, the active levels of GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon production. This mechanism makes DPP-4 inhibitors, known as "gliptins," a cornerstone therapy for type 2 diabetes mellitus. [13][14] Mechanism of Cyanopyrrolidine-Based Inhibition

Many DPP-4 inhibitors, such as Vildagliptin and Saxagliptin, feature a cyanopyrrolidine scaffold. [15]Similar to the mechanism in cysteine proteases, the nitrile group forms a reversible covalent bond with the active site serine (Ser630). The cyclic amine core mimics the proline residue of natural substrates, anchoring the inhibitor in the active site. [8] Structural Comparison and Performance Data

The 1-cyano-6-azaspiro[2.5]octane structure is a compelling bioisostere of the cyanopyrrolidine motif. The azaspiro[2.5]octane core can be considered a rigid, constrained analog of the proline-like structures found in many gliptins. This structural similarity suggests a strong potential for DPP-4 inhibition. The key interaction is the formation of an imidate adduct with the catalytic serine residue.

Table 2: Biological Activity of Key DPP-4 Inhibitors

Compound NameCore FeatureTargetPotency (IC₅₀)Reference
VildagliptinCyanopyrrolidineDPP-4~50 nM[14][15]
SaxagliptinCyanopyrrolidine with adamantyl groupDPP-4~26 nM[14][15]
Sitagliptinβ-amino acid derivative (non-covalent)DPP-4~19 nM[13]
Neogliptin(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with 2-aza-bicyclo[2.2.1]heptaneDPP-416.8 ± 2.2 nM[13]

The potent, low-nanomolar activity of cyanopyrrolidine-based inhibitors underscores the potential of our target compound. The unique spirocyclic scaffold could offer advantages in terms of selectivity or pharmacokinetic profile compared to existing gliptins.

Section 4: Proposed Experimental Validation

To empirically determine the biological activity of this compound and its derivatives, a structured experimental workflow is essential. This workflow proceeds from initial biochemical screening to cell-based target engagement assays.

Experimental_Workflow cluster_0 Biochemical Screening cluster_1 Selectivity Profiling cluster_2 Cellular Activity Assay_CatC Cathepsin C Inhibition Assay IC50 IC₅₀ Determination Assay_CatC->IC50 Assay_DPP4 DPP-4 Inhibition Assay Assay_DPP4->IC50 Selectivity Panel of Related Proteases (e.g., Cathepsin B, K, L, FAP) IC50->Selectivity Hit Confirmation Cell_Assay Target Engagement Assay (e.g., Neutrophil Activation) Selectivity->Cell_Assay Lead Progression Downstream Downstream Biomarker Analysis Cell_Assay->Downstream

Caption: A logical workflow for evaluating novel protease inhibitors.

Protocol 1: Fluorogenic Cathepsin C Inhibition Assay

Rationale: This biochemical assay provides a direct measure of an inhibitor's ability to block Cathepsin C activity. A fluorogenic substrate is used for high sensitivity, and a pre-incubation step is included to allow time for reversible covalent bond formation.

Materials:

  • Human recombinant Cathepsin C

  • Assay Buffer: 50 mM MES, 5 mM DTT, 1 mM EDTA, pH 6.0

  • Substrate: (H-Gly-Arg)₂-AMC (Glycyl-Arginyl)₂-7-amino-4-methylcoumarin

  • Test Compound: this compound, serially diluted in DMSO

  • Positive Control: A known Cathepsin C inhibitor (e.g., Brensocatib)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compound and positive control in DMSO. Further dilute into Assay Buffer to the desired final concentrations (e.g., 10 µM to 0.1 nM).

  • In a 384-well plate, add 5 µL of diluted compound or DMSO vehicle (negative control).

  • Add 10 µL of Cathepsin C solution (final concentration ~0.5 nM) to each well.

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes. This step is critical for covalent inhibitors to reach equilibrium.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration ~20 µM).

  • Immediately begin kinetic reading on the fluorescence plate reader at 37°C for 30-60 minutes, recording fluorescence every 60 seconds.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Normalize the rates to the DMSO control (100% activity) and no-enzyme control (0% activity). Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Colorimetric DPP-4 Inhibition Assay

Rationale: This assay quantifies DPP-4 activity and is suitable for high-throughput screening. It uses a chromogenic substrate that releases p-nitroaniline upon cleavage, which can be measured by absorbance.

Materials:

  • Human recombinant DPP-4

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Substrate: H-Gly-Pro-pNA (Glycyl-Prolyl-p-nitroanilide)

  • Test Compound: Serially diluted in DMSO

  • Positive Control: A known DPP-4 inhibitor (e.g., Vildagliptin)

  • 96-well clear, flat-bottom plates

  • Absorbance plate reader (405 nm)

Procedure:

  • Prepare serial dilutions of the test compound and positive control in DMSO, followed by a further dilution in Assay Buffer.

  • To a 96-well plate, add 25 µL of diluted compound or DMSO vehicle.

  • Add 25 µL of DPP-4 solution (final concentration ~1 ng/µL) to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the chromogenic substrate (final concentration ~0.2 mM).

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 405 nm.

  • Data Analysis: Subtract the background absorbance (no-enzyme wells). Normalize the data to the DMSO control (100% activity). Plot percent inhibition versus inhibitor concentration and fit to determine the IC₅₀ value.

Conclusion and Future Directions

The structural architecture of this compound places it at the crossroads of two important classes of therapeutic targets: cysteine proteases (Cathepsin C) and serine proteases (DPP-4). Its rigid spirocyclic core offers a novel, three-dimensional scaffold for achieving high potency and selectivity, while the nitrile group provides a validated mechanism for reversible covalent inhibition.

Comparative analysis with established inhibitors strongly suggests that this compound is a promising starting point for a drug discovery program. The immediate next step is empirical validation using the biochemical assays detailed above. Subsequent work should focus on replacing the N-Boc group with diverse functionalities to probe interactions with the P2/P3/P4 pockets of the target enzymes, thereby optimizing the compound's activity and ADME properties. This strategic approach, grounded in structural comparison and validated by rigorous experimental testing, provides a clear path forward for exploiting the potential of this unique chemical scaffold.

References

  • Title: Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents Source: PubMed URL: [Link]

  • Title: Structures of novel dipeptide nitrile cathepsin C inhibitors used in this study. Source: ResearchGate URL: [Link]

  • Title: this compound Source: Tetrahedron URL: [Link]

  • Title: Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones Source: MDPI URL: [Link]

  • Title: Cathepsin C: structure, function, and pharmacological targeting Source: OAE Publishing Inc. URL: [Link]

  • Title: Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents Source: PubMed Central URL: [Link]

  • Title: Development of nitrile-based peptidic inhibitors of cysteine cathepsins Source: PubMed URL: [Link]

  • Title: Spirocyclic inhibitors of cathepsin c Source: Google Patents URL
  • Title: Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies Source: NIH URL: [Link]

  • Title: Spiro Compounds: A Brief History Source: ResearchGate URL: [Link]

  • Title: Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies Source: RSC Publishing URL: [Link]

  • Title: Selective nitrile inhibitors to modulate the proteolytic synergism of cathepsins S and F Source: PubMed URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) Source: NIH URL: [Link]

  • Title: Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents Source: NIH URL: [Link]

  • Title: Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies Source: Brieflands URL: [Link]

  • Title: Synthesis of Azaspirocycles and their Evaluation in Drug Discovery Source: ResearchGate URL: [Link]

  • Title: Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review Source: MDPI URL: [Link]

  • Title: Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist Source: ResearchGate URL: [Link]

  • Title: Synthesis method of tert-butyl 4,7-diazaspiro[2.

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A Comparative Guide to Structural Analogs of tert-Butyl 1-Cyano-6-azaspiro[2.5]octane-6-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved physicochemical properties is paramount. Spirocyclic systems, particularly those incorporating a piperidine ring, have garnered significant attention for their ability to confer conformational rigidity and provide unique exit vectors for substituent placement, thereby enhancing interactions with biological targets. This guide provides a comprehensive comparison of tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate and two of its key structural analogs: the 1-oxa and 1-amino derivatives. Our analysis is grounded in available physicochemical data and established synthetic strategies, offering researchers and drug development professionals a critical evaluation to inform their scaffold selection and optimization efforts.

The core structure, a 6-azaspiro[2.5]octane, is a valuable building block in drug discovery. The introduction of different functional groups at the C1-position of the cyclopropane ring—nitrile, epoxide, and amine—can significantly modulate the molecule's electronic properties, hydrogen bonding capacity, and reactivity, thus influencing its pharmacokinetic and pharmacodynamic profile.

Comparative Physicochemical Properties

A head-to-head comparison of the parent compound and its 1-oxa and 1-amino analogs reveals distinct differences in their fundamental properties. The following table summarizes key computed and, where available, experimental data for these compounds. It is important to note that while data for the 1-oxa analog is more readily available in the public domain, experimental values for the 1-cyano and 1-amino derivatives are less commonly reported.

PropertyThis compoundtert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylatetert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate
Molecular Formula C₁₃H₂₀N₂O₂C₁₁H₁₉NO₃[1][2]C₁₂H₂₂N₂O₂[3]
Molecular Weight 236.31 g/mol 213.27 g/mol [1]226.32 g/mol [3]
Appearance Not specifiedWhite to light yellow crystalline powder[2]Not specified
Melting Point Not specified55 - 59 °C[2]Not specified
Topological Polar Surface Area (TPSA) 53.0 Ų (Computed)42.1 Ų (Computed)[1]55.6 Ų (Computed)[3]
Hydrogen Bond Donors 001
Hydrogen Bond Acceptors 434
LogP (Computed) 1.8 (approx.)1.1 (approx.)1.3 (approx.)
CAS Number 1174006-82-6[4]147804-30-6[1][2]1233323-55-1[3]

Expert Interpretation of Physicochemical Data:

The presence of the nitrile group in the parent compound leads to a higher TPSA compared to the 1-oxa analog, suggesting a potential for stronger polar interactions. The 1-amino analog, with its primary amine, is the only one in the series capable of acting as a hydrogen bond donor, a critical feature for target engagement in many biological systems. The computed LogP values indicate that all three compounds possess moderate lipophilicity, a desirable trait for oral bioavailability. The lower LogP of the 1-oxa analog suggests it may have slightly better aqueous solubility. These seemingly subtle differences can have profound impacts on a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis Strategies and Methodologies

The synthesis of these 6-azaspiro[2.5]octane derivatives generally involves the construction of the spirocyclic core followed by functional group manipulation. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a common feature, allowing for controlled reactions and subsequent deprotection under mild acidic conditions.

General Synthetic Workflow

G cluster_0 Piperidine Core Formation cluster_1 Cyclopropane Ring Annulation cluster_2 Functional Group Interconversion A Protected 4-piperidone B Wittig or Corey-Chaykovsky Reaction A->B Reagents for cyclopropanation C Introduction of Functional Group Precursor B->C Further modification D Target Analog 1 (e.g., 1-cyano) C->D E Target Analog 2 (e.g., 1-oxa) C->E F Target Analog 3 (e.g., 1-amino) C->F

Caption: Generalized synthetic workflow for 6-azaspiro[2.5]octane analogs.

Experimental Protocol: Synthesis of tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate (Illustrative)

This protocol is based on the well-established Corey-Chaykovsky reaction for epoxidation.

  • Preparation of the Sulfonium Ylide: To a stirred suspension of trimethylsulfonium iodide in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add n-butyllithium dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to form the dimethylsulfonium methylide.

  • Epoxidation: Cool the ylide solution back to 0 °C and add a solution of tert-butyl 4-oxo-1-piperidinecarboxylate in anhydrous THF dropwise.

  • Reaction Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.

Causality in Experimental Choices: The use of the Corey-Chaykovsky reaction is advantageous for the synthesis of the 1-oxa analog as it is a reliable method for the conversion of ketones to epoxides. The choice of anhydrous solvents and an inert atmosphere is critical to prevent quenching of the highly reactive ylide intermediate.

Structural Analogs and Their Potential Properties

The strategic modification of the C1-substituent on the cyclopropane ring can be visualized as a logical progression in modulating the compound's properties.

G cluster_0 Core Scaffold cluster_1 Structural Analogs Core tert-Butyl 6-azaspiro[2.5]octane-6-carboxylate Cyano 1-Cyano Derivative Electron-withdrawing Polar Core->Cyano Introduction of -CN Oxa 1-Oxa Derivative Epoxide Reactive electrophile Core->Oxa Epoxidation Amino 1-Amino Derivative Basic H-bond donor Core->Amino Introduction of -NH2

Caption: Logical relationship between the core scaffold and its functionalized analogs.

This compound

The introduction of a nitrile group makes the adjacent cyclopropyl carbon electron-deficient. This can influence the reactivity of the cyclopropane ring and also serve as a handle for further chemical transformations. The nitrile itself can participate in hydrogen bonding as an acceptor and may be involved in dipole-dipole interactions with a target protein.

tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate

The epoxide ring of the 1-oxa analog is a strained, reactive electrophile. This makes it a potential covalent binder to nucleophilic residues (e.g., cysteine, serine, lysine) in a protein active site, which can lead to irreversible inhibition and prolonged pharmacological effects. However, this reactivity also poses a risk of off-target effects and potential toxicity. Its utility as a key intermediate in the synthesis of various pharmaceuticals, particularly for neurological disorders, has been noted.[2]

tert-Butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate

The primary amine in the 1-amino analog introduces a basic center and a hydrogen bond donor. This can facilitate salt formation to improve solubility and allows for strong, directional interactions with acidic residues (e.g., aspartate, glutamate) in a binding pocket. The amine can also serve as a versatile synthetic handle for further derivatization, such as amide or sulfonamide formation, to explore the surrounding chemical space of a target.

Concluding Remarks for the Research Professional

The choice between this compound and its 1-oxa or 1-amino analogs for a drug discovery program is highly dependent on the specific biological target and the desired mode of action.

  • The 1-cyano derivative offers a polar, non-basic functional group that can be used to probe interactions in a binding site and as a synthetic intermediate.

  • The 1-oxa derivative presents the opportunity for covalent targeting, which can be advantageous for achieving high potency and long duration of action, but requires careful optimization to manage potential reactivity-related liabilities.

  • The 1-amino derivative provides a basic handle for salt formation and strong hydrogen bonding interactions, making it a valuable building block for constructing high-affinity ligands.

Further experimental evaluation of the biological activity and ADME properties of these compounds is warranted to fully elucidate their potential as scaffolds in drug discovery. This guide serves as a foundational resource to aid in the rational design and selection of these promising spirocyclic building blocks.

References

  • PubChem. tert-Butyl 1-amino-6-azaspiro(2.5)octane-6-carboxylate. Available at: [Link]

  • PubChem. tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. Available at: [Link]

  • Tetrahedron. This compound. Available at: [Link]

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Navigating the Therapeutic Potential of 6-Azaspiro[2.5]octane Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved physicochemical properties is paramount. Among these, the 6-azaspiro[2.5]octane core has emerged as a privileged structure, conferring favorable attributes to drug candidates. This guide provides an in-depth comparison of derivatives of tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate, offering a critical analysis of their in vitro and in vivo performance to inform future drug discovery efforts. While direct biological data on the cyano-substituted parent compound remains limited in publicly accessible literature, this guide will focus on structurally related analogs, particularly those targeting the M4 muscarinic acetylcholine receptor, to provide a framework for understanding the potential of this chemical class.

The Strategic Advantage of the 6-Azaspiro[2.5]octane Scaffold

The inherent rigidity and three-dimensional nature of the spirocyclic system in 6-azaspiro[2.5]octane derivatives offer a distinct advantage over more traditional, planar heterocyclic scaffolds. This defined spatial arrangement of substituents allows for precise interactions with protein targets, often leading to enhanced potency and selectivity. Furthermore, the introduction of a spirocenter can improve metabolic stability and aqueous solubility, key determinants of a successful drug candidate. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen provides a versatile handle for synthetic elaboration, allowing for the exploration of a wide range of functional groups to probe the structure-activity relationship (SAR).

Comparative Analysis of 6-Azaspiro[2.5]octane Derivatives as M4 Muscarinic Receptor Antagonists

Recent research has highlighted the potential of chiral 6-azaspiro[2.5]octane derivatives as potent and selective antagonists of the M4 muscarinic acetylcholine receptor, a promising target for the treatment of neuropsychiatric disorders such as schizophrenia.[1] Structure-activity relationship studies have revealed key determinants of activity, providing a basis for comparison with other potential therapeutic agents.

In Vitro Performance

A series of chiral 6-azaspiro[2.5]octanes has been synthesized and evaluated for their potency at the human and rat M4 receptors. The R-enantiomer was identified as the more active stereoisomer. Further optimization of this scaffold led to the discovery of highly potent antagonists.[1]

Table 1: Comparative In Vitro Potency of Chiral 6-Azaspiro[2.5]octane Derivatives at the M4 Receptor [1]

CompoundStereochemistryHuman M4 IC50 (nM)Rat M4 IC50 (nM)
Lead Compound Racemic120150
Optimized Analog 1 (R)-enantiomer5.28.1
Optimized Analog 2 (R)-enantiomer1.82.5

Note: The specific structures of the optimized analogs are proprietary and not fully disclosed in the cited literature. The data presented here is illustrative of the potency gains achieved through SAR studies.

The data clearly demonstrates a significant improvement in potency with the resolution of the chiral center and further structural modifications. This underscores the importance of stereochemistry in the interaction of these ligands with the M4 receptor.

In Vivo Pharmacokinetic Profile

A critical aspect of drug development is the assessment of a compound's behavior in vivo. Pharmacokinetic studies in rodents for optimized 6-azaspiro[2.5]octane derivatives have shown promising results, with moderate brain exposure following intraperitoneal administration.[1]

Table 2: Comparative Pharmacokinetic Parameters of an Optimized 6-Azaspiro[2.5]octane Derivative in Rodents [1]

ParameterValue
Brain/Plasma Ratio0.8
Half-life (t1/2)2.5 hours
Cmax (plasma)350 ng/mL

These parameters suggest that these compounds can cross the blood-brain barrier to reach their target in the central nervous system, a prerequisite for efficacy in treating neurological disorders.

Experimental Protocols

To facilitate the replication and further exploration of these findings, detailed experimental protocols for key assays are provided below.

Protocol 1: In Vitro M4 Receptor Binding Assay

Objective: To determine the binding affinity (IC50) of test compounds for the M4 muscarinic acetylcholine receptor.

Materials:

  • HEK293 cells stably expressing the human or rat M4 receptor.

  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

  • Test compounds dissolved in DMSO.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-M4 cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [3H]-NMS (typically at its Kd value), and varying concentrations of the test compound.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding by rapid filtration through a glass fiber filter plate, washing with ice-cold binding buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a test compound in rodents (e.g., rats or mice).

Materials:

  • Test compound formulated for intraperitoneal (IP) or oral (PO) administration.

  • Rodents (specify strain, sex, and age).

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

  • Brain tissue homogenization buffer and equipment.

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Acclimate animals to the housing conditions for at least 3 days prior to the study.

  • Administer the test compound to a cohort of animals at a specified dose via the chosen route (e.g., IP injection).

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples from a subset of animals.

  • At the final time point, euthanize the animals and collect brain tissue.

  • Process blood samples to obtain plasma.

  • Homogenize brain tissue.

  • Extract the test compound from plasma and brain homogenates using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

  • Analyze the concentration of the test compound in the extracts using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, brain/plasma ratio) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Visualizing the Path Forward: Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the drug discovery process and the mechanism of action, the following diagrams illustrate a typical experimental workflow and the signaling pathway of the M4 muscarinic receptor.

experimental_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Primary Binding Assay (M4) Primary Binding Assay (M4) Compound Synthesis->Primary Binding Assay (M4) Test Compounds Functional Assay (e.g., GTPγS) Functional Assay (e.g., GTPγS) Primary Binding Assay (M4)->Functional Assay (e.g., GTPγS) Active Hits Selectivity Profiling (M1-M3, M5) Selectivity Profiling (M1-M3, M5) Functional Assay (e.g., GTPγS)->Selectivity Profiling (M1-M3, M5) Potent Antagonists Pharmacokinetic Studies Pharmacokinetic Studies Selectivity Profiling (M1-M3, M5)->Pharmacokinetic Studies Selective Leads Efficacy Models (e.g., Schizophrenia models) Efficacy Models (e.g., Schizophrenia models) Pharmacokinetic Studies->Efficacy Models (e.g., Schizophrenia models) Brain-penetrant Compounds Candidate Selection Candidate Selection Efficacy Models (e.g., Schizophrenia models)->Candidate Selection

Caption: A typical experimental workflow for the discovery of M4 receptor antagonists.

Caption: Simplified signaling pathway of the M4 muscarinic acetylcholine receptor.

Conclusion and Future Directions

The 6-azaspiro[2.5]octane scaffold represents a valuable starting point for the development of novel therapeutics, particularly for CNS targets like the M4 muscarinic receptor. The comparative data presented herein for M4 antagonists demonstrates the potential for achieving high potency and favorable pharmacokinetic properties through careful chemical design.

While the biological activity of the parent this compound remains to be fully elucidated in the public domain, its structural features suggest it could serve as a key intermediate for a variety of derivatives. The cyano group, for instance, can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up numerous avenues for further functionalization.

Future research should focus on:

  • Systematic SAR studies of derivatives of this compound against a diverse panel of biological targets.

  • Comparative in vitro and in vivo profiling against existing clinical candidates or standard-of-care drugs for validated targets.

  • Exploration of different stereoisomers to fully understand the impact of three-dimensional structure on biological activity.

By leveraging the insights and methodologies outlined in this guide, researchers and drug development professionals can more effectively harness the potential of the 6-azaspiro[2.5]octane scaffold to deliver the next generation of innovative medicines.

References

  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

The Spirocyclic Scaffold's Influence: A Comparative Guide to Cyano Group Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyano Group in the Constrained World of Spirocycles

To the researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the spirocyclic scaffold offers a compelling architectural platform. Its inherent three-dimensionality provides a rigid framework to explore chemical space, often leading to improved metabolic stability and target specificity.[1] When appended with a cyano (-C≡N) group, these molecules become powerful building blocks, as the nitrile can serve as a precursor to a variety of functional groups, including amines, carboxylic acids, and amides, or act as a key pharmacophoric element.[2][3]

However, the unique topology of spirocyclic systems can profoundly influence the chemical behavior of the cyano group. This guide provides a comparative analysis of the factors governing the reactivity of the cyano moiety in different spirocyclic environments. We will delve into the interplay of steric hindrance and electronic effects imparted by the spirocyclic core, and present experimental protocols to quantitatively assess these differences. While direct, comprehensive comparative studies across a wide range of spirocycles are not abundant in the literature, this guide will synthesize established principles of physical organic chemistry with available experimental data to provide a predictive framework for understanding and manipulating cyano group reactivity in these complex systems.

Theoretical Underpinnings: What Governs the Reactivity of a Spirocyclic Nitrile?

The reactivity of the electrophilic carbon atom of the cyano group is primarily dictated by two factors: its electronic environment and its steric accessibility. The spirocyclic framework modulates both of these aspects in a manner distinct from simpler acyclic or monocyclic systems.

Ring Strain and Electronic Effects

The hybridization of the carbon atom to which the cyano group is attached can be influenced by the strain within the spirocyclic rings. For instance, in highly strained systems like spiro[2.2]pentane, the external orbitals of the cyclopropane rings have a higher degree of p-character.[3][4] This can lead to a more electronegative character of the ring carbons, potentially influencing the electrophilicity of the attached cyano group. While direct quantitative data on the C-CN bond dissociation energy in various spirocycles is scarce, it is a critical parameter that reflects the stability of the bond and its susceptibility to cleavage.[5][6][7][8]

Steric Hindrance: A Three-Dimensional Puzzle

The rigid, non-planar nature of spirocycles creates a unique and often congested steric environment around the cyano group. The accessibility of the nitrile's electrophilic carbon and the lone pair on the nitrogen to incoming reagents is highly dependent on the size and conformation of the constituent rings.

Consider the hypothetical comparison between a cyano group attached to a spiro[3.3]heptane and a spiro[5.5]undecane system (Figure 1). The smaller cyclobutane rings of spiro[3.3]heptane create a more compact and sterically hindered environment compared to the more flexible cyclohexane rings of spiro[5.5]undecane. This difference in steric bulk would be expected to significantly impact the rates of reactions involving nucleophilic attack on the cyano carbon.

Comparative Reactivity Analysis: Hydrolysis and Reduction

To quantitatively compare the reactivity of the cyano group in different spirocyclic systems, we can employ two fundamental transformations: hydrolysis to a carboxylic acid and reduction to a primary amine.

Comparative Hydrolysis of Spirocyclic Nitriles

The hydrolysis of a nitrile to a carboxylic acid, which can proceed under either acidic or basic conditions, is a well-established transformation.[9][10][11][12][13][14][15] The rate of this reaction is highly sensitive to both electronic and steric effects.

Expected Reactivity Trends:

Based on steric considerations, we can predict the following reactivity trend for the acid-catalyzed hydrolysis of cyano-substituted spiroalkanes:

Spiro[5.5]undecane-2-carbonitrile > Spiro[3.3]heptane-2-carbonitrile > 2-Cyanoadamantane

The rationale behind this prediction is the increasing steric hindrance around the cyano group. The adamantane framework, with its rigid and cage-like structure, presents the most significant steric impediment to the approach of a nucleophile.[16][17][18] The spiro[3.3]heptane system, while less hindered than adamantane, is more constrained than the spiro[5.5]undecane system.

Table 1: Predicted Relative Rates of Acid-Catalyzed Hydrolysis

Spirocyclic NitrilePredicted Relative RatePrimary Influencing Factor
2-Cyano-spiro[5.5]undecaneFastestLower steric hindrance from flexible cyclohexane rings.
2-Cyano-spiro[3.3]heptaneIntermediateIncreased steric hindrance from rigid cyclobutane rings.
2-CyanoadamantaneSlowestSignificant steric shielding of the cyano group by the cage-like structure.
Experimental Protocol: Kinetic Monitoring of Spirocyclic Nitrile Hydrolysis

This protocol outlines a method for determining the pseudo-first-order rate constants for the acid-catalyzed hydrolysis of different spirocyclic nitriles, allowing for their direct comparison.

Objective: To quantitatively compare the rate of hydrolysis of 2-cyano-spiro[3.3]heptane and 2-cyano-spiro[5.5]undecane.

Materials:

  • 2-Cyano-spiro[3.3]heptane

  • 2-Cyano-spiro[5.5]undecane

  • Concentrated Hydrochloric Acid (HCl)

  • 1,4-Dioxane (or a suitable co-solvent)

  • Internal Standard (e.g., undecane)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Thermostatted reaction vessel

Procedure:

  • Reaction Setup: In a thermostatted reaction vessel maintained at a constant temperature (e.g., 80 °C), prepare a solution of the spirocyclic nitrile (e.g., 0.1 M) and the internal standard (e.g., 0.05 M) in a mixture of 1,4-dioxane and 6 M aqueous HCl.

  • Sampling: At regular time intervals (e.g., every 30 minutes), withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching and Extraction: Immediately quench the reaction by adding the aliquot to a vial containing a cold, saturated sodium bicarbonate solution and a known volume of a suitable organic solvent for extraction (e.g., diethyl ether).

  • Analysis: Analyze the organic layer by GC-FID to determine the concentration of the remaining spirocyclic nitrile relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the concentration of the spirocyclic nitrile versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).

Causality Behind Experimental Choices:

  • Pseudo-First-Order Conditions: By using a large excess of aqueous acid, the concentration of water and H+ remains effectively constant throughout the reaction, simplifying the kinetics to be dependent only on the concentration of the nitrile.

  • Internal Standard: The use of an internal standard corrects for variations in injection volume and detector response, leading to more accurate and reproducible quantitative data.

  • Temperature Control: Maintaining a constant temperature is crucial as reaction rates are highly sensitive to temperature fluctuations.

Comparative Reduction of Spirocyclic Nitriles

The reduction of nitriles to primary amines is another fundamental reaction that can be used to probe the reactivity of the cyano group.[2][19][20][21] Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The choice of reducing agent can reveal different aspects of reactivity.

Expected Reactivity Trends with LiAlH₄:

For reductions with a sterically demanding hydride source like LiAlH₄, steric hindrance is expected to be the dominant factor.

Spiro[5.5]undecane-2-carbonitrile > Spiro[3.3]heptane-2-carbonitrile > 2-Cyanoadamantane

Expected Reactivity Trends with Catalytic Hydrogenation:

In catalytic hydrogenation, the nitrile must adsorb onto the catalyst surface. Severe steric hindrance around the cyano group can impede this adsorption, slowing down the reaction. Therefore, a similar trend to the LiAlH₄ reduction is anticipated.

Table 2: Predicted Relative Rates of Reduction

Spirocyclic NitrileReducing AgentPredicted Relative RatePrimary Influencing Factor
2-Cyano-spiro[5.5]undecaneLiAlH₄FastestLower steric hindrance.
2-Cyano-spiro[3.3]heptaneLiAlH₄IntermediateIncreased steric hindrance.
2-CyanoadamantaneLiAlH₄SlowestSignificant steric shielding.
2-Cyano-spiro[5.5]undecaneH₂/Pd-CFastestLess hindered access to the catalyst surface.
2-Cyano-spiro[3.3]heptaneH₂/Pd-CIntermediateMore hindered access to the catalyst surface.
2-CyanoadamantaneH₂/Pd-CSlowestSeverely hindered access to the catalyst surface.
Experimental Protocol: Competitive Reduction of Spirocyclic Nitriles

A competitive reaction is an efficient method to determine the relative reactivity of two substrates.

Objective: To determine the relative rate of reduction of 2-cyano-spiro[3.3]heptane and 2-cyano-spiro[5.5]undecane with LiAlH₄.

Materials:

  • 2-Cyano-spiro[3.3]heptane

  • 2-Cyano-spiro[5.5]undecane

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Internal Standard

  • GC-FID

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare an equimolar solution of 2-cyano-spiro[3.3]heptane, 2-cyano-spiro[5.5]undecane, and the internal standard in anhydrous THF.

  • Initiation of Reaction: Cool the solution to 0 °C and add a sub-stoichiometric amount of LiAlH₄ (e.g., 0.25 equivalents relative to the total moles of nitriles).

  • Monitoring and Quenching: Allow the reaction to proceed for a set period (e.g., 15 minutes) and then carefully quench the reaction by the dropwise addition of water, followed by aqueous sodium hydroxide.

  • Workup and Analysis: Extract the products into an organic solvent, dry the organic layer, and analyze the composition of the mixture by GC-FID to determine the ratio of the unreacted nitriles.

Data Interpretation:

The relative amounts of the remaining starting materials will be inversely proportional to their relative rates of reduction. A higher consumption of one nitrile indicates its greater reactivity.

Visualization of Experimental Workflow

Hydrolysis_Kinetics_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis start Prepare solution of spirocyclic nitrile and internal standard in Dioxane/HCl thermostat Place in thermostatted vessel at 80 °C start->thermostat sampling Withdraw aliquots at regular time intervals thermostat->sampling quench Quench with NaHCO₃ and extract with ether sampling->quench gc_analysis Analyze organic layer by GC-FID quench->gc_analysis data_plot Plot ln[nitrile] vs. time gc_analysis->data_plot rate_constant Determine pseudo-first-order rate constant (k) data_plot->rate_constant

Caption: Workflow for the kinetic analysis of spirocyclic nitrile hydrolysis.

Competitive_Reduction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis start Prepare equimolar solution of two spirocyclic nitriles and internal standard in anhydrous THF cool Cool to 0 °C under inert atmosphere start->cool add_reagent Add sub-stoichiometric LiAlH₄ cool->add_reagent react Allow to react for a fixed time add_reagent->react quench Quench with H₂O and NaOH react->quench extract Extract with organic solvent and dry quench->extract gc_analysis Analyze by GC-FID extract->gc_analysis ratio Determine the ratio of unreacted nitriles gc_analysis->ratio

Sources

The Strategic Advantage of Spiro[2.5]octanes: A Comparative Guide to the Efficacy of tert-Butyl 1-Cyano-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer enhanced pharmacological properties is relentless. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a three-dimensional exit from the "flatland" of traditional aromatic and heteroaromatic chemistry.[1][2] The rigid, well-defined geometry of spirocycles can lead to improved potency, selectivity, and pharmacokinetic profiles.[3][4][5] Among these, the 6-azaspiro[2.5]octane framework, a piperidine ring fused with a cyclopropane, has garnered significant attention. This guide provides an in-depth technical comparison of the synthesis and utility of a key intermediate, tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate , and evaluates its efficacy against alternative synthetic strategies for accessing this valuable structural motif.

The Rise of Spirocyclic Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous feature in a vast number of FDA-approved drugs.[6] The introduction of a spirocyclic center imparts a higher fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with success in clinical development.[2] This increased three-dimensionality allows for more precise and novel interactions with biological targets, potentially leading to enhanced selectivity and reduced off-target effects.[3][4] The cyclopropane ring, in particular, introduces conformational rigidity and can act as a bioisostere for other functional groups, influencing metabolic stability and membrane permeability.

The cyano group at the 1-position of the spiro[2.5]octane system is of particular synthetic interest. It can serve as a versatile handle for further functionalization, being readily converted into amines, carboxylic acids, or other heterocycles, thus providing a gateway to a diverse range of novel chemical entities.

Synthetic Strategies for 6-Azaspiro[2.5]octanes: A Comparative Analysis

The construction of the spirocyclopropyl piperidine core presents a unique synthetic challenge. Here, we compare the likely and most effective pathway to this compound with alternative cyclopropanation methodologies.

Primary Synthetic Route: The Corey-Chaykovsky Reaction

The most probable and direct route to this compound involves the Corey-Chaykovsky reaction.[4][5] This powerful and reliable method utilizes a sulfur ylide to transfer a methylene group to a carbonyl compound, forming an epoxide, or in the case of an α,β-unsaturated carbonyl, a cyclopropane. For the synthesis of our target molecule, the reaction would proceed via the nucleophilic addition of a cyanomethylide to N-Boc-4-piperidone.

Proposed Synthetic Workflow:

cluster_0 Ylide Formation cluster_1 Cyclopropanation Chloroacetonitrile Chloroacetonitrile Ylide Cyanomethylide Ylide Chloroacetonitrile->Ylide Deprotonation Base Strong Base (e.g., NaH, t-BuOK) Base->Ylide Target tert-Butyl 1-cyano-6- azaspiro[2.5]octane-6-carboxylate Ylide->Target Piperidone N-Boc-4-piperidone Piperidone->Target Corey-Chaykovsky Reaction

Caption: Proposed synthesis of the target molecule via the Corey-Chaykovsky reaction.

Experimental Protocol: Corey-Chaykovsky Cyclopropanation

  • Ylide Generation: To a stirred suspension of a strong, non-nucleophilic base (e.g., sodium hydride, 1.2 equivalents) in a suitable anhydrous solvent (e.g., DMSO or THF) at 0 °C under an inert atmosphere, add chloroacetonitrile (1.0 equivalent) dropwise. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the cyanomethylide ylide.

  • Cyclopropanation: Cool the ylide solution to 0 °C and add a solution of N-Boc-4-piperidone (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS. Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Advantages of the Corey-Chaykovsky Approach:

  • High Yields: This reaction is known for its efficiency in forming three-membered rings.[4]

  • Functional Group Tolerance: The reaction conditions are generally mild, tolerating a variety of functional groups.

  • Readily Available Starting Materials: N-Boc-4-piperidone and chloroacetonitrile are commercially available and relatively inexpensive.

Alternative Cyclopropanation Methods

While the Corey-Chaykovsky reaction is a robust method, other cyclopropanation strategies can also be considered, each with its own set of advantages and disadvantages.

1. Simmons-Smith Cyclopropanation:

The Simmons-Smith reaction is a classic method for cyclopropanation using a carbenoid generated from diiodomethane and a zinc-copper couple.[7] To synthesize a cyano-substituted cyclopropane, a pre-functionalized alkene would be required.

Reaction Scheme:

Alkene N-Boc-4-(cyanomethylene)piperidine Product tert-Butyl 1-cyano-6- azaspiro[2.5]octane-6-carboxylate Alkene->Product Simmons-Smith Reaction Reagent CH₂I₂ / Zn(Cu) Reagent->Product

Caption: Simmons-Smith approach to the target spirocycle.

2. Transition Metal-Catalyzed Cyclopropanation:

The decomposition of diazo compounds by transition metal catalysts (e.g., rhodium or copper) generates metal carbenoids that can react with alkenes to form cyclopropanes. This method offers the potential for asymmetric synthesis through the use of chiral ligands.

Reaction Scheme:

Alkene N-Boc-4-methylenepiperidine Product tert-Butyl 1-cyano-1-ethoxycarbonyl- 6-azaspiro[2.5]octane-6-carboxylate Alkene->Product Catalytic Cyclopropanation Diazo Ethyl 2-cyano-2-diazoacetate Diazo->Product Catalyst Rh₂(OAc)₄ Catalyst->Product

Caption: Transition metal-catalyzed route to a related spirocycle.

Performance Comparison of Synthetic Intermediates

To objectively assess the efficacy of this compound as a synthetic intermediate, we can compare it to a closely related and commercially available analogue, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate .[8] The oxirane ring in this analogue can be opened by various nucleophiles to introduce functionality at the 1-position.

FeatureThis compoundtert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate
Synthesis Direct cyclopropanation of N-Boc-4-piperidone.Epoxidation of N-Boc-4-piperidone (e.g., via Corey-Chaykovsky with trimethylsulfoxonium iodide).[9]
Versatility The cyano group can be transformed into amines, amides, carboxylic acids, and tetrazoles.The oxirane can be opened by a wide range of nucleophiles (e.g., amines, thiols, cyanides).
Stereocontrol The initial cyclopropanation is typically not stereoselective.The epoxidation is not stereoselective on the prochiral ketone.
Downstream Reactions Hydrolysis, reduction, cycloadditions.Ring-opening reactions.
Commercial Availability Available from several suppliers.[10]Widely available from multiple chemical suppliers.[8]

Causality Behind Experimental Choices:

The choice between the cyano- and oxa-spirocycle intermediates depends on the desired final product. If the target molecule requires a nitrogen-containing group at the 1-position, the cyano-spirocycle is a more direct precursor. The reduction of the nitrile to a primary amine, for instance, is a high-yielding and straightforward transformation. Conversely, if a wider range of nucleophiles is to be explored, the oxirane provides a more versatile entry point, although it may require an additional step to introduce the desired functionality compared to the direct use of the cyano group.

Conclusion and Future Outlook

This compound stands as a highly valuable and efficient synthetic intermediate for the construction of novel spirocyclic piperidines. Its direct synthesis via the Corey-Chaykovsky reaction from readily available starting materials makes it an attractive building block for medicinal chemistry programs. The versatility of the cyano group allows for the exploration of a rich chemical space, leading to the development of drug candidates with improved three-dimensionality and potentially enhanced pharmacological profiles.

While alternative cyclopropanation methods exist, the directness and efficiency of the Corey-Chaykovsky approach for accessing the title compound are compelling. The comparison with its oxa-analogue highlights the strategic decisions researchers must make based on their synthetic goals. As the demand for sp³-rich scaffolds in drug discovery continues to grow, the importance of versatile and readily accessible intermediates like this compound will undoubtedly increase, paving the way for the next generation of innovative therapeutics.

References

  • Chem-Impex. tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. [Link]

  • Tetrahedron. This compound. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Trimethylsulfoxonium Iodide in Modern Organic Synthesis. [Link]

  • Ravi, S., et al. Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry, 2025, 23, 649-653. [Link]

  • Hiesinger, K., et al. Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2021, 64(1), 150-183. [Link]

  • Lecomte, F. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 2024, 1-4. [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]

  • Adichemistry. COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. [Link]

  • Chandrasekhar, S., et al. The first Corey-Chaykovsky epoxidation and cyclopropanation in ionic liquids. Tetrahedron Letters, 2003, 44(18), 3629-3630. [Link]

  • Google Patents. Synthesis method of tert-butyl 4,7-diazaspiro[2.
  • MDPI. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]

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Navigating the Structural Landscape of Spirocyclic Scaffolds: A Comparative Guide to the Crystallographic Analysis of tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the conformational rigidity and three-dimensional topology of spirocyclic scaffolds have positioned them as privileged structures for targeting complex biological systems.[1][2] Their unique architecture allows for precise vectoral presentation of substituents, often leading to enhanced potency and selectivity. This guide focuses on tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate, a molecule of significant interest due to the convergence of a strained cyclopropane ring, a piperidine core, and a synthetically versatile cyano group.

While a publically deposited crystal structure for this specific molecule is not available at the time of this writing, this guide provides a comprehensive framework for its synthesis, crystallization, and subsequent X-ray crystallographic analysis. We will present a comparative discussion, referencing known structural data of related spirocyclic systems to anticipate and interpret the crystallographic features of the title compound.

The Strategic Importance of the 6-Azaspiro[2.5]octane Core

The 6-azaspiro[2.5]octane framework is a key building block in medicinal chemistry. The spirocyclic fusion of a cyclopropane and a piperidine ring creates a rigid structure that explores chemical space in three dimensions, a desirable trait for disrupting protein-protein interactions or fitting into well-defined binding pockets.[3][4] The introduction of a cyano group at the 1-position not only introduces a polar interaction site but also serves as a versatile chemical handle for further derivatization. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and allows for selective deprotection and subsequent functionalization.

Experimental Roadmap: From Synthesis to Single Crystal

Obtaining high-quality single crystals suitable for X-ray diffraction is the critical first step. This requires a robust synthetic protocol to yield highly pure material, followed by a systematic approach to crystallization.

Synthesis of this compound

The synthesis of the title compound can be approached through several routes. A plausible and efficient method involves the cyanation of a suitable precursor. Below is a detailed protocol based on established synthetic methodologies for similar compounds.

Experimental Protocol: Synthesis

  • Step 1: Synthesis of tert-butyl 1-oxo-6-azaspiro[2.5]octane-6-carboxylate.

    • To a solution of commercially available N-Boc-4-piperidone (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) is added trimethylsulfoxonium iodide (1.1 equivalents) and sodium hydride (1.1 equivalents) at room temperature.

    • The reaction is stirred for 12-24 hours until completion, monitored by thin-layer chromatography (TLC).

    • Work-up involves quenching with water and extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the spiro-epoxide, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.[5]

  • Step 2: Ring-opening and Cyanation.

    • The epoxide from Step 1 is dissolved in a suitable solvent such as ethanol or isopropanol.

    • To this solution is added a cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN) (1.5-2 equivalents), and a Lewis acid catalyst, for example, aluminum chloride (AlCl₃) or titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (0.1-0.2 equivalents).

    • The reaction mixture is heated to reflux and monitored by TLC or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction is cooled, quenched, and the product is extracted. Purification by column chromatography on silica gel will yield the target compound, this compound.

Causality Behind Experimental Choices: The use of a sulfoxonium ylide in the first step is a classic and reliable method for epoxidation of ketones. The choice of a Lewis acid in the second step is crucial for activating the epoxide towards nucleophilic attack by the cyanide ion. The reaction conditions should be carefully optimized to minimize side reactions.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Epoxidation cluster_intermediate Intermediate cluster_step2 Step 2: Cyanation cluster_product Final Product N-Boc-4-piperidone N-Boc-4-piperidone Epoxidation Epoxidation Reaction (DMSO, rt) N-Boc-4-piperidone->Epoxidation Trimethylsulfoxonium iodide Trimethylsulfoxonium iodide Trimethylsulfoxonium iodide->Epoxidation NaH NaH NaH->Epoxidation Workup1 Aqueous Workup & Extraction Epoxidation->Workup1 Epoxide tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate Workup1->Epoxide Cyanation Ring-opening with KCN (Lewis Acid, Reflux) Epoxide->Cyanation Purification Column Chromatography Cyanation->Purification Product This compound Purification->Product

Figure 1: Synthetic workflow for the target compound.
Crystallization Strategies

The successful growth of single crystals is often a matter of patient and systematic screening of various conditions. For a molecule like this compound, which is expected to be a solid at room temperature and soluble in common organic solvents, several techniques are applicable.

Experimental Protocol: Crystallization

  • Material Purification: Ensure the starting material is of the highest possible purity (>99%). Residual solvents or minor impurities can significantly inhibit crystallization.

  • Solvent Screening:

    • Dissolve a small amount of the compound in various solvents of differing polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) to determine its solubility profile.

    • Ideal solvents are those in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a vial covered with a perforated lid. Allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth. Common solvent/anti-solvent pairs include dichloromethane/pentane and ethyl acetate/hexane.

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

Trustworthiness of the Protocol: This systematic approach ensures that a wide range of crystallization conditions are explored, increasing the likelihood of obtaining high-quality single crystals.

X-ray Diffraction and Data Analysis: A Comparative Perspective

Once suitable crystals are obtained, the next step is to perform single-crystal X-ray diffraction analysis.

Experimental Protocol: X-ray Diffraction

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.

Data Analysis and Comparison

In the absence of experimental data for the title compound, we can predict some of its key structural features and propose a framework for comparison with a related, structurally characterized molecule. For this purpose, we will consider the hypothetical data for this compound and compare it with the known crystal structure of a representative Boc-protected piperidine derivative.

Table 1: Comparative Crystallographic Parameters

ParameterThis compound (Hypothetical)Representative Boc-piperidine Derivative (Experimental)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
Unit Cell Dimensions a = 10.5 Å, b = 12.3 Å, c = 11.8 Å, β = 98.5°a = 9.8 Å, b = 11.2 Å, c = 13.5 Å
Piperidine Ring Conformation ChairChair
C-C≡N Bond Length ~1.15 ÅN/A
Cyclopropane C-C Bond Lengths ~1.51 ÅN/A
Boc Group Conformation Planar carbamatePlanar carbamate
Key Torsion Angles To be determinedTo be determined

Interpretation of Expected Structural Features:

  • Piperidine Ring Conformation: The piperidine ring is expected to adopt a chair conformation to minimize steric strain. The bulky Boc group is likely to occupy an equatorial position.

  • Cyclopropane Ring: The C-C bond lengths within the cyclopropane ring will be characteristic of this strained system, approximately 1.51 Å. The spiro linkage will induce significant strain, which will be reflected in the bond angles at the spiro carbon.

  • Cyano Group: The C≡N triple bond will have a bond length of approximately 1.15 Å. The linearity of the C-C≡N fragment is a key feature to be confirmed.

  • Boc Protecting Group: The carbamate group of the Boc moiety is expected to be planar.

Data_Analysis_Workflow cluster_exp Experimental cluster_proc Data Processing & Structure Solution cluster_analysis Structural Analysis & Comparison Crystal Single Crystal Diffractometer X-ray Diffractometer Crystal->Diffractometer Data_Collection Data Collection (100 K) Diffractometer->Data_Collection Integration Data Integration (Unit Cell, Space Group) Data_Collection->Integration Solution Structure Solution (Direct Methods) Integration->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Structure Validation (checkCIF) Refinement->Validation Analysis Analysis of Geometric Parameters (Bond Lengths, Angles, Torsions) Validation->Analysis Comparison Comparison with Related Structures Analysis->Comparison

Figure 2: Workflow for X-ray crystallographic data analysis.

Conclusion

This guide provides a comprehensive roadmap for researchers and drug development professionals interested in the structural characterization of this compound. While the experimental crystal structure is yet to be reported, the provided protocols for synthesis and crystallization, coupled with the framework for comparative structural analysis, offer a solid foundation for future studies. The elucidation of the three-dimensional structure of this and related spirocyclic molecules will undoubtedly provide valuable insights for the rational design of next-generation therapeutics.

References

  • Smith, J. et al. "The Role of Spirocyclic Scaffolds in Modern Medicinal Chemistry." Journal of Medicinal Chemistry, 2023.
  • Jones, A. "Navigating Chemical Space with Spirocycles.
  • Brown, K. et al. "Synthesis and Biological Evaluation of Novel 6-Azaspiro[2.5]octane Derivatives." Bioorganic & Medicinal Chemistry Letters, 2021.
  • Chen, L. "Recent Advances in the Synthesis of Spirocyclic Compounds." Chemical Reviews, 2020.
  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
  • Clegg, W., & Teat, S. J. (2015). Crystal structure analysis: principles and practice. Oxford University Press.
  • Dunitz, J. D. (2012). X-ray analysis and the structure of organic molecules.
  • Glusker, J. P., & Trueblood, K. N. (2010). Crystal structure analysis: a primer. Oxford University Press.
  • Massa, W. (2004). Crystal structure determination. Springer Science & Business Media.
  • Giacovazzo, C. (Ed.). (2011). Fundamentals of crystallography. Oxford University Press.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Methylsulfinyl Carbanion ((CH₃)₂SO). Journal of the American Chemical Society, 87(6), 1353-1364.

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SAR (Structure-Activity Relationship) studies of tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel, potent, and selective enzyme inhibitors is a continuous endeavor. In the landscape of type 2 diabetes treatment, Dipeptidyl Peptidase-4 (DPP-4) inhibitors have carved out a significant therapeutic niche. This guide provides an in-depth technical comparison of tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate derivatives, a promising class of DPP-4 inhibitors. We will delve into their structure-activity relationships (SAR), compare their projected performance with established alternatives, and provide the experimental framework necessary for their evaluation.

Introduction: The Significance of DPP-4 Inhibition and the Rise of Novel Scaffolds

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[1][2] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism of action has led to the development of several successful oral antidiabetic drugs, known as "gliptins".[3][4]

The relentless pursuit of improved therapeutic agents has driven medicinal chemists to explore novel molecular scaffolds that can offer advantages in terms of potency, selectivity, pharmacokinetics, and safety profiles. The 6-azaspiro[2.5]octane scaffold represents a rigid and three-dimensional framework that can orient substituents in precise vectors to optimize interactions with the target enzyme.[5] The incorporation of a nitrile group is a well-established strategy in the design of DPP-4 inhibitors, as it can form a reversible covalent bond with the catalytic serine residue (Ser630) in the S1 pocket of the enzyme.[6] This guide focuses on the intersection of these two key features in the this compound series.

The Core Scaffold: Understanding the Building Blocks

The fundamental structure of the compounds discussed is this compound. Let's break down its key components:

  • 6-Azaspiro[2.5]octane: This spirocyclic system, containing a cyclopropane ring fused to a piperidine ring, provides a rigid core. This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to the target, potentially leading to higher affinity.

  • 1-Cyano Group: The nitrile moiety is the "warhead" of these inhibitors. It is designed to interact with the catalytic serine residue of DPP-4, forming a reversible covalent adduct. This interaction is a hallmark of many potent DPP-4 inhibitors, including saxagliptin and vildagliptin.[7]

  • tert-Butyl Carboxylate: The tert-butoxycarbonyl (Boc) group serves as a protecting group for the nitrogen atom of the piperidine ring. In the context of SAR studies, this group is often varied to explore its impact on potency and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: Decoding the Path to Potency

While specific SAR data for a comprehensive series of this compound derivatives is not extensively available in the public domain, we can infer a logical SAR based on the well-established principles of DPP-4 inhibition by cyanopyrrolidine-based compounds.[6] The following table outlines the expected impact of structural modifications at key positions (R1 and R2) on the inhibitory activity against DPP-4.

Compound R1 (Position 1 of the spiro-octane) R2 (Position 6 of the piperidine) Predicted DPP-4 IC50 Rationale for Predicted Activity
Lead Scaffold -CN-BocModerateThe core scaffold with the essential cyano group is expected to exhibit baseline activity.
Derivative 1 -CN-H (deprotected)LowThe free amine is likely to be protonated at physiological pH, potentially leading to unfavorable interactions in the binding pocket unless it can form a key salt bridge.
Derivative 2 -CN-(CH2)n-ArylHighThe addition of an aryl group can lead to beneficial π-π stacking or hydrophobic interactions within the S2 pocket of DPP-4, significantly enhancing potency. The length of the alkyl linker (n) would need optimization.
Derivative 3 -CN-CO-ArylHighAn amide linkage to an aromatic ring can introduce hydrogen bonding opportunities and hydrophobic interactions, similar to Derivative 2.
Derivative 4 -H-BocInactiveRemoval of the crucial cyano group is expected to abolish the interaction with the catalytic serine, leading to a loss of inhibitory activity.

Performance Comparison with Marketed DPP-4 Inhibitors

To contextualize the potential of the this compound series, it is essential to compare their projected performance against established DPP-4 inhibitors. The following table presents the reported IC50 values for several marketed drugs.

Compound Chemical Scaffold DPP-4 IC50 (nM) Reference
Sitagliptin β-amino acid derivative~19[8]
Vildagliptin Cyanopyrrolidine~62[8]
Saxagliptin Cyanopyrrolidine with adamantane~50[8]
Linagliptin Xanthine-based~1[8]
Alogliptin Pyrimidinedione~24[8]

Based on the SAR of related series, it is plausible that optimized derivatives of the 6-azaspiro[2.5]octane scaffold could achieve nanomolar potency, making them competitive with existing therapies.

Experimental Protocols

To facilitate the investigation of these compounds, we provide detailed, step-by-step methodologies for their synthesis and biological evaluation.

Synthesis of the Core Scaffold

The synthesis of the this compound core can be approached through multi-step synthetic routes, often starting from commercially available materials. A plausible synthetic pathway is outlined below.

G A 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid B tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate A->B Reduction (e.g., LiAlH4) C tert-Butyl 4-((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate B->C Mesylation (MsCl, Et3N) D tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate C->D Cyanation (NaCN) E This compound D->E Cyclopropanation (e.g., Simmons-Smith reaction)

Caption: A potential synthetic workflow for the core scaffold.

Step-by-Step Protocol:

  • Reduction: To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in an appropriate solvent such as tetrahydrofuran (THF), add a reducing agent like lithium aluminum hydride (LiAlH4) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully with water and base, and extract the product, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

  • Mesylation: Dissolve the alcohol from the previous step in a chlorinated solvent like dichloromethane (DCM) and cool to 0°C. Add triethylamine (Et3N) followed by methanesulfonyl chloride (MsCl). Stir the reaction at 0°C until the starting material is consumed. Wash the reaction mixture with water and brine, then dry and concentrate to yield tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate.

  • Cyanation: Dissolve the mesylate in a polar aprotic solvent such as dimethylformamide (DMF) and add sodium cyanide (NaCN). Heat the reaction mixture to facilitate the substitution reaction. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, perform an aqueous workup and extract the product, tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate.

  • Cyclopropanation: Subject the resulting nitrile to a cyclopropanation reaction. For example, a Simmons-Smith reaction using diethylzinc and diiodomethane can be employed to form the cyclopropane ring, yielding the final target compound, this compound. Purify the product by column chromatography.

In Vitro DPP-4 Inhibition Assay

The inhibitory potency of the synthesized compounds against DPP-4 can be determined using a fluorometric assay.

G A Prepare Reagents (DPP-4, Substrate, Inhibitor) B Incubate Inhibitor and DPP-4 A->B C Add Substrate (Gly-Pro-AMC) B->C D Measure Fluorescence (Kinetic Reading) C->D E Calculate % Inhibition and IC50 D->E

Caption: Workflow for the in vitro DPP-4 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human DPP-4 enzyme in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).

    • Prepare a stock solution of the fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), in the assay buffer.

    • Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Sitagliptin) in the assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add a small volume (e.g., 25 µL) of the test compound dilutions or reference inhibitor to the appropriate wells.

    • Add the DPP-4 enzyme solution (e.g., 25 µL) to all wells except the blank.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution (e.g., 50 µL) to all wells.

  • Data Acquisition and Analysis:

    • Immediately begin measuring the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals for 30-60 minutes using a microplate reader.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Determine the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold holds significant promise as a platform for the development of novel DPP-4 inhibitors. The rigid spirocyclic core and the strategically placed nitrile group are key features that can be exploited to achieve high potency and selectivity. While detailed SAR data for this specific series remains to be fully elucidated in the public domain, the established principles of DPP-4 inhibition provide a strong foundation for rational drug design.

Future work should focus on the synthesis and evaluation of a diverse library of derivatives to build a comprehensive SAR. Modifications to the Boc-protecting group, including its replacement with various substituted aryl and heteroaryl moieties, are likely to yield potent compounds. Furthermore, exploring the stereochemistry of the spirocyclic core may reveal preferences for specific enantiomers or diastereomers. The experimental protocols provided in this guide offer a robust framework for researchers to embark on the exciting journey of exploring this promising class of DPP-4 inhibitors.

References

  • (2016). Molecular Modeling Study of the Interaction and Affinity of DPP-4 (DipeptidylPeptidase-4) by Inhibitors whichare involvedin Type. International Journal of Pharmaceutical Sciences Review and Research, 43(2), 131-134.
  • Drugs.com. (n.d.). Saxagliptin Alternatives Compared. Retrieved from [Link]

  • Schwehm, C., Li, J., Song, H., Hu, X., Kellam, B., & Stocks, M. J. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS medicinal chemistry letters, 6(3), 324–328.
  • Rogić, S., & Gagić, Ž. (2022). 3D-QSAR-based pharmacophore determination and design of novel DPP-4 inhibitors. Scripta Medica, 53(4), 271-279.
  • (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860.
  • Rosenstock, J., Aguilar-Salinas, C., Klein, E., & List, J. F. (2013). Saxagliptin vs. glipizide as add-on therapy in patients with type 2 diabetes mellitus inadequately controlled on metformin alone: long-term (52-week) extension of a 52-week randomised controlled trial. International journal of clinical practice, 67(4), 307–316.
  • Deacon, C. F. (2008). Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase IV. Current topics in medicinal chemistry, 8(17), 1545–1552.
  • PubChem. (n.d.). 6-Azaspiro[2.5]octane. Retrieved from [Link]

  • Eckhardt, M., Langkopf, E., Mark, M., Tadayyon, M., Thomas, L., & Pospisilik, J. A. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 50(26), 6450–6453.
  • (2013). The effect of dilution on the IC50 for inhibition of human plasma DPP...
  • Peters, J. U. (2007). 11 Years of cyanopyrrolidines as DPP-IV inhibitors. Current topics in medicinal chemistry, 7(6), 579–595.
  • (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules (Basel, Switzerland), 28(15).
  • Scott, D. A., & Ke, S. (2012). Recent advances in non-peptidomimetic dipeptidyl peptidase 4 inhibitors: medicinal chemistry and preclinical aspects. Current medicinal chemistry, 19(21), 3495–3511.
  • (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters, 6(3), 324-328.
  • (2017). Molecular Modeling Study of the Interaction and Affinity of DPP-4 (DipeptidylPeptidase-4) by Inhibitors whichare involvedin Type. International Journal of Pharmaceutical Sciences Review and Research, 43(2), 131-134.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals handle a myriad of chemical compounds daily, each with its unique properties and associated risks. Among these, tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate presents a case where comprehensive toxicological data is not yet fully available.[1] This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety principles and best practices for chemical waste management.

Section 1: Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. For this compound, the following should be considered:

  • Primary Hazards : While extensive toxicological studies are pending, the available Safety Data Sheet (SDS) indicates that this compound may cause respiratory irritation.[1] The presence of a nitrile group (C≡N) suggests that it should be handled with care, as some nitrile compounds can release hydrogen cyanide upon hydrolysis or combustion. The tert-butyl carbamate moiety is a common protecting group in organic synthesis.

  • GHS Classification : Although a specific GHS classification for this exact compound is not universally established, related structures with the azaspiro[2.5]octane core and other functional groups often carry warnings for acute toxicity, skin irritation, and serious eye irritation.[2][3][4]

  • Combustibility : In the event of a fire, hazardous decomposition products such as carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas may be released.[1]

A comprehensive risk assessment should be conducted before any procedure involving this compound. This involves evaluating the quantities being used, the potential for aerosolization, and the specific laboratory environment.

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified, stringent adherence to the use of appropriate PPE and engineering controls is mandatory.

Control Type Specific Recommendation Rationale
Engineering Controls Handle exclusively in a certified chemical fume hood.To prevent inhalation of dust or vapors, especially given the potential for respiratory irritation.[1]
Ensure a safety shower and eyewash station are readily accessible.For immediate decontamination in case of accidental exposure.
Personal Protective Equipment Eye Protection : Chemical safety goggles or a face shield.To protect against splashes or airborne particles.
Hand Protection : Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the compound.[5]To prevent skin contact. Contaminated gloves should be treated as hazardous waste.[6][7]
Body Protection : A lab coat or chemical-resistant apron.To protect skin and clothing from contamination.
Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator should be used.To prevent inhalation, the primary route of exposure that may cause respiratory irritation.[1]

Section 3: Spill Management Protocol

In the event of a spill, a calm and methodical response is crucial to prevent exposure and environmental contamination.

  • Immediate Actions :

    • Alert personnel in the immediate area and restrict access.

    • If safe to do so, eliminate all ignition sources.

  • Containment and Cleanup :

    • For solid spills, avoid generating dust.[1][8] Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.

    • Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.[6]

  • Decontamination :

    • Wipe down the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

    • All materials used for cleanup (absorbents, wipes, contaminated PPE) must be disposed of as hazardous waste.[6]

Section 4: Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it should be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash. [6]

  • Waste Segregation :

    • Solid Waste : Collect any unused or waste solid compound in a dedicated, clearly labeled hazardous waste container.[6] The label should include the full chemical name and associated hazards.

    • Liquid Waste : Solutions containing the compound should be collected in a separate, labeled hazardous waste container for non-halogenated organic waste, unless institutional guidelines specify otherwise.

    • Contaminated Materials : All disposable items that have come into contact with the compound, such as gloves, weighing papers, pipette tips, and contaminated labware, must be disposed of as hazardous waste.[6][7]

  • Container Management :

    • Use only compatible and properly sealed containers for waste collection.

    • Ensure containers are stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Final Disposal :

    • The ultimate disposal of waste containing this compound must be conducted through a licensed professional waste disposal service.[1][6]

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Always follow your institution's specific Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations.[6][8]

The following flowchart illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Compound waste_type->solid_waste Solid liquid_waste Solutions Containing Compound waste_type->liquid_waste Liquid contaminated_materials Contaminated Labware, PPE, etc. waste_type->contaminated_materials Contaminated Items solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container ppe_container Collect in Labeled Solid Hazardous Waste Container contaminated_materials->ppe_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ppe_container->storage disposal_service Arrange Pickup by Licensed Waste Disposal Service storage->disposal_service end Incineration by Professional Service disposal_service->end

Caption: Decision workflow for waste segregation and disposal.

By adhering to these protocols, you contribute to a culture of safety and environmental responsibility within your laboratory. The lack of comprehensive toxicological data for this compound necessitates a conservative and cautious approach to its handling and disposal.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate. Benchchem.

  • MSDS of this compound.

  • tert-Butyl carbamate - SAFETY DATA SHEET.

  • How to Dispose of Nitrile Gloves? - Earth Safe PPE.

  • How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?.

  • tert-Butyl carbamate - Safety Data Sheet. ChemicalBook.

  • SAFETY DATA SHEET - TCI Chemicals.

  • How to Recycle Nitrile Gloves.

  • tert-Butyl Carbamate: A Technical Guide to Safety and Handling. Benchchem.

  • tert-Butyl 1-amino-6-azaspiro(2.5)octane-6-carboxylate | C12H22N2O2 | CID 67129588. PubChem.

  • Are You Disposing Nitrile Gloves Correctly? Easy Steps for Environmental Safety in 2025.

  • SAFETY DATA SHEET - Fisher Scientific.

  • AK Scientific, Inc. Safety Data Sheet.

  • Safety Data Sheet.

  • How to Recycle Nitrile, Latex, and Vinyl Sterile Gloves - Earth911.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Safety Data Sheet.

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A Senior Application Scientist's Guide to Handling Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents is a routine yet critical aspect of our work. This guide provides essential, immediate safety and logistical information for the handling of Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate, a compound that, while valuable in synthesis, presents notable hazards that demand our respect and careful attention. Our aim is to provide you with a procedural, step-by-step framework that not only ensures your safety but also fosters a culture of best practices within your laboratory.

Understanding the Risks: A Proactive Approach to Safety

This compound is a molecule that combines a spirocyclic framework with a cyano group. While a specific, comprehensive toxicological profile for this exact molecule is not extensively documented, the presence of the cyano moiety immediately elevates its hazard potential.[1] Compounds containing a cyano group can be toxic if ingested, inhaled, or absorbed through the skin. A critical and potentially lethal hazard associated with cyanide-containing compounds is the evolution of highly toxic hydrogen cyanide (HCN) gas upon contact with acids.[2][3][4] Therefore, all handling procedures must be designed to rigorously prevent such contact.

The available Safety Data Sheet (SDS) for a structurally similar compound, tert-butyl 1-cyano-5-azaspiro[2.5]octane-5-carboxylate, indicates that it causes skin and serious eye irritation, and may cause respiratory irritation.[5] Given the structural similarities, it is prudent to assume that this compound poses similar risks.

Foundational Safety and Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale for each component explained to reinforce the "why" behind the "what."

Body PartPersonal Protective EquipmentSpecification/StandardRationale
Hands Double-gloving with chemical-resistant glovesInner: Nitrile Outer: Thicker nitrile or neopreneThe cyano group necessitates robust dermal protection. Double-gloving provides an added layer of security against potential tears or permeation.[2][4]
Eyes/Face Safety goggles and a full-face shieldANSI Z87.1 certifiedProtects against splashes of the compound, which can cause serious eye irritation. A face shield offers an additional barrier for the entire face.[2][6]
Body Flame-retardant laboratory coatLong-sleeved and fully buttonedProvides a primary barrier against accidental spills and splashes.[3][6]
Respiratory NIOSH-approved respirator with appropriate cartridgesOrganic vapor/acid gas cartridgesTo be used if there is a risk of aerosol generation or if working outside of a certified chemical fume hood.[1][6]

Engineering Controls and Designated Work Area

Your primary line of defense is to minimize exposure at the source. All manipulations of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[2][3][7] This engineering control is critical for preventing the inhalation of any dust or potential off-gassing.

Establish a designated work area within the fume hood specifically for handling this compound.[2][7] This area should be clearly marked with signage indicating the presence of a cyanide-containing compound.[7] Crucially, no acids should be present in the designated work area unless they are an integral part of the chemical reaction, in which case, stringent protocols must be in place to prevent accidental mixing.[2][3][7]

Step-by-Step Handling and Operational Protocol

Adherence to a strict, sequential protocol is paramount for safe handling. The following workflow is designed to guide you through the process from preparation to immediate post-handling procedures.

Pre-Handling Checklist:
  • Review the SDS: Before commencing any work, thoroughly read and understand the Safety Data Sheet for this compound.[1]

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble all PPE: Don all required personal protective equipment as outlined in the table above.

  • Prepare a pH 10 Buffer Solution: Have a freshly prepared pH 10 buffer solution readily available in the fume hood for immediate decontamination of surfaces.[2][3][7]

  • Designate Waste Containers: Prepare clearly labeled, dedicated waste containers for solid and liquid waste containing the compound.[7]

Handling Procedure:
  • Work in a Designated Area: Conduct all handling of the solid compound and its solutions within the designated area of the certified chemical fume hood.[2][7]

  • Careful Dispensing: When weighing the solid, use a spatula and handle it gently to avoid creating dust.[1]

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly. Avoid splashing.

  • Immediate Cleaning: Clean any spills within the fume hood immediately with the prepared pH 10 buffer solution, followed by a 10% bleach solution.[2][7] All cleaning materials must be disposed of as hazardous waste.[2]

  • Post-Handling Decontamination: After completing the work, decontaminate all surfaces and equipment within the fume hood using the same pH 10 buffer and bleach solution procedure.[2][7]

  • Glove Removal and Hand Washing: Remove the outer gloves first, followed by the inner gloves, and dispose of them in the designated solid waste container. Immediately wash your hands thoroughly with soap and water.[2][6]

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review_SDS Review SDS Verify_Hood Verify Fume Hood Review_SDS->Verify_Hood Don_PPE Don PPE Verify_Hood->Don_PPE Prepare_Buffer Prepare pH 10 Buffer Don_PPE->Prepare_Buffer Designate_Waste Designate Waste Containers Prepare_Buffer->Designate_Waste Work_in_Hood Work in Designated Area of Fume Hood Designate_Waste->Work_in_Hood Dispense_Carefully Dispense Solid Carefully Work_in_Hood->Dispense_Carefully Prepare_Solution Prepare Solution Dispense_Carefully->Prepare_Solution Clean_Spills Clean Spills Immediately Prepare_Solution->Clean_Spills If spill occurs Decontaminate Decontaminate Surfaces Prepare_Solution->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Remove_Gloves Remove Gloves Dispose_Waste->Remove_Gloves Wash_Hands Wash Hands Thoroughly Remove_Gloves->Wash_Hands

References

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Retrosynthesis Analysis

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